FPCoA
Description
Structure
2D Structure
Properties
CAS No. |
75368-14-8 |
|---|---|
Molecular Formula |
C28H42N7O18P3S |
Molecular Weight |
889.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-(furan-2-yl)propanethioate |
InChI |
InChI=1S/C28H42N7O18P3S/c1-28(2,23(39)26(40)31-8-7-18(36)30-9-11-57-19(37)6-5-16-4-3-10-48-16)13-50-56(46,47)53-55(44,45)49-12-17-22(52-54(41,42)43)21(38)27(51-17)35-15-34-20-24(29)32-14-33-25(20)35/h3-4,10,14-15,17,21-23,27,38-39H,5-9,11-13H2,1-2H3,(H,30,36)(H,31,40)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,21-,22-,23+,27-/m1/s1 |
InChI Key |
ZZJUUVMUQVPHBB-SVHODSNWSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC4=CC=CO4)O |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC4=CC=CO4)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC4=CC=CO4)O |
Synonyms |
eta-(2-furyl)propionyl-CoA beta-(2-furyl)propionyl-coenzyme A FPCoA |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling FPCoA: A Technical Guide to its Chemical Identity and Biochemical Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of beta-(2-Furyl)propionyl-coenzyme A (FPCoA), a synthetic acyl-CoA analog. The document elucidates its full chemical nomenclature and structure, and delves into its known biochemical interactions, particularly its role as a substrate for fatty acyl-CoA dehydrogenase. While specific signaling pathways involving this compound have not been extensively documented, this guide presents the foundational knowledge of its interaction within the broader context of fatty acid metabolism. Detailed experimental methodologies for synthesizing and analyzing similar acyl-CoA compounds are provided to facilitate further research and application in drug development and metabolic studies.
Chemical Identification and Properties of this compound
This compound is the commonly used abbreviation for the chemical compound beta-(2-Furyl)propionyl-coenzyme A .[1] Its systematic name is S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-(furan-2-yl)propanethioate.
Key identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C28H42N7O18P3S | [1] |
| Molecular Weight | 889.7 g/mol | [1] |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-(furan-2-yl)propanethioate | [1] |
| Synonyms | This compound, Coenzyme A, S-2-furanpropanoate, beta-(2-Furyl)propionyl-CoA, beta-(2-Furyl)propionyl-coenzyme A | [1] |
Biochemical Role and Metabolic Pathway Interaction
The primary known biochemical role of this compound is its interaction with the enzyme family of fatty acyl-CoA dehydrogenases . These enzymes are crucial in the initial step of each cycle of mitochondrial fatty acid β-oxidation, where they catalyze the introduction of a trans double-bond between the α- and β-carbons of the acyl-CoA substrate.
This compound acts as a substrate for "general" fatty acyl-CoA dehydrogenase. This interaction places this compound within the metabolic pathway of fatty acid oxidation, a key energy-generating process in cells.
Signaling Pathway Diagram: Fatty Acid β-Oxidation
The following diagram illustrates the general pathway of fatty acid β-oxidation, highlighting the step catalyzed by acyl-CoA dehydrogenase where this compound is expected to interact.
Experimental Protocols
General Synthesis of Acyl-CoA Esters
The synthesis of acyl-CoA esters, including this compound, can be achieved through several methods. A common approach involves the activation of the corresponding carboxylic acid (in this case, 3-(furan-2-yl)propanoic acid) and subsequent reaction with Coenzyme A.
Workflow for Synthesis:
References
The Core Mechanism of FPCoA in Enzymatic Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of fluorescently-labeled Fatty Acyl-Coenzyme A (FPCoA) analogs and coupled enzymatic systems for the study of enzymes involved in fatty acid metabolism. This document details the core principles of these assays, provides comprehensive experimental protocols, and presents quantitative data for comparative analysis.
Introduction
Fatty Acyl-Coenzyme A (FA-CoA) molecules are central intermediates in lipid metabolism, serving as substrates for a multitude of enzymes involved in energy production, lipid synthesis, and cellular signaling. The study of these enzymes is crucial for understanding metabolic diseases and for the development of novel therapeutics. "this compound" in the context of this guide refers to two principal methodologies for the fluorescent detection of FA-CoA-metabolizing enzyme activity:
-
Indirect Coupled-Enzyme Assays: Where the product of the primary enzymatic reaction, an unlabeled Acyl-CoA, is utilized in a cascade of subsequent reactions to generate a fluorescent signal.
-
Direct Assays Using Fluorescently-Labeled Acyl-CoA Analogs: Where a fluorophore is covalently attached to the fatty acid moiety of Coenzyme A, allowing for direct monitoring of its enzymatic conversion.
This guide will elucidate the mechanisms, protocols, and data associated with both approaches.
Section 1: Indirect Coupled-Enzyme Assays for Acyl-CoA Synthetase Activity
Acyl-CoA Synthetases (ACS) are a key class of enzymes that catalyze the formation of Fatty Acyl-CoA from a fatty acid and Coenzyme A, in an ATP-dependent manner. Fluorometric assay kits provide a sensitive method for measuring ACS activity.[1]
Mechanism of Action
The indirect assay for ACS activity is a multi-step, coupled enzymatic reaction. The process begins with the ACS enzyme of interest catalyzing the formation of a Fatty Acyl-CoA. This product then serves as a substrate for a series of coupling enzymes. A common approach involves the oxidation of the newly formed Acyl-CoA by an Acyl-CoA Oxidase, which produces hydrogen peroxide (H₂O₂).[2] This H₂O₂ is then used by Horseradish Peroxidase (HRP) to oxidize a non-fluorescent probe into a highly fluorescent product. The resulting increase in fluorescence is directly proportional to the amount of Acyl-CoA produced and thus to the ACS activity.[1][2]
The signal transduction pathway for a typical indirect ACS assay is as follows:
Quantitative Data Summary
| Parameter | Value | Enzyme/Assay System | Citation |
| Detection Limit | 5 mU/µl | Acyl-CoA Synthetase Assay Kit | [1] |
| Detection Limit | 0.3 µM | EnzyFluo™ Fatty Acyl-CoA Assay Kit | [3] |
| Linear Detection Range | 0.3 to 100 µM | EnzyFluo™ Fatty Acyl-CoA Assay Kit | [3] |
| Excitation Wavelength | 535 nm | Acyl-CoA Synthetase Assay Kit | [1][4] |
| Emission Wavelength | 587 nm | Acyl-CoA Synthetase Assay Kit | [1][4] |
| Incubation Time | 40 min | EnzyFluo™ Fatty Acyl-CoA Assay Kit | [3] |
Experimental Protocol: Measurement of Acyl-CoA Synthetase Activity
This protocol is adapted from commercially available fluorometric assay kits.[1][4]
Materials:
-
ACS Assay Buffer
-
ACS Substrate (Fatty Acid)
-
Coenzyme A
-
ATP
-
ACS Enzyme Mix (contains Acyl-CoA Oxidase)
-
ACS Converter (contains HRP)
-
ACS Developer/Probe
-
Enzyme sample (e.g., cell lysate, purified enzyme)
-
96-well black microplate
-
Microplate reader capable of fluorescence detection
Procedure:
-
Reagent Preparation:
-
Warm ACS Assay Buffer to room temperature.
-
Reconstitute lyophilized components (Enzyme Mix, Converter, Developer) as per the manufacturer's instructions, typically with the assay buffer or ddH₂O. Aliquot and store at -20°C.
-
-
Sample Preparation:
-
For tissue samples, homogenize approximately 10 mg in 100 µl of ice-cold ACS Assay Buffer.
-
For cultured cells, lyse approximately 1 x 10⁶ cells in 100 µl of ice-cold ACS Assay Buffer.
-
Centrifuge the homogenate/lysate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Assay Reaction:
-
Prepare a master mix for the reaction. For each well, combine:
-
ACS Assay Buffer
-
ACS Substrate
-
Coenzyme A
-
ATP
-
ACS Enzyme Mix
-
ACS Converter
-
ACS Developer/Probe
-
-
Add the master mix to the wells of a 96-well black microplate.
-
Add the enzyme sample (e.g., 2-20 µl of supernatant) to the wells to initiate the reaction.
-
Include a sample background control for each sample, which contains the sample but not a key substrate (e.g., the fatty acid).
-
-
Measurement:
-
Immediately place the microplate in a microplate reader.
-
Measure the fluorescence in a kinetic mode for at least 30 minutes at 37°C, with excitation at 535 nm and emission at 587 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample fluorescence.
-
Calculate the rate of the reaction from the linear portion of the kinetic curve.
-
The activity of the enzyme can be determined by comparing the rate to a standard curve, often generated with a stable product like H₂O₂.
-
Section 2: Direct Assays Using Fluorescently-Labeled Acyl-CoA Analogs
This approach utilizes Fatty Acyl-CoA molecules that are chemically modified with a fluorophore. These fluorescent analogs serve as substrates for enzymes such as acyltransferases. A notable example is the use of NBD-palmitoyl-CoA in assays for diacylglycerol acyltransferase (DGAT) activity.[5]
Mechanism of Action
In this direct assay, a fluorescently-labeled Fatty Acyl-CoA, such as NBD-palmitoyl-CoA, is incubated with the enzyme of interest and its co-substrate (e.g., diacylglycerol for DGAT). The enzyme catalyzes the transfer of the fluorescent fatty acyl group to the co-substrate, forming a fluorescent product (e.g., NBD-triacylglycerol).
The key to this assay is the ability to separate the fluorescent product from the unreacted fluorescent substrate. This is typically achieved using thin-layer chromatography (TLC). After separation, the fluorescence of the product spot is quantified using a fluorescent imaging system. The intensity of the fluorescence is proportional to the amount of product formed and thus to the enzyme's activity.
Quantitative Data Summary
| Parameter | Value | Enzyme/Assay System | Citation |
| Substrate | NBD-palmitoyl-CoA | Diacylglycerol Acyltransferase (DGAT) | [5][6] |
| Co-substrate | 1,2-diacylglycerol (DOG) | Diacylglycerol Acyltransferase (DGAT) | [5] |
| Final NBD-palmitoyl-CoA Conc. | 25 µM | DGAT Assay | [5] |
| Final DOG Concentration | 200 µM | DGAT Assay | [5] |
| Incubation Time | 10 min | DGAT Assay | [5] |
| Incubation Temperature | 37°C | DGAT Assay | [5] |
Experimental Protocol: Measurement of Diacylglycerol Acyltransferase (DGAT) Activity
This protocol is adapted from a published method for measuring in vitro DGAT activity using NBD-palmitoyl-CoA.[5]
Materials:
-
1 M Tris-HCl, pH 7.6
-
1 M MgCl₂
-
4 mM 1,2-diacylglycerol (DOG) in acetone
-
12.5 mg/ml Bovine Serum Albumin (BSA)
-
500 µM NBD-palmitoyl-CoA in 20 mM Tris-HCl, pH 7.6
-
Protein sample (e.g., cell lysate or total membranes) in 50 mM Tris-HCl, pH 7.6 / 250 mM sucrose
-
Chloroform/methanol (2:1, v/v)
-
TLC plates
-
Fluorescent imaging system
Procedure:
-
Reaction Master Mix Preparation:
-
For each reaction, prepare a master mix containing:
-
20 µl of 1 M Tris-HCl (pH 7.6)
-
4 µl of 1 M MgCl₂
-
10 µl of 4 mM DOG
-
10 µl of 12.5 mg/ml BSA
-
10 µl of 500 µM NBD-palmitoyl-CoA
-
96 µl of water
-
-
Protect the master mix from direct light.
-
-
Enzymatic Reaction:
-
Aliquot 150 µl of the master mix into glass test tubes.
-
Pre-incubate the tubes in a 37°C water bath for 2 minutes.
-
Initiate the reaction by adding 50 µl of the protein sample (typically 20-100 µg of protein).
-
Incubate at 37°C for 10 minutes with occasional shaking.
-
-
Reaction Termination and Lipid Extraction:
-
Terminate the reaction by adding 4 ml of chloroform/methanol (2:1, v/v) and vortexing.
-
Add 800 µl of water and vortex again.
-
Allow the samples to sit at room temperature for 1 hour to allow for phase separation.
-
Centrifuge at 3,000 rpm for 5 minutes to fully separate the aqueous and organic phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Separation and Detection:
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the NBD-triacylglycerol product from the unreacted NBD-palmitoyl-CoA substrate.
-
After development, allow the plate to dry completely.
-
-
Quantification:
-
Visualize the TLC plate using a fluorescent imaging system.
-
Identify the spot corresponding to the NBD-triacylglycerol product.
-
Quantify the fluorescence intensity of the product spot. The intensity is proportional to the DGAT activity.
-
Conclusion
The use of fluorescent-based assays, either through coupled enzymatic reactions or with directly labeled substrates, provides sensitive and robust methods for studying enzymes involved in Fatty Acyl-CoA metabolism. Indirect assays are well-suited for high-throughput screening of Acyl-CoA Synthetase activity, offering a continuous, real-time measurement of product formation. Direct assays with fluorescently-labeled Acyl-CoA analogs provide a powerful tool for investigating the activity of acyltransferases and can be more cost-effective and safer than traditional radioactive assays. The choice of assay depends on the specific enzyme of interest, the required throughput, and the available instrumentation. This guide provides the foundational knowledge for researchers to select, implement, and interpret data from these valuable enzymatic assays.
References
- 1. store.genprice.com [store.genprice.com]
- 2. A fluorimetric assay for acyl-CoA synthetase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. abcam.cn [abcam.cn]
- 5. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Utilization of FPCoA: A Technical Guide for Researchers
Introduction
The acronym "FPCoA" is not a standard biochemical term for a single molecule but is contextually used to refer to several distinct Coenzyme A (CoA) derivatives. This guide provides an in-depth technical overview of the enzymes that utilize these molecules as substrates, with a focus on two well-characterized classes: F luorescently-labeled P hosphopantetheinyl CoA analogs and F luoroacetyl-P ropionyl-CoA . The primary enzymes discussed are Phosphopantetheinyl Transferases (PPTases) and Fluoroacetyl-CoA Thioesterase (FlK). Additionally, a brief mention is made of β-(2-F uryl)p ropionyl-CoA , another molecule abbreviated as this compound, which acts as a pseudosubstrate for acyl-CoA dehydrogenase.
This document is intended for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical pathways and workflows.
Phosphopantetheinyl Transferases (PPTases) and Fluorescent CoA Analogs
Phosphopantetheinyl transferases (E.C. 2.7.8.-) are a crucial class of enzymes that catalyze the post-translational modification of carrier proteins in fatty acid, polyketide, and non-ribosomal peptide biosynthesis.[1] They transfer the 4'-phosphopantetheinyl (4'-PP) moiety from Coenzyme A to a conserved serine residue on an apo-carrier protein (CP), converting it to its active holo-form.[1]
Fluorescently-labeled CoA analogs are widely used as substrates for PPTases to monitor their activity in vitro. In this context, "this compound" refers to a CoA molecule to which a fluorophore (e.g., Rhodamine, FITC, BODIPY) is attached, typically at the thiol group.[1][2] The enzymatic transfer of the fluorescent 4'-PP group to a much larger carrier protein results in a measurable change in a fluorescence property, such as fluorescence polarization (FP) or Förster resonance energy transfer (FRET).[2]
Data Presentation: Kinetic Parameters of PPTases with Fluorescent CoA Analogs
The kinetic parameters of PPTases can vary depending on the specific enzyme, the carrier protein substrate, the fluorescent CoA analog, and the assay conditions. The following table summarizes available kinetic data for Sfp, a well-characterized PPTase from Bacillus subtilis, and human PPTase (hPPTase) using Rhodamine-CoA.
| Enzyme | Carrier Protein | Fluorescent Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Assay Conditions | Reference |
| Sfp | VibB | Rhodamine-CoA | 7.8 ± 1.5 | 1.9 ± 0.1 | 4.1 x 103 | pH 7.5, 25°C | Kosa et al., 2014 |
| hPPTase | hACP | Rhodamine-CoA | 2.9 ± 0.9 | 0.28 ± 0.02 | 1.6 x 103 | pH 7.5, 25°C | Kosa et al., 2014 |
Note: The provided references did not contain a comprehensive table with a wide variety of fluorescent probes. The data above is representative of the type of kinetic analysis performed.
Mandatory Visualization: PPTase Catalytic Cycle
References
- 1. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
- 2. Long-Chain Acyl Coenzyme A Dehydrogenase, a Key Player in Metabolic Rewiring/Invasiveness in Experimental Tumors and Human Mesothelioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Enzyme Mechanisms: A Technical Guide to Fluorescent Analogs of Coenzyme A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) stands as a cornerstone of cellular metabolism, acting as a pivotal carrier of acyl groups in a vast array of biochemical reactions. Its involvement spans critical pathways, including the tricarboxylic acid (TCA) cycle, fatty acid synthesis and oxidation, and the synthesis of neurotransmitters.[1][2] Given its central role, the enzymes that utilize CoA and its thioester derivatives are significant targets for drug discovery and fundamental biological research. The study of these enzymes, however, often requires sophisticated tools to monitor their activity and kinetics in real-time. Fluorescent analogs of Coenzyme A have emerged as powerful probes in this endeavor, offering high sensitivity and the ability to perform continuous assays suitable for high-throughput screening (HTS).[3][4]
This technical guide provides an in-depth overview of the core fluorescent analogs of Coenzyme A used in enzyme studies. It details their spectral and kinetic properties, provides comprehensive experimental protocols for their application, and visualizes the key metabolic pathways in which they function.
Fluorescent Analogs of Coenzyme A: Properties and Applications
A variety of fluorescent molecules have been conjugated to Coenzyme A to create probes for enzyme activity. The choice of fluorophore depends on the specific application, including the desired spectral properties, sensitivity to the local environment, and compatibility with the enzyme of interest. The most commonly employed fluorescent analogs are based on coumarin, BODIPY, and ethenoadenosine derivatives.
Coumarin-Based Analogs
Coumarin derivatives, such as 7-mercapto-4-methylcoumarin, are widely used due to their profluorescent nature. These molecules are initially non-fluorescent and become highly fluorescent upon reaction with the free thiol group of Coenzyme A released during an enzymatic reaction.[3] This "turn-on" fluorescence provides a direct and sensitive measure of enzyme activity.
BODIPY-Based Analogs
BODIPY (boron-dipyrromethene) dyes offer several advantages, including high fluorescence quantum yields, sharp emission peaks, and good photostability.[5][6] BODIPY FL-CoA is a common green-emitting analog used in various enzyme assays. The fluorescence of BODIPY conjugates can be sensitive to the microenvironment, which can be exploited to probe conformational changes in enzymes upon substrate binding.[5]
Ethenoadenosine-Based Analogs
The 1,N⁶-ethenoadenosine (ε-A) modification of the adenine moiety of CoA creates an intrinsically fluorescent analog.[2][7] Etheno-CoA has been used to study the binding of CoA to enzymes and to monitor reactions where the adenine portion of the molecule is involved in molecular recognition.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data for commonly used fluorescent analogs of Coenzyme A and their interactions with various enzymes.
Table 1: Spectral Properties of Fluorescent Coenzyme A Analogs
| Fluorescent Analog | Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference(s) |
| CPM-CoA | 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin | 405 | 530 | Not Reported | Not Reported | [3][9] |
| BODIPY FL-CoA | BODIPY FL | ~503 | ~512 | >80,000 | ~0.9 | [6][10] |
| ε-CoA | 1,N⁶-ethenoadenosine | 300 | 410 | 6,000 (for ε-ATP) | ~0.08 (relative to ε-AMP) | [7][11] |
| ThioGlo4-CoA | ThioGlo4 | 400-415 | 460-485 | Not Reported | Not Reported | [12] |
| NBD-palmitoyl CoA | Nitrobenzoxadiazole | Not Reported | Not Reported | Not Reported | Not Reported | [13] |
Table 2: Kinetic Parameters of Enzymes with Fluorescent Coenzyme A Analogs
| Enzyme | Fluorescent Analog/Probe | Km (µM) | Vmax or kcat | Ki (µM) | Reference(s) |
| Citrate Synthase | Acyl dithioesters of CoA | 53 ± 7.5 | (4.0 ± 0.4) x 10⁻⁴ s⁻¹ | [14] | |
| Citrate Synthase | Fluorovinyl thioether CoA analog 9 | 4.3 | [15] | ||
| Citrate Synthase | Vinyl thioether CoA analog 10 | 68.3 | [15] | ||
| Citrate Synthase | Methyl sulfoxide CoA analog | 11.1 | [15] | ||
| Choline O-Acetyltransferase | Acyl dithioesters of CoA | 83 ± 33 | (1.1 ± 0.2) x 10⁻² µmol·s⁻¹·(mg protein)⁻¹ | [14] | |
| Carbon Monoxide Dehydrogenase/Acetyl-CoA Synthase | [3'-³²P]Coenzyme A (exchange reaction) | 50 (for CoA) | 2.5 µmol·min⁻¹·mg⁻¹ | ||
| Carbon Monoxide Dehydrogenase/Acetyl-CoA Synthase | Acetyl-CoA (exchange reaction) | 1500 | 2.5 µmol·min⁻¹·mg⁻¹ | [16] | |
| N-terminal acetyltransferase D (NatD) | Acetyl-CoA (AcCoA) | 50 (fixed) | Not Reported | ||
| N-terminal acetyltransferase D (NatD) | H4-8 peptide | 0-25 | Not Reported | [12] |
Experimental Protocols
General Considerations for Fluorescence-Based Enzyme Assays
-
Instrumentation: A fluorescence microplate reader or a spectrofluorometer is required.[1][17]
-
Plate Selection: For microplate assays, use of black plates with clear bottoms is recommended to minimize background fluorescence and well-to-well crosstalk.
-
Inner Filter Effect: At high concentrations, the fluorescent substrate or product can absorb the excitation or emission light, leading to non-linear fluorescence response. This "inner filter effect" should be corrected for, especially when determining kinetic parameters.[7][11]
-
Controls: Always include appropriate controls, such as reactions without the enzyme, without the substrate, and without CoA, to account for background fluorescence and non-enzymatic reactions.[17]
Protocol 1: General Fluorometric Assay for CoA Quantification
This protocol is adapted from commercially available kits that utilize a proprietary green fluorescent indicator that reacts with the thiol group of free CoA.[18]
Materials:
-
CoA green indicator (e.g., from a commercial kit)
-
Assay Buffer (e.g., from a commercial kit)
-
Coenzyme A standard solution
-
DMSO
-
ddH₂O
-
Black 96-well or 384-well microplate
Procedure:
-
Prepare CoA Standard Stock Solution (1 mM): Reconstitute the CoA standard in ddH₂O to a final concentration of 1 mM. Aliquot and store at -20°C.[18]
-
Prepare 100X CoA Green Indicator Stock Solution: Dissolve the CoA green indicator in DMSO to make a 100X stock solution.[18]
-
Prepare CoA Assay Reaction Mixture: Dilute the 100X CoA green indicator stock solution 1:100 in the assay buffer.[18]
-
Prepare Serial Dilutions of CoA Standard: Prepare a series of dilutions of the CoA standard in assay buffer (e.g., 0 to 30 µM).[18]
-
Assay:
-
Add 50 µL of the CoA standards or your test samples to the wells of the microplate.
-
Add 50 µL of the CoA assay reaction mixture to each well.
-
Incubate at room temperature for 10-60 minutes, protected from light.
-
Monitor the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.[18]
-
-
Data Analysis: Generate a standard curve by plotting the fluorescence intensity versus the concentration of the CoA standards. Use this curve to determine the concentration of CoA in your samples.
Protocol 2: Continuous Enzyme Assay for CoA-Producing Enzymes (e.g., Fatty Acid Synthase)
This protocol is based on the use of a profluorescent probe like 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) that reacts with the CoA produced by the enzyme.[3][9]
Materials:
-
Enzyme (e.g., Fatty Acid Synthase, FAS)
-
Substrates for the enzyme (e.g., acetyl-CoA, malonyl-CoA, NADPH for FAS)
-
CPM stock solution (in a suitable organic solvent like DMSO or ethanol)
-
Reaction Buffer (e.g., 75 mM potassium phosphate, 0.5 mM EDTA, 1 mM ascorbate, pH adjusted)
-
Black 96-well microplate
Procedure:
-
Prepare Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing the reaction buffer, all substrates except the one that initiates the reaction (or the enzyme itself), and the CPM probe at a final concentration that does not inhibit the enzyme.
-
Initiate the Reaction: Add the final substrate or the enzyme to each well to start the reaction.
-
Monitor Fluorescence: Immediately begin monitoring the increase in fluorescence over time using a microplate reader with excitation at ~405 nm and emission at ~530 nm.[3][9]
-
Data Analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot. These rates can then be used to determine enzyme kinetics (Km, Vmax) by varying the substrate concentrations.
Protocol 3: Synthesis of a Fluorescent Coenzyme A Analog (General Chemoenzymatic Approach)
This protocol outlines a general chemoenzymatic strategy for synthesizing various acyl-CoA analogs.[16]
Materials:
-
Carboxylic acid of interest
-
Coenzyme A synthesizing enzyme cocktail (containing CoaA, CoaD, and CoaE)
-
ATP
-
Appropriate buffer for the enzymatic reaction
Procedure:
-
Chemical Synthesis of the Acyl-Pantetheine Precursor: Chemically synthesize the pantetheine derivative of the carboxylic acid you wish to label with a fluorophore. This often involves standard organic chemistry techniques to couple the carboxylic acid to pantetheine.[6]
-
Enzymatic Conversion to Acyl-CoA:
-
Set up a reaction mixture containing the synthesized acyl-pantetheine precursor, the CoaA/D/E enzyme cocktail, and ATP in a suitable buffer.
-
Incubate the reaction at the optimal temperature for the enzymes (e.g., 30°C) for a sufficient time (e.g., 3 hours).[16]
-
-
Purification: Purify the resulting fluorescent acyl-CoA analog using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the synthesized analog using mass spectrometry and NMR.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways involving Coenzyme A and a typical experimental workflow for using fluorescent CoA analogs.
Coenzyme A Biosynthesis Pathway
This pathway shows the five enzymatic steps required for the synthesis of Coenzyme A from pantothenate (Vitamin B5).[5][19]
Caption: The five-step enzymatic pathway for the biosynthesis of Coenzyme A.
Tricarboxylic Acid (TCA) Cycle
This diagram illustrates the central role of Acetyl-CoA in the TCA cycle, a key energy-producing pathway in the mitochondria.[20][21][22]
Caption: The role of Acetyl-CoA as the entry point into the TCA cycle.
Fatty Acid Synthesis Pathway
This diagram shows the initial steps of fatty acid synthesis, where Acetyl-CoA is converted to Malonyl-CoA, the building block for fatty acid chains.[4][12][18][23]
Caption: The initial steps of fatty acid synthesis starting from Acetyl-CoA.
Experimental Workflow for Enzyme Inhibition Assay
This workflow illustrates the typical steps involved in screening for enzyme inhibitors using a fluorescent CoA analog.
Caption: A typical workflow for a high-throughput screening assay for enzyme inhibitors.
Conclusion
Fluorescent analogs of Coenzyme A are indispensable tools for the study of CoA-utilizing enzymes. They provide a sensitive and continuous method for assaying enzyme activity, making them particularly well-suited for high-throughput screening and detailed kinetic analysis. While a variety of fluorescent CoA analogs are available, the selection of the appropriate probe depends on the specific enzyme and the experimental question being addressed. The protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute robust experiments to unravel the complexities of Coenzyme A metabolism and to identify novel modulators of these critical enzymatic pathways. Further research is needed to expand the library of fluorescent CoA analogs with diverse spectral properties and to systematically characterize their kinetic parameters with a broader range of enzymes.
References
- 1. nrel.colostate.edu [nrel.colostate.edu]
- 2. Coenzyme A [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 5. coenzyme A biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence of a Preferred Kinetic Pathway in the Carnitine Acetyltransferase Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BODIPY | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Coenzyme A dithioesters: synthesis, characterization and reaction with citrate synthase and acetyl-CoA:choline O-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acetyl Coenzyme A Analogues as Rationally Designed Inhibitors of Citrate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Coenzyme A - Wikipedia [en.wikipedia.org]
- 20. teachmephysiology.com [teachmephysiology.com]
- 21. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 22. Tricarboxylic acid cycle | Biochemistry, Metabolism, Enzymes | Britannica [britannica.com]
- 23. Fatty Acid Biosynthesis Revisited: Structure Elucidation and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
The Principle of Fluorescent CoA Probes in Biochemical Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of fluorescent Coenzyme A (CoA) probes in biochemical assays. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and the study of metabolic pathways. Coenzyme A and its derivatives, such as acetyl-CoA, are central molecules in cellular metabolism, playing critical roles in the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and histone acetylation.[1][2] The ability to accurately measure the levels and activities of these molecules is crucial for understanding cellular physiology and pathology. Fluorescent probes offer a sensitive, real-time, and often high-throughput alternative to traditional radioisotopic or chromatographic methods for studying CoA-dependent enzymes and metabolic processes.[3][4]
Core Principles of Fluorescent CoA Probes
Fluorescent probes for Coenzyme A and its thioesters operate through several distinct mechanisms, each offering unique advantages for specific applications. These can be broadly categorized as follows:
-
Thiol-Reactive Probes: These probes leverage the free thiol group (-SH) on the pantetheine arm of Coenzyme A. In many enzymatic reactions, such as those catalyzed by acetyltransferases, CoA is released as a product. Thiol-reactive probes, which are often maleimide or coumarin derivatives, are initially non-fluorescent or weakly fluorescent. Upon covalent reaction with the free thiol of CoA, they form a highly fluorescent adduct.[3][4] This "turn-on" fluorescence provides a direct measure of the enzymatic reaction rate.
-
Enzyme-Coupled Assays: These are multi-step assays where the CoA or acyl-CoA of interest is converted through a series of enzymatic reactions to a product that can be readily detected by a fluorescent probe.[5] For instance, an assay for acetyl-CoA might first involve the enzymatic conversion of acetyl-CoA to CoA, which is then reacted to produce a fluorescent product or a molecule like NADH that can participate in a subsequent fluorescence-generating reaction.[5]
-
Direct-Binding Probes: These probes consist of a fluorophore conjugated to a molecule that specifically binds to CoA or its derivatives. The binding event leads to a change in the fluorescence properties of the probe, such as an increase in fluorescence intensity or a shift in the emission wavelength. A powerful example of this is the development of genetically encoded biosensors, where a fluorescent protein is fused to a CoA-binding protein.[6]
-
Turn-On Probes for Acyl-CoA: These probes are designed to directly react with acyl-CoA molecules, leading to a change in their fluorescence. For example, a probe might have a reactive group that is acetylated by acetyl-CoA, causing a conformational change that relieves fluorescence quenching.[7]
Major Classes of Fluorescent CoA Probes
A variety of fluorophores have been employed in the design of CoA probes, each with its own spectral properties and applications.
Thiol-Reactive Probes
These are among the most common types of probes for assays that produce Coenzyme A as a product.
-
7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM): CPM is a coumarin-based probe that is essentially non-fluorescent until it reacts with a thiol group to form a stable, highly fluorescent adduct.[3] It exhibits fast reaction kinetics with CoA, making it suitable for continuous monitoring of enzyme activity.[3]
-
ThioGlo Probes: This family of maleimide-based probes, such as ThioGlo4, offers high sensitivity and a large signal-to-noise ratio for the detection of thiols.[8] They react with CoA to produce a fluorescent product and are well-suited for high-throughput screening (HTS) applications.[2][8]
Rhodamine-Based Probes
Rhodamine derivatives are known for their photostability and are often used to develop "turn-on" probes.
-
RH-NH2: This is a rhodamine-based fluorescent probe with a tetramethylrhodamine skeleton that is known to localize to mitochondria.[7] The fluorescence of RH-NH2 increases significantly upon acetylation of its amino group by acetyl-CoA, a reaction that can be facilitated by an acetyltransfer accelerator like tributylphosphine (PBu3).[9][10] This allows for the visualization of acetyl-CoA within living cells.[10]
Genetically Encoded Biosensors
These biosensors enable the measurement of CoA and its derivatives in living cells with high spatial and temporal resolution.
-
PancACe: This is a genetically encoded biosensor for acetyl-CoA, engineered from the bacterial protein PanZ and a circularly permuted green fluorescent protein (cpGFP).[11] Binding of acetyl-CoA to the PanZ domain induces a conformational change that increases the fluorescence of the cpGFP.[11]
Acyl-CoA-Binding Protein (ACBP)-Based Probes
These probes utilize the natural binding affinity of ACBP for acyl-CoA esters.
-
Fluorescent Acyl-CoA Indicators (FACIs): These semisynthetic probes are created by covalently attaching a fluorophore, such as 6-bromoacetyl-2-dimethylaminonaphthalene, to a cysteine-mutated acyl-CoA-binding protein (ACBP).[6][7][12] The binding of an acyl-CoA molecule to the FACI results in a significant increase in fluorescence.[6][12]
BODIPY and Nile Red-Based Probes
BODIPY (boron-dipyrromethene) and Nile Red dyes are known for their strong lipophilicity and high fluorescence quantum yields. While not as commonly used for direct CoA detection as thiol-reactive probes, they are employed in assays involving lipid metabolism where acyl-CoAs are substrates. For example, BODIPY-labeled fatty acids can be used to trace their incorporation into lipids, a process that requires their initial conversion to acyl-CoAs.
Quantitative Data of Fluorescent CoA Probes
The selection of a fluorescent probe for a specific application depends on its photophysical properties, binding affinity, and sensitivity. The following tables summarize key quantitative data for some of the commonly used fluorescent CoA probes.
| Probe/Sensor | Type | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Reference(s) |
| CPM-CoA Adduct | Thiol-Reactive | ~387 | ~463 | Not specified | [3] |
| ThioGlo4-CoA Adduct | Thiol-Reactive | 400-415 | 460-485 | Not specified | [8] |
| RH-NH2 | Turn-On (pre-acetylation) | 546 | 570 | 4.9 x 10⁻⁴ | [9] |
| RH-NHAc | Turn-On (post-acetylation) | 553 | 572 | 0.12 | [9] |
| PancACe | Genetically Encoded | 485 | 514 | Not specified | |
| FACI-24 | Direct Binding (unbound) | 387 | 510 | Not specified | [6][7][12] |
| FACI-24-Acyl-CoA | Direct Binding (bound) | 387 | 460 | Not specified | [6][12] |
| FACI-53 | Direct Binding (unbound) | 387 | 525 | Not specified | [6][7][12] |
| FACI-53-Acyl-CoA | Direct Binding (bound) | 387 | 495 | Not specified | [6][12] |
| Probe/Sensor | Analyte | Dissociation Constant (Kd) | Limit of Detection (LOD) | Reference(s) |
| PancACe | Acetyl-CoA | ~274 µM | Not specified | [3] |
| FACI-24 | Long-chain acyl-CoAs (>C14) | 0.6 - 1.7 nM | Not specified | [6][7][12] |
| PicoProbe Acetyl-CoA Assay | Acetyl-CoA | Not applicable | ~0.4 µM | [5] |
Signaling Pathways and Experimental Workflows
Fluorescent CoA probes are instrumental in dissecting complex cellular signaling pathways and for developing high-throughput screening assays.
Acetyl-CoA Dependent Histone Acetylation
Acetyl-CoA is the sole acetyl group donor for histone acetylation, a key epigenetic modification that regulates gene expression.[2] Histone acetyltransferases (HATs) catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails, producing CoA as a byproduct.[13][14] Fluorescent assays using thiol-reactive probes can monitor HAT activity by detecting the released CoA.
Caption: Workflow for a fluorescent assay to measure HAT activity.
Malonyl-CoA Signaling in Metabolism
Malonyl-CoA is a key signaling molecule that regulates fatty acid metabolism.[15][16][17][18][19] It is synthesized from acetyl-CoA by acetyl-CoA carboxylase (ACC) and acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that controls the entry of long-chain fatty acids into the mitochondria for β-oxidation.[15][17][19] By inhibiting CPT1, malonyl-CoA prevents the breakdown of fatty acids while promoting their synthesis.[18]
Caption: Role of malonyl-CoA in regulating fatty acid metabolism.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of fluorescent CoA probe-based assays. Below are example protocols for some of the key assays discussed.
Protocol 1: General Assay for Acetyltransferase Activity using a Thiol-Reactive Probe (e.g., ThioGlo4)
This protocol is adapted for a continuous, fluorescence-based assay to measure the activity of an N-terminal acetyltransferase (NAT).[8]
Materials:
-
Purified N-terminal acetyltransferase (e.g., NatD)
-
Peptide substrate (e.g., H4-8 peptide)
-
Acetyl-Coenzyme A (AcCoA)
-
ThioGlo4 (10 mM stock in DMSO)
-
Assay Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Triton X-100
-
384-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a standard curve:
-
Perform serial dilutions of Coenzyme A sodium salt hydrate from 10 µM to 0 µM.
-
In a 384-well plate, mix 4 µL of each CoA dilution with 36 µL of a reaction mixture containing Assay Buffer and 15 µM ThioGlo4.
-
Measure the fluorescence intensity using an excitation wavelength of 400-415 nm and an emission wavelength of 460-485 nm.
-
Plot the fluorescence units against the CoA concentration to generate a standard curve.[8]
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture in a 384-well plate containing Assay Buffer, 25-200 nM NatD, 15 µM ThioGlo4, and 50 µM AcCoA. The final volume per well should be 36 µL.[8]
-
Incubate the plate at 37 °C for 10 minutes.[8]
-
Initiate the reaction by adding 4 µL of 50 µM peptide substrate (H4-8) to each well.[8]
-
Immediately start monitoring the fluorescence signal in the microplate reader at 37 °C, taking readings at regular intervals (e.g., every minute) for a desired period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Convert the fluorescence readings to CoA concentrations using the standard curve.
-
Determine the initial reaction velocity (rate of CoA production) from the linear portion of the time course data.
-
This assay can be adapted for high-throughput screening of enzyme inhibitors by including potential inhibitory compounds in the reaction mixture.[2][8]
-
Protocol 2: Live-Cell Imaging of Acetyl-CoA using a Genetically Encoded Biosensor (PancACe)
This protocol provides a general workflow for expressing the PancACe biosensor in mammalian cells and performing live-cell imaging.
Materials:
-
Mammalian expression vector containing the PancACe biosensor gene
-
Adherent mammalian cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
Transfection reagent
-
Fluorescence microscope equipped for live-cell imaging with appropriate filter sets for GFP
-
Imaging dishes (e.g., glass-bottom dishes)
Procedure:
-
Cell Culture and Transfection:
-
Culture HeLa cells in a suitable medium until they reach 70-80% confluency in an imaging dish.
-
Transfect the cells with the PancACe expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to express the biosensor for 24-48 hours.
-
-
Live-Cell Imaging:
-
Replace the culture medium with a live-cell imaging medium (e.g., FluoroBrite DMEM) to reduce background fluorescence.
-
Place the imaging dish on the stage of the fluorescence microscope, ensuring the cells are maintained at 37 °C and 5% CO2.
-
Locate the transfected cells expressing the PancACe biosensor (identified by their green fluorescence).
-
Acquire fluorescence images using an appropriate excitation wavelength (e.g., 488 nm) and emission filter (e.g., 500-550 nm).
-
To monitor dynamic changes in acetyl-CoA levels, acquire time-lapse images before and after treating the cells with a stimulus or inhibitor that is expected to alter acetyl-CoA metabolism.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of individual cells or specific subcellular regions over time using image analysis software.
-
Changes in fluorescence intensity will reflect relative changes in the intracellular concentration of acetyl-CoA.
-
Protocol 3: In Vitro Assay for Acyl-CoA Synthetase Activity
This protocol describes a fluorometric assay for measuring the activity of acyl-CoA synthetase (ACS), an enzyme that converts fatty acids to acyl-CoAs.[20][21][22]
Materials:
-
Acyl-CoA Synthetase (ACS) Assay Kit (containing assay buffer, substrate, enzyme mix, converter, developer, and probe)
-
Purified enzyme, cell lysates, or tissue homogenates
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Standard Curve:
-
Generate a standard curve using a provided standard (e.g., H2O2, as the final detected product is often proportional to H2O2 production in coupled enzyme assays).[21]
-
-
Assay Procedure:
-
Add the sample (e.g., purified enzyme or cell lysate) to the wells of a 96-well plate.[21]
-
For each sample, prepare a parallel "sample background" well that will contain all components except for a key enzyme in the coupled reaction, to account for any background fluorescence.
-
Prepare a reaction mix containing the assay buffer, ACS substrate, enzyme mix, converter, developer, and fluorescent probe.[21]
-
Add the reaction mix to the sample wells and a background mix (lacking a key enzyme) to the sample background wells.[22]
-
Incubate the plate at the recommended temperature (e.g., 37 °C) for a specified time.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[20][21]
-
-
Calculations:
-
Subtract the background fluorescence from the sample fluorescence readings.
-
Determine the ACS activity in the samples by comparing the corrected fluorescence values to the standard curve.
-
Conclusion
Fluorescent CoA probes have become indispensable tools in modern biochemistry and drug discovery. Their high sensitivity, versatility, and amenability to high-throughput formats have enabled significant advances in our understanding of CoA metabolism and its role in health and disease. This guide has provided an overview of the core principles, major classes, and practical applications of these powerful molecular tools. As probe development continues to advance, we can expect even more sophisticated and sensitive methods for interrogating the complex world of cellular metabolism.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Acetyl-CoA: An interplay between metabolism and epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The fluorescence-based acetylation assay using thiol-sensitive probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening for Protein Synthesis Inhibitors Targeting Aminoacyl-tRNA Synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. Fluorescently labelled bovine acyl-CoA-binding protein acting as an acyl-CoA sensor: interaction with CoA and acyl-CoA esters and its use in measuring free acyl-CoA esters and non-esterified fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Acetyl CoA Detected Fluorescent Probes | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescently labelled bovine acyl-CoA-binding protein acting as an acyl-CoA sensor: interaction with CoA and acyl-CoA esters and its use in measuring free acyl-CoA esters and non-esterified fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. researchgate.net [researchgate.net]
- 15. Malonyl-CoA, a key signaling molecule in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A role for the malonyl-CoA/long-chain acyl-CoA pathway of lipid signaling in the regulation of insulin secretion in response to both fuel and nonfuel stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. Malonyl-CoA - Wikipedia [en.wikipedia.org]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. An adaptable live-cell imaging protocol to analyze organelle morphology in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. jasco-global.com [jasco-global.com]
Synthesis and purification of FPCoA
An In-depth Technical Guide to the Synthesis and Purification of Feruloyl-CoA
This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of feruloyl-coenzyme A (Feruloyl-CoA). It includes detailed experimental protocols, quantitative data, and diagrams of relevant biochemical pathways and workflows. Feruloyl-CoA is a key intermediate in the phenylpropanoid pathway in plants, serving as a precursor to a wide array of secondary metabolites, including lignin, flavonoids, and other valuable natural products.[1][2][3] Its availability is crucial for in vitro studies of cell wall biosynthesis and for biotechnological applications aimed at producing high-value aromatic compounds.[4][5][6]
Synthesis of Feruloyl-CoA
Feruloyl-CoA can be synthesized through enzymatic methods, which offer high specificity and milder reaction conditions compared to complex chemical synthesis routes. The primary enzymatic approach utilizes a 4-coumarate:CoA ligase (4CL) or a feruloyl-CoA synthetase (FCS) to catalyze the ATP-dependent ligation of ferulic acid to coenzyme A.[5]
Enzymatic Synthesis
The enzymatic synthesis involves the conversion of ferulic acid and Coenzyme A into feruloyl-CoA, a reaction that requires ATP for the activation of the ferulic acid.[5][7] The enzyme 4-coumarate:CoA ligase (4CL), central to the phenylpropanoid pathway, or a bacterial feruloyl-CoA synthetase (FCS) can be used.[5][8] These enzymes belong to the family of ligases that form carbon-sulfur bonds.[9]
The reaction proceeds in two steps: first, the formation of a hydroxycinnamate-AMP anhydride, followed by the nucleophilic substitution of AMP by CoA.[8]
Reaction: Ferulic acid + CoA + ATP ⇌ Feruloyl-CoA + AMP + Diphosphate[7]
Recombinant enzymes, often expressed in E. coli with a His-tag, are typically used for synthesis to ensure high purity and activity.[4][10]
Quantitative Data for Enzymatic Synthesis
The efficiency of enzymatic synthesis can vary based on the enzyme source and reaction conditions.
| Parameter | Value | Enzyme/System | Source |
| Conversion Yield | 15-20% | Crude enzyme preparation from wheat seedlings | [11] |
| Total Yield (Post-HPLC) | 88-95% | Recombinant enzymes (tobacco, Arabidopsis) | [4] |
| Radiolabel Incorporation | ~70% | From S-adenosyl-¹⁴C-methionine | [4] |
| Kcat | 45.9 s⁻¹ | FCS1 from microbial consortium | [5] |
| Km (for Ferulic Acid) | 0.1 mM | FCS1 from microbial consortium | [5] |
| Vmax | 36.8 U/mg | FCS1 from microbial consortium | [5] |
| Optimal pH | 7.0 - 9.0 | FCS from Streptomyces sp. V-1 / FCS1 | [5][7] |
| Optimal Temperature | 30 - 37 °C | FCS from Streptomyces sp. V-1 / FCS1 | [5][7] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant 4CL/FCS Enzyme
This protocol describes the expression of a His-tagged ligase in E. coli and its subsequent purification.
1. Gene Cloning and Transformation:
- Clone the gene encoding 4-coumarate:CoA ligase (4CL) or feruloyl-CoA synthetase (FCS) into a suitable expression vector (e.g., pET vector series) with an N- or C-terminal His6-tag.
- Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).[10]
2. Protein Expression:
- Inoculate a single colony of transformed E. coli into 50 mL of Luria-Bertani (LB) medium with the appropriate antibiotic and grow overnight at 37°C with shaking.[10]
- Use the overnight culture to inoculate 1 L of LB medium and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.[10]
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[10]
- Reduce the temperature to 18-25°C and continue cultivation for 16-20 hours to promote the expression of soluble protein.[10]
3. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole) and lyse the cells using sonication or a French press.
- Clarify the lysate by centrifugation to remove cell debris.
- Purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's protocol.
- Wash the column to remove non-specifically bound proteins and elute the target enzyme using an elution buffer containing a high concentration of imidazole (e.g., 250 mM).[10]
- Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) via dialysis or a desalting column.[10]
- Assess protein purity using SDS-PAGE and determine the concentration using a Bradford assay.[10]
Protocol 2: Enzymatic Synthesis of Feruloyl-CoA
This protocol details the in vitro synthesis of feruloyl-CoA using the purified enzyme.
1. Reaction Mixture Setup:
- Prepare a reaction mixture in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.8).[5]
- The final concentrations of the components should be:
- Ferulic Acid: 0.5 mM[5]
- Coenzyme A (CoA): 0.4 mM[5]
- ATP: 2.0 mM[5]
- MgCl₂: 2.5 mM[5]
- Purified 4CL/FCS Enzyme: 10-40 ng/µL[5][12]
2. Reaction Incubation:
- Initiate the reaction by adding the enzyme or ATP.[13]
- Incubate the mixture at the enzyme's optimal temperature (e.g., 30-37°C) for a duration ranging from 10 minutes to several hours (e.g., 4-8 hours), depending on the desired conversion rate.[5][10]
3. Monitoring the Reaction:
- Monitor the formation of feruloyl-CoA spectrophotometrically by measuring the increase in absorbance at 345 nm (ε = 19,000 M⁻¹cm⁻¹).[5]
- Alternatively, the reaction progress can be monitored by analyzing aliquots using reverse-phase HPLC.[10]
4. Reaction Termination and Preparation for Purification:
- Stop the reaction by adding an equal volume of methanol or by boiling for 10 minutes.[10][12]
- Centrifuge the mixture to pellet the precipitated protein.[10]
- The supernatant, containing the synthesized feruloyl-CoA, is now ready for purification.
Purification of Feruloyl-CoA
The most common method for purifying the synthesized feruloyl-CoA is reverse-phase high-performance liquid chromatography (RP-HPLC).[4][11]
Protocol 3: RP-HPLC Purification of Feruloyl-CoA
1. Chromatographic System and Column:
- Use an HPLC system equipped with a photodiode array (DAD) or UV detector.
- Employ a C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[14]
2. Mobile Phase and Gradient:
- Solvent A: Water with 0.1% phosphoric acid or formic acid.[11]
- Solvent B: Acetonitrile.[11]
- Use a linear gradient to elute the compound. A typical gradient might be:
- 0-5 min: 5% B
- 5-20 min: 5% to 50% B
- 20-22 min: 50% to 95% B (wash)
- 22-25 min: 95% B (wash)
- 25-27 min: 95% to 5% B (re-equilibration)
- 27-30 min: 5% B (re-equilibration)
- Set the flow rate to 1.0 mL/min.[14]
3. Injection and Detection:
- Filter the supernatant from the synthesis reaction through a 0.45 µm filter before injection.[14]
- Inject the sample onto the column.
- Monitor the elution at multiple wavelengths, primarily at 345 nm for feruloyl-CoA and 260 nm for the adenine moiety of CoA.[12]
4. Fraction Collection and Product Recovery:
- Collect the fractions corresponding to the feruloyl-CoA peak.
- Pool the purified fractions.
- Immediately freeze the pooled fractions in liquid nitrogen and lyophilize (freeze-dry) to obtain the purified feruloyl-CoA as a stable powder.[12]
- Store the lyophilized product at -20°C or lower.[12]
Characterization Methods
The identity and purity of the synthesized feruloyl-CoA should be confirmed using analytical techniques.
-
HPLC-DAD: Confirms purity and retention time against a standard if available. The diode array detector can confirm the characteristic UV-Vis spectrum.[14]
-
Mass Spectrometry (MS): LC-MS/MS is a highly sensitive technique used to confirm the molecular weight of the synthesized product.[15]
-
Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR spectroscopy can be used to confirm the chemical structure of feruloyl-CoA.[15][16]
Biological Role and Signaling Pathways
Feruloyl-CoA is a critical branch-point metabolite in the general phenylpropanoid pathway in plants.[2] This pathway channels carbon from primary metabolism (via the amino acid phenylalanine) into a vast array of plant secondary metabolites.[1][17]
Key Roles of Feruloyl-CoA:
-
Lignin Biosynthesis: It is a precursor for the synthesis of monolignols (coniferyl and sinapyl alcohols), which are the building blocks of lignin, a polymer essential for structural support in plants.[17][18]
-
Flavonoid Biosynthesis: It serves as a substrate for chalcone synthase, the entry-point enzyme for flavonoid production.[2]
-
Cell Wall Cross-linking: Feruloyl moieties can be transferred from feruloyl-CoA to polysaccharides like arabinoxylans, allowing for oxidative cross-linking within the plant cell wall, which impacts cell wall integrity and digestibility.[19]
-
Defense Compounds: It is a precursor to various phytoalexins and other defense-related compounds.[2]
In prokaryotes, feruloyl-CoA is an intermediate in the catabolism of ferulic acid, which can be broken down into valuable compounds like vanillin.[5][13][20]
Caption: The Phenylpropanoid Pathway leading to Feruloyl-CoA and its major downstream products.
Applications in Research and Drug Development
The synthesis of Feruloyl-CoA is of significant interest for biotechnology and drug development due to the commercial value of its downstream products.[5]
-
Vanillin Production: Engineered microbes expressing FCS and other enzymes can convert ferulic acid (derived from lignin) into vanillin, a high-value natural flavor compound.[13][21][22]
-
Biofuel and Bioplastic Production: Ferulic acid catabolism, initiated by FCS, is a key pathway in strategies for lignin valorization, which aims to convert lignin waste from biofuel production into valuable chemicals, including precursors for bioplastics.[5]
-
Pharmaceuticals: Ferulic acid and its derivatives, as well as flavonoids derived from the phenylpropanoid pathway, exhibit a range of pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[10][23] Access to Feruloyl-CoA and related intermediates allows for the enzymatic synthesis and screening of novel derivatives with potential therapeutic applications.[23] For instance, curcuminoids, which have significant therapeutic interest, are synthesized from feruloyl-CoA precursors.[24]
Caption: Experimental workflow for the synthesis and purification of Feruloyl-CoA.
Caption: Metabolic fate and biotechnological applications of Feruloyl-CoA.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering a Feruloyl-Coenzyme A Synthase for Bioconversion of Phenylpropanoid Acids into High-Value Aromatic Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. academic.oup.com [academic.oup.com]
- 9. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Recombinant expression, purification and characterization of an active bacterial feruloyl-CoA synthase with potential for application in vanillin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Developing efficient vanillin biosynthesis system by regulating feruloyl-CoA synthetase and enoyl-CoA hydratase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Commercial Availability and Applications of FPCoA and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farnesyl-pyrophosphate-coenzyme A (FPCoA) and its analogs are critical molecules for studying a variety of cellular processes, most notably protein farnesylation, a post-translational modification essential for the function of numerous signaling proteins. This technical guide provides an in-depth overview of the commercial availability of this compound and its related compounds, details on their synthesis, and comprehensive experimental protocols for their use in research. Furthermore, it illustrates key signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of their biological context and application.
Commercial Availability of this compound and Analogs
Below is a summary of commercially available precursors and analogs. Pricing is subject to change and should be verified with the respective suppliers.
| Compound | Supplier(s) | Catalog Number (Example) | Purity | Formulation |
| Farnesyl Pyrophosphate (FPP) Ammonium Salt | Cayman Chemical | 10008422 | ≥95% | A solution in methanol:10 mM ammonium hydroxide (70:30) |
| Avanti Polar Lipids | 700300P | ≥98% | Powder | |
| MedChemExpress | HY-112089A | 99.58% | Solid | |
| Farnesyl S-Thiolodiphosphate (FSPP) | Echelon Biosciences | I-0150 | ≥95% | Lyophilized Powder |
Synthesis of this compound
Given the lack of commercial suppliers, the synthesis of this compound is a necessary step for its direct use in experimental settings. A plausible enzymatic synthesis approach can be designed based on the known activity of acyl-CoA synthetases.
Proposed Enzymatic Synthesis of this compound
This protocol is a proposed method based on the substrate promiscuity of certain acyl-CoA synthetases which have been shown to activate a variety of fatty acids. The prerequisite for this synthesis is the availability of farnesoic acid, which can be derived from farnesol.
Materials:
-
Farnesoic acid
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA synthetase (a promiscuous variant, e.g., from Pseudomonas sp. or a commercially available long-chain acyl-CoA synthetase)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Purification system (e.g., HPLC with a C18 column)
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following in the reaction buffer:
-
Farnesoic acid (e.g., 1 mM final concentration)
-
Coenzyme A (e.g., 1.5 mM final concentration)
-
ATP (e.g., 2 mM final concentration)
-
-
Enzyme Addition: Add the acyl-CoA synthetase to the reaction mixture. The optimal concentration of the enzyme should be determined empirically.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for a sufficient duration (e.g., 1-4 hours).
-
Reaction Quenching: Stop the reaction by adding an equal volume of cold methanol or by heat inactivation.
-
Purification: Purify the synthesized this compound using reverse-phase HPLC. Monitor the elution profile at a wavelength suitable for detecting the adenine ring of CoA (around 260 nm).
-
Verification: Confirm the identity and purity of the collected fractions using mass spectrometry.
Experimental Protocols
Farnesyltransferase (FTase) Activity Assay
This assay measures the activity of farnesyltransferase, the enzyme responsible for transferring the farnesyl group from a donor molecule (like FPP or this compound) to a protein or peptide substrate.
Materials:
-
Purified farnesyltransferase (FTase)
-
This compound (or FPP as a control)
-
Fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Prepare Reagents: Prepare stock solutions of FTase, this compound, and the fluorescent peptide substrate in the assay buffer.
-
Reaction Setup: In the wells of the 96-well plate, add the assay buffer, the fluorescent peptide substrate (e.g., to a final concentration of 1 µM), and varying concentrations of this compound.
-
Initiate Reaction: Start the reaction by adding FTase to each well (e.g., to a final concentration of 50 nM).
-
Incubation and Measurement: Incubate the plate at 37°C and monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 520 nm for a dansyl-labeled peptide). The increase in fluorescence corresponds to the transfer of the hydrophobic farnesyl group to the peptide, which alters the environment of the fluorescent tag.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence-versus-time curves. These rates can be used to determine kinetic parameters such as Km and Vmax for this compound.
Analytical Characterization of this compound by HPLC-MS
This protocol outlines a general method for the analysis and characterization of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry.[1][2]
Instrumentation:
-
HPLC system with a C18 reverse-phase column
-
Mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Protocol:
-
Sample Preparation: Dilute the synthesized this compound sample in a compatible solvent (e.g., a mixture of water and acetonitrile).
-
HPLC Separation: Inject the sample onto the C18 column. Elute the compounds using a gradient of mobile phase B (e.g., starting from 5% B and increasing to 95% B over 20 minutes).
-
Mass Spectrometry Analysis: Analyze the eluent using the mass spectrometer in negative ion mode.
-
Full Scan: Acquire full scan mass spectra to identify the molecular ion of this compound.
-
Tandem MS (MS/MS): Perform fragmentation of the parent ion to confirm its identity by observing characteristic fragment ions of Coenzyme A.
-
-
Data Analysis: Process the chromatograms and mass spectra to confirm the presence and purity of this compound.
Signaling Pathways and Experimental Workflows
Protein Farnesylation Signaling Pathway
The protein farnesylation pathway is a crucial post-translational modification process. Farnesyl pyrophosphate (FPP) is the key isoprenoid donor, and farnesyltransferase (FTase) catalyzes the attachment of the farnesyl group to a cysteine residue within a C-terminal "CaaX" box of the target protein. This modification increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, which is often essential for its function in signal transduction. A prominent example is the farnesylation of Ras proteins, which is critical for their role in cell growth and proliferation signaling.
Caption: The protein farnesylation signaling pathway.
Experimental Workflow for this compound Synthesis and Analysis
This workflow outlines the key steps from the synthesis of this compound to its analytical verification.
References
Navigating the Stability of Fluorescent Coenzyme A Analogs: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage conditions of key reagents is paramount to ensuring experimental reproducibility and data integrity. This technical guide provides an in-depth overview of the stability and handling of Fluorescent Phosphopantetheine Coenzyme A (FPCoA) and its analogs, a critical class of tools for studying enzyme activity and cellular metabolism.
While specific quantitative stability data for a singular entity defined as "this compound" is not extensively available in peer-reviewed literature, this guide synthesizes information from commercially available fluorescently labeled Coenzyme A (CoA) derivatives and general principles of fluorophore stability. By understanding the factors that influence the degradation of both the CoA moiety and the attached fluorescent tag, researchers can implement best practices for storage and handling, thereby maximizing the utility of these powerful molecular probes.
Recommended Storage and Handling
Proper storage is the first line of defense against the degradation of fluorescent CoA analogs. The following recommendations are based on information from various suppliers of fluorescent probes and Coenzyme A assay kits.
Table 1: Recommended Storage Conditions for Fluorescent Coenzyme A Analogs
| Condition | Recommendation | Rationale |
| Temperature | Store lyophilized powder at -20°C or below. Store stock solutions in an appropriate solvent at -20°C. For long-term storage, -80°C is preferable.[1][2][3][4][5] | Minimizes chemical degradation and microbial growth. |
| Light | Protect from light at all times. Use amber vials or wrap containers in foil.[1][3][5][6][7] | Fluorophores are susceptible to photobleaching, which leads to a loss of signal. |
| Moisture | Store in a desiccated environment.[1] | Minimizes hydrolysis of both the CoA molecule and certain fluorescent dyes. |
| Solvent for Stock Solutions | Use anhydrous high-purity solvents such as DMSO or DMF for water-sensitive compounds. For aqueous buffers, use sterile, nuclease-free water and consider buffering at a neutral pH. | The choice of solvent can significantly impact stability. Organic solvents can prevent hydrolysis, while buffered aqueous solutions can maintain a stable pH. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes.[1][5][6] | Freeze-thaw cycles can lead to degradation of the molecule and concentration gradients. |
Stability Considerations
The stability of a fluorescent CoA analog is a composite of the stability of the Coenzyme A molecule itself and the attached fluorophore.
Coenzyme A Moiety
Coenzyme A is susceptible to degradation through several pathways:
-
Hydrolysis: The thioester bond and the pyrophosphate linkage in CoA can be hydrolyzed, particularly at acidic or alkaline pH.
-
Oxidation: The free thiol group is susceptible to oxidation, which can lead to the formation of disulfides or other oxidized species. This can be mitigated by the addition of reducing agents like DTT or TCEP in assay buffers, though their compatibility with the specific assay should be verified.
Fluorophore Moiety
The stability of the fluorescent tag is critical for maintaining the probe's functionality. Different classes of fluorophores exhibit varying degrees of stability.
-
Photostability: This refers to the ability of a fluorophore to resist degradation upon exposure to light. Photobleaching is an irreversible process that leads to a loss of fluorescence. Dyes like BODIPY are generally known for their relatively high photostability compared to others.[8]
-
Chemical Stability: The chemical environment, particularly pH, can significantly affect the stability and fluorescence properties of a dye. For instance, some cyanine dyes are less stable in the presence of thiols, and the fluorescence of many probes is pH-dependent.[9][10][11]
Table 2: General Stability Characteristics of Common Fluorophores
| Fluorophore Class | General Stability Notes |
| BODIPY | Generally high photostability and chemical stability. Stability can be influenced by substituents on the BODIPY core.[8][10][11][][13] |
| Rhodamine | Good photostability. Stability can be pH-dependent.[6][14][15][16][17] |
| NBD (Nitrobenzoxadiazole) | Environmentally sensitive fluorophore. Its fluorescence is often quenched in aqueous solutions and enhanced in hydrophobic environments. Stability can be a concern, particularly with regard to photobleaching.[4][5][7][18] |
| Cyanine (Cy dyes) | Photostability varies depending on the specific dye. Some are susceptible to ozone and thiol-mediated degradation. |
Experimental Protocols for Stability Assessment
A systematic approach is necessary to determine the stability of a specific fluorescent CoA analog under experimental conditions.
General Protocol for Assessing this compound Stability
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the this compound analog in a suitable solvent (e.g., DMSO).
-
Preparation of Working Solutions: Dilute the stock solution to a working concentration in the relevant experimental buffers (e.g., different pH values).
-
Application of Stress Conditions:
-
Temperature: Incubate aliquots of the working solution at various temperatures (e.g., 4°C, room temperature, 37°C).
-
pH: Prepare working solutions in buffers with a range of pH values (e.g., pH 4, 7, 9).
-
Light Exposure: Expose samples to a controlled light source for defined periods, keeping a parallel set of samples in the dark as a control.
-
-
Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each condition.
-
Analytical Measurement:
-
Fluorescence Spectroscopy: Measure the fluorescence intensity and spectrum of each aliquot. A decrease in intensity indicates degradation.
-
HPLC Analysis: Use a suitable HPLC method (e.g., reverse-phase with fluorescence and/or UV detection) to separate the intact this compound from its degradation products. This can provide quantitative data on the rate of degradation.
-
-
Data Analysis: Plot the percentage of remaining intact this compound against time for each condition to determine the degradation kinetics.
Visualizing Workflows and Influencing Factors
To aid in the practical application and understanding of this compound stability, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and the key factors influencing stability.
Caption: A typical experimental workflow for using a fluorescent CoA analog in an enzymatic assay.
Caption: Key factors influencing the stability of fluorescent Coenzyme A analogs.
Conclusion
While a definitive stability profile for a universal "this compound" is not yet established, a thorough understanding of the factors affecting the stability of both Coenzyme A and various fluorophores allows for the development of robust handling and storage protocols. By adhering to the guidelines presented in this technical guide, researchers can minimize the degradation of their fluorescent CoA analogs, leading to more reliable and reproducible experimental outcomes. It is recommended that for critical applications, researchers perform their own stability assessments under their specific experimental conditions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. content.abcam.com [content.abcam.com]
- 3. idtdna.com [idtdna.com]
- 4. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 5. abmole.com [abmole.com]
- 6. abmole.com [abmole.com]
- 7. NBD-X, succinimidyl ester *CAS 145195-58-0* | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photochemical Properties and Stability of BODIPY Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acetyl CoA Detected Fluorescent Probes | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. Rhodamine B | C28H31ClN2O3 | CID 6694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. carlroth.com [carlroth.com]
- 18. avantiresearch.com [avantiresearch.com]
Spectroscopic Properties of Fluorescent CoA Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of fluorescently labeled Coenzyme A (CoA) derivatives. These powerful molecular tools are indispensable for studying a wide array of biological processes, including enzyme kinetics, metabolic pathways, and cellular imaging. This document details their synthesis, spectroscopic characteristics, and applications, with a focus on providing practical information for researchers in life sciences and drug discovery.
Introduction to Fluorescent CoA Derivatives
Coenzyme A is a central molecule in cellular metabolism, participating in numerous biochemical reactions, most notably the transfer of acyl groups. The covalent attachment of a fluorophore to CoA creates a fluorescent derivative that allows for the real-time monitoring of CoA-dependent enzymatic reactions and the visualization of metabolic processes within living cells. The choice of fluorophore is critical and dictates the spectroscopic properties of the resulting CoA derivative, influencing its suitability for specific applications. This guide will focus on some of the most commonly used fluorescent CoA derivatives, including those based on BODIPY, NBD, anthraniloyl, and ethenoadenosine fluorophores.
Spectroscopic Properties of Fluorescent CoA Derivatives
The utility of a fluorescent CoA derivative is largely determined by its spectroscopic properties. These include the absorption and emission maxima (λ_abs and λ_em), the molar extinction coefficient (ε), and the fluorescence quantum yield (Φ). The ideal fluorescent probe possesses a high extinction coefficient, a high quantum yield, and excitation and emission wavelengths that are compatible with available instrumentation and minimally overlap with cellular autofluorescence.
Data Presentation
The following tables summarize the key spectroscopic properties of various fluorescent CoA derivatives, compiled from the available scientific literature. These values can vary depending on the solvent and local environment.
Table 1: Spectroscopic Properties of BODIPY-CoA Derivatives
| Derivative | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference |
| BODIPY FL-CoA | ~503 | ~512 | > 80,000 | ~0.9 | [1][2] |
| BODIPY 530/550-CoA | ~530 | ~550 | Not Reported | Not Reported | |
| BODIPY 558/568-CoA | ~558 | ~568 | Not Reported | Not Reported | |
| BODIPY 576/589-CoA | ~576 | ~589 | Not Reported | Not Reported | |
| BODIPY 581/591-CoA | ~581 | ~591 | Not Reported | Not Reported | |
| BODIPY 630/650-CoA | ~630 | ~650 | > 80,000 | > 0.3 | [3] |
Table 2: Spectroscopic Properties of NBD-CoA Derivatives
| Derivative | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference |
| NBD-CoA | ~465 | ~535 | ~13,000 | Low in water, increases in nonpolar environments | [4] |
| NBD-palmitoyl-CoA | ~466 | ~540 | ~22,000 | Not Reported |
Table 3: Spectroscopic Properties of Anthraniloyl-CoA Derivatives
| Derivative | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference |
| Anthraniloyl-CoA | ~365 | ~450 | ~5,600 | ~0.3 | [5] |
| 3'-O-(N-methylanthraniloyl)-CoA | Not Reported | Not Reported | Not Reported | Not Reported |
Table 4: Spectroscopic Properties of Ethenoadenosine-CoA Derivatives
| Derivative | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference |
| 1,N⁶-etheno-CoA | ~300 | ~410 | Not Reported | Not Reported |
Experimental Protocols
This section provides detailed methodologies for the synthesis of common fluorescent CoA derivatives and their application in key experiments.
Synthesis of Fluorescent CoA Derivatives
BODIPY dyes are typically functionalized with a reactive group, such as a succinimidyl ester (NHS ester), which can then be coupled to the free thiol group of Coenzyme A.
Materials:
-
BODIPY FL NHS Ester
-
Coenzyme A, trilithium salt
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA)
-
Diethyl ether, anhydrous
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Protocol:
-
Dissolve Coenzyme A in anhydrous DMF.
-
Add a 1.5-fold molar excess of BODIPY FL NHS Ester to the CoA solution.
-
Add a 2-fold molar excess of triethylamine to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature for 4-6 hours, protected from light.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, precipitate the product by adding cold anhydrous diethyl ether.
-
Centrifuge the mixture to pellet the crude product.
-
Wash the pellet with cold diethyl ether to remove unreacted starting materials.
-
Purify the BODIPY-CoA derivative by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the purified product to obtain a stable powder.
NBD-Cl (4-chloro-7-nitrobenzofurazan) is a common reagent for labeling thiols.
Materials:
-
NBD-Cl (4-chloro-7-nitrobenzofurazan)
-
Coenzyme A, trilithium salt
-
50 mM Borate buffer, pH 8.0, containing 20 mM EDTA
-
Acetonitrile
-
Standard laboratory glassware and purification equipment
Protocol:
-
Dissolve Coenzyme A in the borate buffer.
-
Prepare a 100 mM solution of NBD-Cl in acetonitrile.[2]
-
Mix the CoA solution with the NBD-Cl solution in a reaction vial.[2]
-
Heat the vial at 60°C for 1 minute and then cool on an ice bath.[2]
-
Acidify the reaction mixture with HCl.
-
Purify the NBD-CoA derivative by RP-HPLC.
-
Lyophilize the purified product.
Anthraniloyl-CoA can be synthesized enzymatically using anthranilate-CoA ligase (PqsA) from Pseudomonas aeruginosa.[6][7]
Materials:
-
Anthranilic acid
-
Coenzyme A, trilithium salt
-
ATP
-
MgCl₂
-
Tris-HCl buffer, pH 7.5
-
Purified PqsA enzyme
-
Standard laboratory glassware and purification equipment
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, Coenzyme A, and anthranilic acid.
-
Initiate the reaction by adding the purified PqsA enzyme.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Monitor the formation of anthraniloyl-CoA by measuring the absorbance at 365 nm.[5]
-
Stop the reaction by adding a quenching agent (e.g., perchloric acid).
-
Purify the anthraniloyl-CoA by RP-HPLC.
-
Lyophilize the purified product.
Application in Enzyme Assays
Fluorescent CoA derivatives are widely used to monitor the activity of enzymes that utilize CoA or its thioesters as substrates.
This protocol describes a continuous fluorometric assay for HAT activity by monitoring the production of free CoA.[8][9]
Materials:
-
Purified HAT enzyme
-
Histone H3 peptide substrate
-
Acetyl-CoA
-
Thiol-sensitive fluorescent probe (e.g., ThioGlo4 or CPM)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 10% glycerol)
-
96-well microplate, black
-
Fluorescence plate reader
Protocol:
-
Prepare a reaction mixture containing the assay buffer, histone H3 peptide substrate, and the thiol-sensitive fluorescent probe in the wells of the microplate.
-
Add the purified HAT enzyme to the wells.
-
Initiate the reaction by adding acetyl-CoA.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen probe.
-
The rate of fluorescence increase is proportional to the HAT activity.
BODIPY-labeled fatty acyl-CoAs can be used to visualize the uptake and intracellular trafficking of fatty acids in living cells.[10][11][12]
Materials:
-
Cultured cells (e.g., hepatocytes, adipocytes)
-
BODIPY FL C16-CoA
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Protocol:
-
Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.
-
Prepare a working solution of BODIPY FL C16-CoA in cell culture medium.
-
Wash the cells with PBS.
-
Incubate the cells with the BODIPY FL C16-CoA solution for a specified time (e.g., 15-30 minutes) at 37°C.
-
Wash the cells three times with PBS to remove excess probe.
-
Add fresh cell culture medium or an appropriate imaging buffer to the cells.
-
Immediately visualize the intracellular distribution of the fluorescent probe using a fluorescence microscope. Lipid droplets and other organelles can be identified by their characteristic morphology and localization.
Signaling Pathways and Experimental Workflows
Fluorescent CoA derivatives are instrumental in dissecting complex signaling and metabolic pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways where these probes find application.
Fatty Acid Biosynthesis
This pathway describes the synthesis of fatty acids from acetyl-CoA, a process that can be monitored using fluorescently labeled malonyl-CoA.[7][13][14][15]
Caption: Overview of the fatty acid biosynthesis pathway.
Histone Acetylation and Deacetylation
This diagram illustrates the dynamic process of histone acetylation and deacetylation, which plays a crucial role in gene regulation. Fluorescent acetyl-CoA can be used to study the activity of Histone Acetyltransferases (HATs).[9][16][17][18][19]
Caption: The cycle of histone acetylation and deacetylation.
Pseudomonas Quinolone Signal (PQS) Biosynthesis
This pathway shows the initial steps in the biosynthesis of PQS, a quorum-sensing molecule in Pseudomonas aeruginosa. Anthraniloyl-CoA is a key intermediate in this pathway.[5][13][20][21][22][23][24]
Caption: Initial steps of the PQS biosynthesis pathway.
Conclusion
Fluorescent CoA derivatives are versatile and powerful tools for researchers across various disciplines. Their unique spectroscopic properties enable the sensitive and specific detection of CoA-dependent processes in vitro and in vivo. This guide has provided a comprehensive overview of the synthesis, spectroscopic characteristics, and applications of several key classes of fluorescent CoA derivatives. The detailed protocols and pathway diagrams are intended to serve as a practical resource for scientists and drug development professionals, facilitating the effective utilization of these valuable reagents in their research endeavors. As new fluorophores and labeling technologies continue to emerge, the utility of fluorescent CoA derivatives in elucidating complex biological systems is expected to expand even further.
References
- 1. Spectrum [BODIPY FL] | AAT Bioquest [aatbio.com]
- 2. interchim.fr [interchim.fr]
- 3. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Pseudomonas aeruginosa PqsA is an anthranilate-coenzyme A ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The fluorescence-based acetylation assay using thiol-sensitive probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. Using fluorescent lipids in live zebrafish larvae: from imaging whole animal physiology to subcellular lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. aocs.org [aocs.org]
- 18. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
- 19. Histone Acetylation and Deacetylation – Mechanistic Insights from Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. journals.asm.org [journals.asm.org]
- 23. researchgate.net [researchgate.net]
- 24. pnas.org [pnas.org]
An In-depth Technical Guide to Metabolic Labeling with Coenzyme A Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein acylation, the covalent attachment of acyl groups to proteins, is a fundamental post-translational modification (PTM) that plays a pivotal role in regulating a vast array of cellular processes.[1][2] This modification is central to protein function, influencing everything from subcellular localization and protein stability to enzymatic activity and signal transduction. Coenzyme A (CoA) and its thioester derivatives are at the heart of these processes, serving as the primary donors of acyl groups.[3] Understanding the dynamics of protein acylation is therefore crucial for deciphering complex biological systems and for the development of novel therapeutics targeting diseases where these pathways are dysregulated, including cancer, neurodegenerative disorders, and cardiovascular diseases.[4]
Metabolic labeling with CoA analogs has emerged as a powerful chemical biology tool to investigate the "acylome."[2] This technique utilizes synthetic CoA analogs bearing bioorthogonal handles, such as alkynes or azides. These analogs are fed to cells and are metabolically incorporated into proteins by the cell's own enzymatic machinery.[5] The bioorthogonal handle then allows for the selective chemical ligation to a reporter tag, enabling the visualization, enrichment, and identification of acylated proteins.[2][5] This guide provides an in-depth overview of the core principles, experimental methodologies, and applications of metabolic labeling with CoA analogs.
Core Principles of Metabolic Labeling with CoA Analogs
The methodology of metabolic labeling with CoA analogs is a two-step process that allows for the specific tracking and analysis of protein acylation events within a complex biological system.
-
Metabolic Incorporation of a Bioorthogonal Acyl-CoA Analog: Cells are incubated with a cell-permeable precursor of a CoA analog, typically a fatty acid or a pantetheine derivative, which is modified with a bioorthogonal chemical reporter group, most commonly an alkyne or an azide.[6] The cellular machinery then converts this precursor into the corresponding acyl-CoA analog. This bioorthogonal acyl-CoA is subsequently used by acyltransferases to modify substrate proteins.
-
Bioorthogonal Ligation (Click Chemistry): Following metabolic labeling, the cells are lysed, and the proteome is harvested. The alkyne or azide handle on the incorporated acyl group is then covalently ligated to a complementary reporter tag (e.g., an azide- or alkyne-modified biotin or fluorophore) through a highly specific and efficient bioorthogonal reaction, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry."[7][8]
This two-step labeling strategy provides a powerful means to study protein acylation with high sensitivity and specificity, overcoming some of the limitations of traditional methods like radioactive labeling or antibody-based detection.[2]
Key Biochemical Pathways Involving CoA-Mediated Acylation
Coenzyme A is a central molecule in metabolism, participating in a vast number of biochemical reactions.[3][9] Its primary role is to carry and transfer acyl groups. Several key protein acylation pathways are driven by CoA thioesters.
Protein S-Acylation (Palmitoylation)
S-acylation is the reversible attachment of a fatty acid, most commonly the 16-carbon palmitate, to the thiol group of a cysteine residue.[7] This modification is critical for regulating protein trafficking, membrane association, and protein stability.[10] The enzymes responsible for S-acylation are protein acyltransferases (PATs), many of which belong to the DHHC family.
Protein N-Myristoylation
N-myristoylation is the irreversible attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a protein.[1] This modification is catalyzed by N-myristoyltransferase (NMT) and is crucial for membrane targeting and signal transduction.[11][12]
Histone Acetylation
Histone acetylation is a key epigenetic modification where an acetyl group is transferred from acetyl-CoA to the ε-amino group of a lysine residue on a histone tail.[5] This modification is catalyzed by histone acetyltransferases (HATs) and is generally associated with transcriptional activation.[5]
Experimental Protocols
This section provides a generalized workflow for metabolic labeling with CoA analogs, followed by click chemistry, enrichment, and mass spectrometry analysis. Specific concentrations and incubation times may need to be optimized depending on the cell type and the specific CoA analog used.
Experimental Workflow Overview
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Deciphering protein long-chain S -acylation using mass spectrometry proteomics strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00146C [pubs.rsc.org]
- 3. Quantification of histone modifications using ¹⁵N metabolic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myristoylation profiling in human cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring protein lipidation by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Combined Metabolic and Chemical (CoMetChem) Labeling Using Stable Isotopes—a Strategy to Reveal Site-Specific Histone Acetylation and Deacetylation Rates by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies - PMC [pmc.ncbi.nlm.nih.gov]
Probing Enzyme Dynamics: A Technical Guide to Fluorescence Polarization Assays with Fluorescent Coenzyme A Analogs
For Immediate Release
In the intricate world of cellular biochemistry, understanding the kinetics of enzymes that utilize Coenzyme A (CoA) is paramount for advancements in drug discovery and the broader life sciences. A powerful, homogeneous assay technique, Fluorescence Polarization (FP), employing fluorescently labeled Coenzyme A (FP-CoA) analogs, has emerged as a robust method for studying the real-time kinetics and inhibition of these crucial enzymes. This technical guide provides an in-depth overview of the principles, experimental protocols, and data analysis associated with the use of FP-CoA in enzyme kinetics, tailored for researchers, scientists, and drug development professionals.
Introduction: The Principle of FP-CoA in Enzyme Kinetics
Fluorescence Polarization is a technique that measures the change in the rotational motion of a fluorescent molecule in solution.[1] When a small, fluorescently labeled molecule, such as a fluorescent CoA analog (the "tracer"), is excited with plane-polarized light, it tumbles rapidly, and the emitted light is largely depolarized.[2] However, when this tracer binds to a much larger molecule, like an enzyme, its rotational motion is significantly slowed. This results in the emitted light remaining highly polarized.[2]
In the context of CoA-utilizing enzymes, this principle can be applied in several ways:
-
Direct Binding Assays: A fluorescent CoA analog can be used to measure its binding affinity to a CoA-dependent enzyme. The increase in polarization upon binding allows for the determination of the dissociation constant (Kd).
-
Competitive Binding Assays: By using a known fluorescent CoA-enzyme interaction, unlabeled compounds (potential inhibitors) can be screened for their ability to displace the fluorescent tracer, leading to a decrease in polarization. This is a common application in high-throughput screening (HTS) for drug discovery.[3]
-
Enzymatic Activity Assays: For enzymes that catalyze the transfer of a portion of CoA to a substrate, the change in the molecular weight of the fluorescently labeled species can be monitored. For instance, in the case of phosphopantetheinyl transferases (PPTases), a fluorescent phosphopantetheine moiety is transferred from a fluorescently labeled CoA to a larger acceptor protein.[4][5] This results in an increase in fluorescence polarization as the fluorophore becomes part of a much larger complex.[4]
Key Advantages of FP-CoA Assays
The adoption of FP-CoA assays in enzyme kinetics offers several distinct advantages:
-
Homogeneous Format: The assay is performed in a single well without the need for separation or wash steps, simplifying automation and reducing variability.[1]
-
Real-Time Kinetics: FP measurements can be taken continuously, allowing for the real-time monitoring of enzyme reactions and the determination of kinetic parameters.[1]
-
High-Throughput Amenability: The simple "mix-and-read" format makes it highly suitable for high-throughput screening of large compound libraries.[1][3]
-
Reduced Interference: As a ratiometric measurement, FP is less susceptible to fluctuations in lamp intensity and interference from colored compounds compared to simple fluorescence intensity assays.
Experimental Design and Protocols
The successful implementation of an FP-CoA assay requires careful consideration of several experimental parameters. Below is a generalized protocol for a competitive binding assay, followed by a specific example for a phosphopantetheinyl transferase activity assay.
General Protocol for a Competitive FP Binding Assay
This protocol is designed to screen for inhibitors that compete with a fluorescent CoA analog for binding to a target enzyme.
Materials:
-
Target Enzyme
-
Fluorescent CoA analog (e.g., BODIPY-TMR-CoA)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100)
-
Test Compounds (dissolved in a suitable solvent like DMSO)
-
Black, low-volume microplates (e.g., 384-well)
-
Plate reader equipped with fluorescence polarization optics
Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of the target enzyme in assay buffer.
-
Prepare a 2X solution of the fluorescent CoA analog in assay buffer. The optimal concentration of the tracer should be at or below its Kd for the enzyme to ensure a sensitive assay window.
-
Prepare serial dilutions of the test compounds at a 2X final concentration in assay buffer.
-
-
Assay Procedure:
-
Add a specific volume (e.g., 10 µL) of the test compound solutions to the wells of the microplate.
-
Add an equal volume (e.g., 10 µL) of the 2X enzyme solution to all wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for binding to reach equilibrium.
-
Initiate the reaction by adding an equal volume (e.g., 10 µL) of the 2X fluorescent CoA analog solution to all wells.
-
Mix the plate gently.
-
Incubate for a period to allow the binding of the tracer to stabilize.
-
Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Controls:
-
No inhibitor control (High Polarization): Wells containing enzyme, fluorescent CoA, and buffer/solvent.
-
No enzyme control (Low Polarization): Wells containing fluorescent CoA and buffer/solvent.
-
Specific Protocol for a Phosphopantetheinyl Transferase (Sfp) Activity Assay[4]
This protocol monitors the transfer of a fluorescent phosphopantetheine from a rhodamine-labeled CoA to an apo-carrier protein (VibB).
Materials:
-
Sfp Enzyme
-
Rhodamine-CoA
-
Apo-carrier protein (VibB)
-
Assay Buffer: 50 mM Sodium-HEPES, 10 mM MgCl₂, 1 mg/mL BSA, 0.01% Tween-20
-
Black 96-well plates
-
Plate reader with FP capabilities
Methodology:
-
Reagent Preparation:
-
Prepare a solution of Sfp enzyme in assay buffer. For kinetic evaluation, a final concentration of 5 nM is used.[4] For inhibitor response measurements, a higher concentration (e.g., 100 nM) may be used.[4]
-
Prepare a substrate mix containing rhodamine-CoA and VibB in assay buffer. Final concentrations in the assay will be 5 µM and 10 µM, respectively.[4]
-
-
Assay Procedure:
-
To the wells of a black 96-well plate, add the Sfp enzyme solution.
-
If screening for inhibitors, add the test compounds at this stage and incubate.
-
Initiate the reaction by adding the substrate mix (rhodamine-CoA and VibB).[4]
-
Centrifuge the plate for 2 minutes at 2000 rpm to ensure proper mixing and remove air bubbles.[4]
-
Immediately place the plate in the plate reader and measure the fluorescence polarization in kinetic mode for a specified duration (e.g., 70 minutes).[4]
-
Data Presentation and Analysis
Quantitative data from FP-CoA assays are crucial for understanding enzyme kinetics and inhibitor potency. The following table summarizes representative kinetic parameters that can be obtained from such studies.
| Enzyme | Fluorescent Probe | Substrate(s) | Parameter | Value | Reference |
| Phosphopantetheinyl Transferase (Sfp) | Rhodamine-CoA | apo-VibB | - | - | [4] |
| Phosphopantetheinyl Transferase (hPPTase) | Rhodamine-CoA | hACP | - | - | [4] |
| Polybromo-1 Bromodomain (BrD3) | Fluorescein-labeled histone peptide | - | kon | 119 - 275 M-1s-1 | [6] |
| Polybromo-1 Bromodomain (BrD3) | Fluorescein-labeled histone peptide | - | koff | 0.41 - 1.42 x 10-3 s-1 | [6] |
| Polybromo-1 Bromodomain (BrD3) | Fluorescein-labeled histone peptide | - | Kd | 1.4 - 12.9 µM | [6] |
Note: Specific Km and Vmax values for fluorescent CoA analogs are not always explicitly determined in inhibitor-focused studies but can be derived from detailed kinetic experiments.
Visualization of Workflows and Pathways
Visualizing the experimental workflow and the underlying biochemical reactions is essential for a clear understanding of the FP-CoA assay.
Conclusion and Future Directions
The use of fluorescently labeled Coenzyme A analogs in fluorescence polarization assays provides a powerful and versatile platform for studying the kinetics of CoA-dependent enzymes. The homogeneous, real-time, and high-throughput nature of this technique makes it particularly valuable for drug discovery and fundamental enzymology research. Future developments in this field may include the design of novel fluorescent CoA probes with improved photophysical properties and the application of this technique to a wider range of CoA-utilizing enzymes. The detailed protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to implement and adapt FP-CoA assays for their specific research needs.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 3. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent techniques for discovery and characterization of phosphopantetheinyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent techniques for discovery and characterization of phosphopantetheinyl transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Fluorescence Properties of Mixed Molecular Multilayer Films of BODIPY and Zn(II) Tetraphenylporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Fatty Acyl-Coenzyme A and Its Pivotal Role in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acyl-Coenzyme A (fatty acyl-CoA) molecules are central intermediates in cellular metabolism, acting as critical nodes in the synthesis and breakdown of lipids, and as potent regulators of numerous cellular processes. These molecules are thioesters of fatty acids and coenzyme A, a chemical linkage that activates the fatty acid for a variety of metabolic fates. This in-depth guide explores the multifaceted roles of fatty acyl-CoA in cellular metabolism, providing a technical overview of their functions, the experimental methods used to study them, and their implications in health and disease. While the specific term "FPCoA" was not identified in the scientific literature, it is likely an abbreviation for a specific fatty acyl-CoA, such as Palmitoyl-CoA, or a more general reference to the family of Fatty acyl-CoA molecules. This guide will therefore focus on the broader, well-established roles of fatty acyl-CoAs.
Core Functions of Fatty Acyl-CoA in Cellular Metabolism
Fatty acyl-CoAs are integral to a wide array of metabolic pathways. Their primary functions can be categorized as follows:
-
Energy Production: In the mitochondria, long-chain fatty acyl-CoAs undergo β-oxidation to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP. This process is a major source of energy for many tissues, particularly during fasting or prolonged exercise.
-
Lipid Biosynthesis: Fatty acyl-CoAs are the building blocks for the synthesis of complex lipids, including triglycerides, phospholipids, and cholesterol esters. These lipids are essential for membrane structure, energy storage, and signaling.
-
Protein Acylation: Fatty acyl groups can be post-translationally attached to proteins, a modification known as acylation (e.g., palmitoylation, myristoylation). This process can alter the protein's localization, stability, and function, thereby regulating a wide range of cellular processes.[1]
-
Metabolic Regulation: Fatty acyl-CoAs act as allosteric regulators of key metabolic enzymes. For instance, long-chain fatty acyl-CoAs can inhibit acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, thereby preventing a futile cycle of synthesis and degradation.[2][3] They can also influence gene expression by interacting with transcription factors.[4]
-
Signaling Molecules: Fatty acyl-CoAs and their derivatives can act as signaling molecules in various cellular pathways, influencing processes such as insulin secretion and apoptosis.[2]
Quantitative Data on the Effects of Fatty Acyl-CoA
The cellular concentration and effects of fatty acyl-CoAs are tightly regulated and can vary significantly depending on the metabolic state of the cell. The following table summarizes key quantitative data related to the impact of fatty acyl-CoAs on cellular metabolism.
| Parameter | Value/Effect | Cell/Tissue Type | Reference |
| Free Cytosolic Acyl-CoA Concentration | Low nanomolar range (typically below 5 nM) | General | [2] |
| Ki for Acetyl-CoA Carboxylase Inhibition | 5 nM | General | [2] |
| Effect on AMPK β1 Isoforms | Allosteric control | General | [3] |
| Impact on Protein Acylation | Increased acetylation, succinylation, and glutarylation of proteins with CoA-binding sites | Mitochondria | [1] |
| Regulation of Ca2+ Release Channel | Regulated by low nanomolar concentrations in the presence of acyl-CoA binding protein | General | [2] |
Experimental Protocols for Studying Fatty Acyl-CoA Metabolism
A variety of experimental techniques are employed to investigate the role of fatty acyl-CoA in cellular metabolism. Below are detailed methodologies for key experiments.
1. Measurement of Fatty Acyl-CoA Levels by Mass Spectrometry
This protocol outlines a general procedure for the extraction and quantification of fatty acyl-CoAs from cultured cells using liquid chromatography-mass spectrometry (LC-MS).
-
Cell Culture and Treatment:
-
Plate cells at a desired density and culture under standard conditions.
-
Treat cells with experimental compounds (e.g., fatty acids, enzyme inhibitors) for the desired time.
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol) to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the samples vigorously for 1 minute and incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
LC-MS Analysis:
-
Inject the extracted metabolites into an LC-MS system equipped with a suitable column (e.g., C18).
-
Separate the fatty acyl-CoAs using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the fatty acyl-CoAs using a mass spectrometer in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode, using known standards for calibration.
-
2. 13C-Based Metabolic Flux Analysis
This protocol describes a method to trace the metabolic fate of fatty acids and quantify fluxes through relevant pathways using stable isotope labeling.[5]
-
Cell Culture and Labeling:
-
Culture cells in a medium containing a 13C-labeled substrate, such as [U-13C]-palmitate.
-
Allow the cells to reach a metabolic and isotopic steady state.
-
-
Metabolite Extraction and Derivatization:
-
Extract intracellular metabolites as described in the previous protocol.
-
For analysis of protein-bound amino acids, hydrolyze the cell pellet with 6 M HCl at 110°C for 24 hours.
-
Derivatize the amino acids to make them volatile for gas chromatography (GC) analysis (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).
-
-
GC-MS Analysis:
-
Inject the derivatized samples into a GC-MS system.
-
Separate the metabolites on a suitable GC column.
-
Analyze the mass isotopomer distributions of the metabolites to determine the incorporation of the 13C label.[6]
-
-
Flux Calculation:
3. Enzyme Inhibition Assay
This protocol details a method to assess the inhibitory effect of fatty acyl-CoAs on a specific enzyme, such as acetyl-CoA carboxylase (ACC).[9][10]
-
Enzyme Preparation:
-
Purify the target enzyme from a recombinant expression system or a native source.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing the enzyme, its substrates (e.g., acetyl-CoA, ATP, bicarbonate for ACC), and a buffer.
-
Add varying concentrations of the fatty acyl-CoA to be tested.
-
Initiate the reaction by adding the final substrate.
-
-
Detection of Enzyme Activity:
-
Measure the rate of product formation or substrate consumption over time. For ACC, this can be done by measuring the incorporation of radiolabeled bicarbonate into malonyl-CoA or by a coupled spectrophotometric assay.
-
-
Data Analysis:
-
Plot the enzyme activity as a function of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to fatty acyl-CoA metabolism.
Caption: Overview of Fatty Acyl-CoA Metabolism.
Caption: Workflow for 13C-Metabolic Flux Analysis.
Caption: Logical Flow of an Enzyme Inhibition Assay.
Conclusion
Fatty acyl-CoAs are indispensable molecules in cellular metabolism, serving as substrates, products, and regulators of numerous pathways. Their intricate roles in energy homeostasis, lipid synthesis, and cellular signaling make them crucial targets for research in metabolic diseases, cancer, and other pathological conditions. The experimental approaches detailed in this guide provide a robust framework for investigating the complex biology of fatty acyl-CoAs, offering valuable insights for both basic science and drug development. A deeper understanding of fatty acyl-CoA metabolism will undoubtedly pave the way for novel therapeutic strategies aimed at modulating cellular metabolic networks.
References
- 1. Coenzyme A binding sites induce proximal acylation across protein families. [escholarship.org]
- 2. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acyl CoA esters as regulators of cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inner Workings of "Smart" Molecules: An In-Depth Technical Guide to Enzyme-Activated Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Enzyme-activated fluorescent probes represent a sophisticated class of chemical tools that are revolutionizing our ability to visualize and quantify enzymatic activity in complex biological systems. These "smart" molecules are ingeniously designed to remain non-fluorescent or "dark" until they encounter their specific enzyme target. Upon enzymatic activation, a conformational or chemical change occurs, "switching on" a fluorescent signal. This targeted activation provides a high signal-to-noise ratio, enabling sensitive and real-time monitoring of enzymatic processes within living cells and organisms. This guide delves into the core principles, design strategies, quantitative performance, and practical application of these powerful molecular imaging agents.
Core Concepts and Design Principles
The fundamental design of an enzyme-activated fluorescent probe consists of three key components: a fluorophore , a recognition moiety (substrate), and a quenching or masking group . The interplay between these elements dictates the probe's specificity and activation mechanism.
Fluorescence Modulation Strategies:
The "off/on" switching mechanism of these probes is primarily achieved through several elegant chemical strategies:
-
Förster Resonance Energy Transfer (FRET): In this mechanism, a donor fluorophore and an acceptor (quencher) are held in close proximity by a linker that is a substrate for the target enzyme. When the donor is excited, it transfers its energy non-radiatively to the acceptor, quenching its fluorescence. Enzymatic cleavage of the linker separates the donor and acceptor, restoring the donor's fluorescence.
-
Photoinduced Electron Transfer (PET): A PET-based probe incorporates an electron-donating group (the quencher) linked to the fluorophore. Upon excitation, an electron is transferred from the donor to the fluorophore, preventing it from fluorescing. Enzymatic modification of the linker alters the electron-donating properties of the quencher, inhibiting PET and allowing fluorescence to occur.
-
Intramolecular Charge Transfer (ICT): In some designs, the fluorophore itself is modified with a group that promotes a non-emissive ICT state. Enzymatic removal of this group restores the fluorophore's natural emissive properties.
-
Masking Groups: A common strategy involves chemically modifying a key functional group on the fluorophore that is essential for its fluorescence, effectively "masking" its emissive properties. The enzyme's catalytic activity removes this masking group, regenerating the active fluorophore.
Quantitative Performance of Enzyme-Activated Fluorescent Probes
The efficacy of an enzyme-activated fluorescent probe is determined by several key quantitative parameters. These metrics are crucial for comparing the performance of different probes and for selecting the most appropriate tool for a given application.
| Enzyme Target | Probe Name/Type | Fluorophore | Activation Mechanism | Fold Change in Fluorescence | Kinetic Parameters | Limit of Detection (LOD) | Reference |
| β-Lactamase | CC1 | Umbelliferone | Masking Group (Cleavage of β-lactam ring) | Not Specified | kcat = 17 ± 3 s⁻¹, Km = 114 ± 12 µM | Not Specified | [1] |
| β-Lactamase | CR2 | Resorufin | Masking Group (Cleavage of β-lactam ring) | 42-fold | kcat = 17 ± 3 s⁻¹, Km = 114 ± 12 µM | Not Specified | [1] |
| β-Lactamase | Fluorescent TEM-1 (V216C mutant) | Fluorescein-5-maleimide | FRET (Conformational change upon binding) | Not Specified | Wild-type activity maintained | Not Specified | [2] |
| Caspase-3 | Bio-DEVD-HCy | Hemicyanine | FRET | 4.3-fold (in cells), 2.5-fold (in vivo) | Not Specified | Not Specified | [3] |
| Caspase-3 | Ac-DEVD-CL | Chemiluminescent | Self-immolative | 5000-fold (chemiluminescence) | Not Specified | 5.45 x 10⁻⁴ µg·mL⁻¹ | [4] |
| Nitroreductase | NTR-NO₂ | Quinoxaline derivative | Masking Group (Reduction of nitro group) | 30-fold | Not Specified | 58 ng·mL⁻¹ | [5] |
| Nitroreductase | IND–NO₂ | Indolium derivative | Masking Group (Reduction of nitro group) | Significant increase | Not Specified | 6.21 nM | [6][7] |
| γ-Glutamyl Transpeptidase (GGT) | GANP | Heptamethine cyanine | Self-immolative linker | ~100-fold | Not Specified | Not Specified | [8] |
| γ-Glutamyl Transpeptidase (GGT) | KL-Glu | Near-Infrared Fluorophore | GGT-activated | Prominent NIR fluorescence | Not Specified | Not Specified | [9] |
Signaling Pathway Visualization
Enzyme-activated fluorescent probes are invaluable for dissecting complex signaling pathways. The apoptosis cascade, involving a series of proteases called caspases, is a prime example where these probes have provided significant insights.
Caption: The caspase activation cascade in apoptosis, illustrating both the extrinsic and intrinsic pathways converging on the executioner caspase-3, which can be monitored using a specific enzyme-activated fluorescent probe.
Experimental Workflows and Protocols
The practical application of enzyme-activated fluorescent probes involves a series of well-defined experimental steps. High-throughput screening (HTS) for enzyme inhibitors is a prominent application in drug discovery.
Caption: A generalized workflow for high-throughput screening of enzyme inhibitors using an enzyme-activated fluorescent probe.
Detailed Methodologies for Key Experiments
In Vitro Enzyme Kinetics Assay
This protocol outlines a general procedure for determining the kinetic parameters of an enzyme with a fluorescent probe.
Materials:
-
Purified enzyme of interest
-
Enzyme-activated fluorescent probe
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Microplate reader with fluorescence detection capabilities
-
96-well or 384-well black, clear-bottom microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the assay buffer.
-
Prepare a stock solution of the enzyme in assay buffer and determine its concentration.
-
-
Assay Setup:
-
To each well of the microplate, add a fixed volume of assay buffer.
-
Add varying concentrations of the fluorescent probe to the wells.
-
Initiate the reaction by adding a fixed concentration of the enzyme to each well. The final reaction volume should be consistent across all wells.
-
Include control wells:
-
No enzyme control: Probe in assay buffer to measure background fluorescence.
-
No substrate control: Enzyme in assay buffer.
-
-
-
Fluorescence Measurement:
-
Immediately place the microplate in the plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Measure the fluorescence intensity at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 30-60 minutes). The measurement should be in the linear range of the reaction.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all readings.
-
Determine the initial reaction velocity (V₀) for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Vmax and Km values. The kcat can be calculated if the enzyme concentration is known (kcat = Vmax / [E]).[2][10][11]
-
Live Cell Imaging of Enzyme Activity
This protocol provides a general guideline for visualizing enzyme activity in living cells using a cell-permeable fluorescent probe.
Materials:
-
Cultured cells of interest
-
Cell-permeable enzyme-activated fluorescent probe
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or other imaging medium
-
Fluorescence microscope (confocal or widefield) equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂)
-
Optional: Inducer or inhibitor of the enzyme activity
Procedure:
-
Cell Seeding:
-
Seed the cells on a glass-bottom dish or chamber slide at an appropriate density to allow for individual cell imaging. Allow the cells to adhere and grow overnight.
-
-
Probe Loading:
-
Prepare a stock solution of the cell-permeable fluorescent probe in DMSO.
-
Dilute the probe stock solution to the desired final concentration in pre-warmed complete culture medium or imaging medium. The optimal concentration should be determined empirically to maximize signal and minimize cytotoxicity.
-
Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for the recommended time (typically 15-60 minutes) at 37°C and 5% CO₂ to allow for probe uptake.
-
-
Washing (Optional but Recommended):
-
After incubation, gently wash the cells once or twice with pre-warmed PBS or imaging medium to remove excess extracellular probe and reduce background fluorescence.
-
-
Imaging:
-
Place the dish or slide on the microscope stage within the live-cell imaging chamber.
-
If applicable, add the inducer or inhibitor of enzyme activity to the cells and begin imaging immediately to capture the dynamic changes in fluorescence.
-
Acquire images using the appropriate filter sets for the fluorophore. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
-
Acquire images at regular time intervals to monitor the temporal dynamics of enzyme activity.
-
-
Data Analysis:
References
- 1. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 2. Fluorescent TEM-1 β-lactamase with wild-type activity as a rapid drug sensor for in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-3-Responsive Fluorescent/Photoacoustic Imaging of Tumor Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09512E [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances and Perspectives of Responsive Probes for Measuring γ-Glutamyl Transpeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. γ-Glutamyltranspeptidase-Activated Near-Infrared fluorescent probe for visualization of Drug-Induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid, low-cost fluorescent assay of β-lactamase-derived antibiotic resistance and related antibiotic susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermostable β-Lactamase Mutant with Its Active Site Conjugated with Fluorescein for Efficient β-Lactam Antibiotic Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols for Continuous Enzyme Assays Using Fluorescence Polarization Competitive Immunoassay (FPCoA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fluorescence Polarization Competitive Immunoassay (FPCoA) is a powerful homogeneous technique for the real-time monitoring of enzyme activity. This method is particularly valuable in drug discovery and high-throughput screening (HTS) due to its simplicity, sensitivity, and amenability to automation. By measuring the change in fluorescence polarization (FP) as an enzyme generates a product that competes with a fluorescently labeled tracer for binding to a specific antibody, a continuous readout of enzyme kinetics can be achieved. These application notes provide a detailed overview and protocols for utilizing this compound in continuous enzyme assays for various enzyme classes, including kinases, phosphatases, and proteases.
The core principle of FP relies on the observation that when a small fluorescent molecule (tracer) is excited with plane-polarized light, it rotates rapidly in solution, and the emitted light is largely depolarized. However, when this tracer is bound to a much larger molecule, such as an antibody, its rotation is slowed, and the emitted light remains significantly polarized.[1] In a continuous this compound, the enzymatic reaction continuously produces a product that competes with the fluorescent tracer for the antibody's binding site. This competition leads to the displacement of the tracer from the antibody, causing a decrease in the overall fluorescence polarization of the solution. The rate of this decrease is directly proportional to the rate of the enzymatic reaction.
Principle of Continuous this compound for Enzyme Assays
A continuous this compound for monitoring enzyme activity is established by creating a system where the enzymatic product competitively displaces a fluorescent tracer from a product-specific antibody. This results in a decrease in fluorescence polarization (FP) over time, which can be monitored in real-time to determine enzyme kinetics.
The key components of this assay are:
-
Enzyme: The enzyme of interest.
-
Substrate: The specific substrate for the enzyme.
-
Fluorescent Tracer: A fluorescently labeled analog of the enzyme product.
-
Product-Specific Antibody: An antibody that specifically binds to the enzymatic product (and the tracer).
The assay is initiated by mixing the enzyme with its substrate in the presence of the pre-formed tracer-antibody complex. As the enzyme catalyzes the conversion of the substrate to the product, the increasing concentration of the unlabeled product competes with the fluorescent tracer for the antibody binding sites. This leads to a progressive displacement of the tracer from the antibody, resulting in a time-dependent decrease in the measured fluorescence polarization.
Advantages of Continuous this compound
-
Homogeneous Assay Format: No separation or wash steps are required, simplifying the workflow and making it suitable for HTS.[1]
-
Real-Time Kinetics: Allows for the continuous monitoring of enzyme activity, providing detailed kinetic information.
-
High Sensitivity: The use of fluorescence detection provides high sensitivity, enabling the use of low enzyme and substrate concentrations.
-
Reduced Interference: As a ratiometric measurement, FP is less susceptible to artifacts from fluorescent compounds and fluctuations in lamp intensity compared to simple fluorescence intensity assays.
Key Applications
-
Enzyme Kinetics and Mechanism of Action (MoA) Studies: Determination of kinetic parameters such as K_m, V_max, and k_cat.
-
High-Throughput Screening (HTS) for Inhibitors: Rapidly screen large compound libraries for potential enzyme inhibitors.
-
IC50 Determination: Accurately determine the potency of enzyme inhibitors.
-
Drug Discovery and Development: A valuable tool in the lead discovery and optimization process.
General Experimental Workflow
The general workflow for setting up and performing a continuous this compound enzyme assay involves several key steps, from reagent preparation to data analysis.
References
Application Note: High-Throughput Screening Using Fluorescent CoA-Based Enzyme Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coenzyme A (CoA) and its acyl derivatives, such as acetyl-CoA, are central molecules in cellular metabolism, participating in the citric acid cycle, fatty acid metabolism, and acetylation of proteins and other small molecules.[1][2] Enzymes that produce, consume, or modify CoA and its thioesters are critical targets for drug discovery in various therapeutic areas, including cancer, metabolic disorders, and neurodegenerative diseases.[1] Fluorescent CoA-based enzyme activity assays offer a sensitive, continuous, and high-throughput compatible method for identifying and characterizing modulators of these enzymes. This application note provides detailed protocols and data for performing these assays.
The principle behind these assays often involves the detection of the free sulfhydryl group of CoA, the consumption of a fluorescently labeled acyl-CoA substrate, or the use of genetically encoded biosensors that exhibit a change in fluorescence upon binding to acyl-CoA.[3][4] These methods provide a robust platform for screening large compound libraries and for detailed kinetic analysis of enzyme inhibitors or activators.[5][6]
Assay Principles and Signaling Pathways
Fluorescent CoA-based assays can be categorized into several types, each with a distinct mechanism for generating a fluorescent signal.
Thiol-Reactive Probes
This common assay type quantifies the production or consumption of CoA by measuring the free thiol (-SH) group. A fluorogenic probe, which is initially non-fluorescent or weakly fluorescent, reacts with the thiol group of CoA to produce a highly fluorescent adduct. The increase in fluorescence is directly proportional to the concentration of CoA.
Caption: Principle of a thiol-reactive fluorescent CoA assay.
Fluorescent Acyl-CoA Substrates
In this approach, a fluorescently labeled fatty acyl-CoA, such as NBD-palmitoyl-CoA, serves as the substrate for an acyltransferase enzyme. The enzymatic transfer of the fluorescent acyl group to an acceptor molecule results in a change in the fluorescent properties of the NBD group, which can be monitored to determine enzyme activity.
Caption: Principle of a fluorescent acyl-CoA substrate assay.
Genetically Encoded Acetyl-CoA Biosensors
These biosensors are fusion proteins, typically composed of a bacterial protein that binds acetyl-CoA and a circularly permuted fluorescent protein (cpFP).[7][8] The binding of acetyl-CoA induces a conformational change in the biosensor, leading to an increase or decrease in fluorescence intensity. These sensors can be expressed in living cells to monitor real-time changes in acetyl-CoA levels in different subcellular compartments.[3][7][8]
Caption: Principle of a genetically encoded acetyl-CoA biosensor.
Experimental Protocols
Protocol 1: General Thiol-Reactive Probe-Based Assay
This protocol is adapted from commercially available kits for the quantification of CoA or enzymes that produce CoA.[9]
Materials:
-
96-well or 384-well black microplate
-
Microplate reader with fluorescence capabilities
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100)
-
Enzyme of interest
-
Substrate for the enzyme
-
CoA Standard
-
Thiol-reactive fluorescent probe (e.g., ThioGlo4, CoA Green™)[5]
-
Test compounds (for inhibitor screening)
Workflow Diagram:
Caption: Experimental workflow for a thiol-reactive probe assay.
Procedure:
-
Reagent Preparation: Prepare all reagents in Assay Buffer. Dilute the enzyme to the desired concentration. Prepare a stock solution of the substrate and the fluorescent probe. Prepare a standard curve of CoA.
-
Assay Setup:
-
Add 2 µL of test compound or vehicle control to the wells of the microplate.
-
Add 20 µL of the enzyme solution to each well.
-
For the CoA standard curve, add known concentrations of CoA instead of the enzyme.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add a 20 µL mixture of the substrate and fluorescent probe to each well to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader and measure the fluorescence intensity kinetically over 15-30 minutes at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 490/520 nm for CoA Green™).
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve. For inhibitor screening, calculate the percent inhibition relative to the vehicle control. For kinetic studies, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.[10]
Protocol 2: Acetyl-CoA Synthetase (ACS) Activity Assay
This protocol is based on a coupled-enzyme assay where the production of Acyl-CoA is linked to the generation of a fluorescent product.[11]
Materials:
-
Acyl-CoA Synthetase Assay Kit (e.g., Abcam ab273315)[11]
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
-
Samples (cell lysates, tissue homogenates, purified enzyme)
-
Assay Buffer
-
ACS Substrate
-
Enzyme Mix, Developer Mix, Converter Mix
-
Fluorescent Probe (e.g., OxiRed™)
-
H₂O₂ Standard (for standard curve)
Procedure:
-
Reagent Preparation: Reconstitute all kit components as per the manufacturer's instructions.[11] Prepare a standard curve using the H₂O₂ standard.
-
Sample Preparation: Prepare cell or tissue lysates according to standard protocols.
-
Reaction Mix Preparation: Prepare a Reaction Mix containing Assay Buffer, ACS Substrate, Enzyme Mix, Developer Mix, Converter Mix, and the fluorescent probe. For background controls, prepare a similar mix without the ACS Substrate.
-
Assay Setup:
-
Add 50 µL of sample or positive control to the wells.
-
Add 50 µL of the Reaction Mix to the sample wells.
-
Add 50 µL of the Background Control Mix to the background control wells.
-
-
Fluorescence Measurement: Measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C with excitation at 535 nm and emission at 587 nm.[11]
-
Data Analysis: Subtract the background reading from the sample readings. Calculate the ACS activity based on the rate of fluorescence increase and the standard curve.
Data Presentation
Table 1: Comparison of Fluorescent Probes for CoA Detection
| Probe Name | Excitation (nm) | Emission (nm) | Detection Principle | Sensitivity | Reference |
| ThioGlo4 | 400-420 | 465-485 | Reacts with free thiol of CoA | Nanomolar | [5] |
| CoA Green™ | 490 | 520 | Reacts with free thiol of CoA | 40 nM (4 pmol/well) | |
| RH-NH₂ | 546 | 570 | Acetylation of the probe by acetyl-CoA | - | [1] |
| PicoProbe™ | 535 | 587 | Coupled enzymatic reaction producing NADH | ~0.4 µM | [2] |
Table 2: Kinetic Parameters for N-terminal Acetyltransferase D (NatD) Determined by a Fluorescent Assay
| Substrate | Kₘ (µM) | Vₘₐₓ (µM/min) |
| H4-8 peptide | 4.3 ± 0.5 | 0.18 ± 0.01 |
| Acetyl-CoA | 6.7 ± 0.8 | 0.21 ± 0.01 |
| Data obtained using the ThioGlo4-based assay.[5] |
Table 3: Performance of a High-Throughput Screen for NatD Inhibitors
| Parameter | Value |
| Assay Format | 384-well plate |
| Z'-factor | 0.77 |
| Coefficient of Variation (CV) | 6% |
| Number of Compounds Screened | 1280 |
| Confirmed Hits | 2 |
| This data demonstrates the robustness of the fluorescent assay for HTS applications.[5] |
Applications in Drug Discovery
Fluorescent CoA-based assays are invaluable tools in drug discovery for several reasons:
-
High-Throughput Screening (HTS): The simple, mix-and-read format of these assays makes them amenable to automation and the screening of large compound libraries to identify novel enzyme modulators.[5][6]
-
Mechanism of Action Studies: Continuous kinetic assays allow for the detailed characterization of enzyme inhibitors, including the determination of their mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Structure-Activity Relationship (SAR) Analysis: The high precision and reproducibility of these assays facilitate the evaluation of SAR for a series of related compounds, guiding lead optimization efforts.
-
Live-Cell Imaging: The development of genetically encoded biosensors enables the study of enzyme activity and metabolite dynamics in the context of a living cell, providing more physiologically relevant data.[3][7][8]
Conclusion
Fluorescent CoA-based enzyme activity assays provide a versatile and powerful platform for studying enzymes involved in CoA metabolism. The availability of various assay principles, from thiol-reactive probes to genetically encoded biosensors, allows researchers to choose the most appropriate method for their specific application. The detailed protocols and data presented in this application note serve as a guide for implementing these assays in a research or drug discovery setting, ultimately facilitating the identification and characterization of novel therapeutics targeting this important class of enzymes.
References
- 1. Acetyl CoA Detected Fluorescent Probes | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. apexbt.com [apexbt.com]
- 3. biorxiv.org [biorxiv.org]
- 4. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. A genetically encoded fluorescent biosensor for visualization of acetyl-CoA in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Amplite® Fluorimetric Coenzyme A Quantitation Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 10. jasco-global.com [jasco-global.com]
- 11. abcam.cn [abcam.cn]
Application Note: Determining Optimal Farnesyl Pyrophosphate (FPP) Substrate Concentration for Enzyme Kinetic Studies
Introduction
Farnesyl pyrophosphate (FPP) is a critical intermediate in the mevalonate pathway and serves as a precursor for the biosynthesis of a vast array of essential molecules, including sterols, carotenoids, and dolichols.[1] It is also the substrate for protein farnesyltransferase (FTase), an enzyme that catalyzes the post-translational modification of key signaling proteins like Ras by attaching a farnesyl group.[2] This process, known as farnesylation, is crucial for the proper localization and function of these proteins. The inhibition of FTase is a significant target for drug development, particularly in oncology. Therefore, accurate kinetic characterization of enzymes that utilize FPP is paramount for understanding their mechanism of action and for the development of novel therapeutics.
This application note provides a guide for researchers, scientists, and drug development professionals on determining the optimal substrate concentration of FPP for in vitro enzyme kinetic studies, with a focus on protein farnesyltransferase.
Key Concepts in Enzyme Kinetics
The relationship between the reaction rate and substrate concentration is typically described by the Michaelis-Menten equation.[3][4] Key parameters derived from this model are:
-
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[3][4][5]
-
Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax.[3][4][5] Km is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[4][5]
For accurate determination of these kinetic parameters, it is essential to perform assays over a range of substrate concentrations, typically spanning from well below to well above the Km value (e.g., 0.1 x Km to 10 x Km).
Quantitative Data Summary
The following table summarizes key kinetic parameters for FPP with human protein farnesyltransferase (FTase) as reported in the literature. These values can serve as a starting point for designing kinetic experiments.
| Enzyme | Substrate | Kinetic Parameter | Value | Typical Substrate Concentration Range for Kinetic Studies | Reference |
| Human Protein Farnesyltransferase (FTase) | FPP | Kd (dissociation constant) | 2.8 nM | 0.3 nM - 30 nM | [2] |
| Human Protein Farnesyltransferase (FTase) | FPP | kcat (turnover number) | 0.06 s⁻¹ | Not directly dependent on substrate concentration | [2] |
Note: The provided Kd value is for the overall two-step binding process of FPP to FTase.[2] In the absence of a reported Km, the Kd can be used as an approximation to guide the initial range of FPP concentrations for kinetic assays.
Experimental Protocols
This section outlines a generalized protocol for determining the kinetic parameters of an enzyme, such as FTase, using FPP as a substrate. A continuous-coupled spectrophotometric or fluorometric assay is often employed for real-time monitoring of the reaction.
Materials and Reagents:
-
Purified enzyme (e.g., Protein Farnesyltransferase)
-
Farnesyl Pyrophosphate (FPP) stock solution
-
Peptide or protein substrate for the enzyme (e.g., a biotinylated peptide for FTase)[2]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Coupling enzyme system (if applicable, e.g., pyruvate kinase/lactate dehydrogenase for an NADH-coupled assay)
-
Microplate reader or spectrophotometer/fluorometer
-
96-well microplates (UV-transparent or black, depending on the assay)
Protocol:
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of FPP in an appropriate solvent (e.g., 70% methanol, 30% ammonia) and determine its concentration accurately using a phosphate assay after acid hydrolysis.
-
Prepare serial dilutions of the FPP stock solution in the assay buffer to create a range of working concentrations.
-
Prepare a stock solution of the peptide/protein substrate.
-
Prepare a working solution of the enzyme in the assay buffer.
-
-
Assay Procedure:
-
To each well of the microplate, add the assay buffer, the peptide/protein substrate at a saturating concentration, and the coupling enzyme system (if used).
-
Add varying concentrations of FPP to different wells. Include a control with no FPP to measure any background reaction.
-
Initiate the reaction by adding a fixed amount of the enzyme to each well.
-
Immediately place the microplate in the reader and measure the change in absorbance or fluorescence over time at a constant temperature.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each FPP concentration from the linear portion of the progress curve.[6]
-
Plot the initial velocity (v₀) against the FPP concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km.
-
Alternatively, linearize the data using a Lineweaver-Burk or Hanes-Woolf plot to obtain initial estimates of Vmax and Km.[5]
-
Visualizations
Caption: Workflow for a typical enzyme kinetic study.
Caption: Simplified signaling pathway of protein farnesylation.
References
- 1. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. Protein farnesyltransferase: kinetics of farnesyl pyrophosphate binding and product release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jackwestin.com [jackwestin.com]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. Untitled Document [ucl.ac.uk]
- 6. Time course enzyme kinetics - The Science Snail [sciencesnail.com]
Illuminating Cellular Metabolism: Live-Cell Imaging with Fluorescent Coenzyme A Probes
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Coenzyme A (CoA) is a pivotal cofactor in cellular metabolism, participating in a vast array of biochemical reactions, from the citric acid cycle to fatty acid synthesis and acetylation of proteins and other molecules.[1][2] The ability to visualize and quantify CoA and its derivatives, such as acetyl-CoA, in living cells with high spatiotemporal resolution is crucial for understanding cellular physiology and the pathology of numerous diseases, including cancer, metabolic disorders, and neurodegeneration. Fluorescent probes, designed to specifically respond to CoA or its acylated forms, have emerged as powerful tools for real-time monitoring of these vital metabolites within the complex intracellular environment.
This document provides a detailed overview of currently available fluorescent probes for live-cell imaging of CoA, including their mechanisms of action and key quantitative properties. Furthermore, it offers comprehensive, step-by-step protocols for their application in a research setting.
Available Fluorescent CoA Probes: A Comparative Overview
A variety of fluorescent probes have been developed to monitor CoA and its derivatives in live cells. These can be broadly categorized into genetically encoded biosensors and small molecule probes. Each class possesses distinct advantages and limitations, making the choice of probe dependent on the specific experimental question.
| Probe Name | Type | Target Analyte | Excitation (nm) | Emission (nm) | Affinity (Kd) | Quantum Yield (Φ) | Key Features & Considerations |
| PancACe | Genetically Encoded (cpGFP-based) | Acetyl-CoA | 488 | 514 | ~274 µM[3] | Not Reported | Ratiometric imaging possible using a second excitation wavelength (405 nm).[3] Good selectivity over other CoA species.[3] Requires transfection and expression in cells. |
| RH-NH2 | Small Molecule (Rhodamine-based) | Acetyl-CoA (turn-on) | 553 (acetylated form) | 572 (acetylated form) | Not Applicable | 0.12 (acetylated form)[4] | Turn-on probe with a ~50-fold increase in fluorescence upon acetylation.[4] Localizes to mitochondria.[4] Requires a reaction accelerator (e.g., PBu3) for in-cell activity. |
| CoA-Snifit | Semisynthetic (FRET-based) | Coenzyme A | ~488 (sfGFP donor) | ~580 (TMR acceptor) | 13.9 ± 1.9 µM (for CoA-SnifitG41)[2] | Not Reported (FRET efficiency is measured) | Ratiometric FRET sensor. Requires labeling with a fluorescent ligand. Allows for quantification of free CoA concentrations. |
| CoA Green™ | Small Molecule | Coenzyme A | 510 | 525 | Not Reported | Not Reported | Commercially available probe. Specific mechanism and in-cell performance details are limited in the provided search results. |
Signaling Pathways and Experimental Workflow
To effectively utilize these probes, it is essential to understand both the metabolic context of Coenzyme A and the general workflow of a live-cell imaging experiment.
The Central Role of Coenzyme A in Metabolism
Coenzyme A and its thioester derivatives are central hubs in cellular metabolism, linking catabolic and anabolic pathways. The following diagram illustrates the key metabolic pathways involving CoA, providing context for the localization and dynamics that can be observed with fluorescent CoA probes.
Caption: Coenzyme A Metabolic Pathways.
General Workflow for Live-Cell Imaging with Fluorescent CoA Probes
The following diagram outlines the typical experimental workflow for utilizing fluorescent CoA probes in live-cell imaging studies.
Caption: Experimental Workflow.
Detailed Experimental Protocols
Protocol 1: Live-Cell Imaging of Acetyl-CoA with PancACe Biosensor
Materials:
-
HeLa cells (or other suitable cell line)
-
PancACe plasmid DNA (with appropriate localization tag: cytoplasmic, nuclear, or mitochondrial)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
DMEM with 10% FBS and 1% penicillin/streptomycin
-
Opti-MEM
-
Glass-bottom imaging dishes
-
Fluorescence microscope with environmental chamber (37°C, 5% CO2) and appropriate filter sets for cpGFP (Ex: 488 nm, Em: 510-540 nm; and for ratiometric imaging, Ex: 405 nm)
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HeLa cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of imaging.
-
-
Transfection:
-
On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent. Use an appropriate amount of PancACe plasmid DNA.
-
Replace the cell culture medium with Opti-MEM.
-
Add the DNA-lipid complexes to the cells and incubate for 4-6 hours at 37°C.
-
After incubation, replace the transfection medium with fresh, pre-warmed DMEM with 10% FBS.
-
Incubate the cells for 24-48 hours to allow for biosensor expression.
-
-
Live-Cell Imaging:
-
Prior to imaging, replace the culture medium with pre-warmed live-cell imaging solution (e.g., FluoroBrite DMEM or HBSS) to reduce background fluorescence.
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for at least 15 minutes before starting image acquisition.
-
Locate cells expressing the PancACe biosensor.
-
For ratiometric imaging, acquire images using both 488 nm and 405 nm excitation, with emission collected around 515 nm.[5]
-
Acquire baseline images before applying any stimuli.
-
To study dynamic changes, add stimuli (e.g., nutrients, drugs) directly to the imaging dish and acquire time-lapse images.
-
-
Data Analysis:
-
Correct for background fluorescence.
-
For ratiometric analysis, calculate the ratio of the fluorescence intensity from 488 nm excitation to that from 405 nm excitation for each cell or region of interest over time.
-
Normalize the ratio changes to the baseline to quantify the relative changes in acetyl-CoA levels.
-
Protocol 2: Live-Cell Imaging of Acetyl-CoA with RH-NH2 Probe
Materials:
-
A549 cells (or other suitable cell line)
-
RH-NH2 fluorescent probe
-
Tributylphosphine (PBu3) solution (acetyltransfer accelerator)
-
DMEM with 10% FBS and 1% penicillin/streptomycin
-
Glass-bottom imaging dishes
-
Fluorescence microscope with environmental chamber (37°C, 5% CO2) and appropriate filter sets for rhodamine (Ex: ~550 nm, Em: ~570 nm)
Procedure:
-
Cell Seeding:
-
Seed A549 cells onto glass-bottom imaging dishes one day before the experiment to reach 70-80% confluency.
-
-
Probe Loading:
-
Prepare a stock solution of RH-NH2 in DMSO.
-
Dilute the RH-NH2 stock solution in pre-warmed cell culture medium to a final concentration of 10 µM.
-
Replace the culture medium in the imaging dish with the RH-NH2-containing medium.
-
Incubate the cells for 30 minutes at 37°C to allow for probe uptake.
-
-
Live-Cell Imaging:
-
After incubation, wash the cells once with pre-warmed live-cell imaging solution.
-
Replace with fresh, pre-warmed imaging solution.
-
Place the imaging dish on the microscope stage within the environmental chamber and allow to equilibrate.
-
Acquire baseline fluorescence images.
-
To initiate the detection of acetyl-CoA, add the PBu3 solution to the imaging dish to a final concentration of 5 mM.
-
Immediately begin acquiring time-lapse images to monitor the increase in fluorescence intensity. A clear increase should be observable within minutes.
-
-
Data Analysis:
-
Correct for background fluorescence.
-
Measure the mean fluorescence intensity within cells or specific regions of interest (e.g., mitochondria) over time.
-
Quantify the fold-change in fluorescence intensity after the addition of PBu3 to determine the relative levels of acetyl-CoA.
-
Protocol 3: Live-Cell Imaging of Coenzyme A with CoA-Snifit Biosensor
Materials:
-
HEK293 cells (or other suitable cell line)
-
CoA-Snifit plasmid DNA (containing sfGFP and HaloTag)
-
Transfection reagent
-
HaloTag ligand fluorescently labeled with a suitable FRET acceptor for sfGFP (e.g., TMR)
-
DMEM with 10% FBS and 1% penicillin/streptomycin
-
Glass-bottom imaging dishes
-
Fluorescence microscope with environmental chamber (37°C, 5% CO2) and appropriate filter sets for FRET imaging (sfGFP donor excitation, sfGFP emission, and FRET channel - sfGFP excitation, TMR emission).
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293 cells onto glass-bottom imaging dishes.
-
Transfect the cells with the CoA-Snifit plasmid DNA using a suitable transfection reagent and incubate for 24-48 hours to allow for protein expression.
-
-
Labeling with Fluorescent Ligand:
-
Prepare a stock solution of the fluorescently labeled HaloTag ligand in DMSO.
-
Dilute the ligand in pre-warmed cell culture medium to the recommended concentration.
-
Replace the culture medium of the transfected cells with the ligand-containing medium.
-
Incubate the cells for the time specified by the ligand manufacturer to allow for covalent labeling of the HaloTag.
-
After incubation, wash the cells thoroughly with pre-warmed medium to remove any unbound ligand.
-
-
Live-Cell Imaging:
-
Replace the medium with a pre-warmed live-cell imaging solution.
-
Place the imaging dish on the microscope stage within the environmental chamber and allow for equilibration.
-
Acquire images in the donor (sfGFP) and FRET channels.
-
Acquire baseline images before any experimental manipulation.
-
Introduce stimuli as required and acquire time-lapse images.
-
-
Data Analysis:
-
Correct for background fluorescence in both the donor and FRET channels.
-
Calculate the FRET ratio (FRET intensity / Donor intensity) for each cell or region of interest.
-
Changes in the FRET ratio over time reflect changes in the intracellular concentration of free Coenzyme A. Normalize the FRET ratio to the baseline to quantify these changes. The FRET efficiency can also be calculated for more quantitative measurements.[1]
-
Troubleshooting Common Issues
-
Low Fluorescence Signal:
-
Genetically Encoded Probes: Optimize transfection efficiency and allow for longer expression times. Ensure the imaging settings (laser power, exposure time) are appropriate.
-
Small Molecule Probes: Increase probe concentration or incubation time. Ensure the probe is not degraded.
-
-
High Background Fluorescence:
-
Use a phenol red-free imaging medium.
-
Ensure complete removal of unbound small molecule probes by thorough washing.
-
For genetically encoded probes, check for overexpression artifacts.
-
-
Phototoxicity:
-
Minimize laser power and exposure times.
-
Use a more sensitive camera.
-
Reduce the frequency of image acquisition for long time-lapse experiments.
-
-
No Change in Signal Upon Stimulation:
-
Confirm that the stimulus is effective in the chosen cell line.
-
For RH-NH2, ensure the acetyltransfer accelerator is active.
-
For genetically encoded sensors, ensure the sensor is properly folded and functional.
-
Fluorescent CoA probes are invaluable tools for the real-time investigation of cellular metabolism in living cells. The choice between genetically encoded biosensors and small molecule probes will depend on the specific biological question, the target analyte, and the experimental system. By following the detailed protocols and considering the potential challenges outlined in this application note, researchers can successfully employ these probes to gain new insights into the dynamic regulation of Coenzyme A and its critical roles in health and disease.
References
- 1. A genetically-encoded fluorescent biosensor for visualization of acetyl-CoA in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing coenzyme A homeostasis with semisynthetic biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A genetically encoded fluorescent biosensor for visualization of acetyl-CoA in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetyl CoA Detected Fluorescent Probes | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Labeling of Proteins with Acyl-CoA Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein acylation is a crucial post-translational modification (PTM) that governs a vast array of cellular processes, including signal transduction, protein trafficking, and subcellular localization. The dynamic nature of protein acylation makes it a key regulatory mechanism in cellular physiology and disease pathogenesis. Metabolic labeling with bioorthogonal chemical reporters offers a powerful strategy to investigate protein acylation in living cells. This approach utilizes cell-permeable fatty acid analogs, which are metabolically converted into their corresponding acyl-Coenzyme A (acyl-CoA) analogs by endogenous cellular machinery. These acyl-CoA analogs are then transferred onto target proteins by acyltransferases. The incorporated chemical reporter, typically an alkyne or azide group, allows for the subsequent visualization and enrichment of acylated proteins through bioorthogonal chemistry.
This document provides detailed application notes and protocols for the metabolic labeling of proteins using fatty acid analogs that serve as precursors for acyl-CoA analogs, enabling the study of protein acylation in various biological contexts.
Principle of the Method
The metabolic labeling strategy involves the introduction of a fatty acid analog containing a bioorthogonal handle (e.g., a terminal alkyne or azide) into cultured cells. The cellular metabolic pathways then process this analog, converting it into a reactive acyl-CoA species. This bioorthogonally tagged acyl-CoA is subsequently utilized by protein acyltransferases (PATs) to modify substrate proteins, primarily on cysteine (S-acylation) or lysine (N-acylation) residues. The incorporated tag allows for a two-step detection process: first, the tagged proteins are covalently ligated to a reporter molecule (e.g., a fluorophore or biotin) via click chemistry; second, the labeled proteins can be visualized by in-gel fluorescence scanning or enriched for identification and quantification by mass spectrometry-based proteomics.
Applications in Research and Drug Development
-
Profiling Protein Acylation: Identification and quantification of acylated proteins in different cell types, tissues, or disease states.[1][2][3]
-
Target Identification and Validation: Identifying the protein targets of enzymes involved in acylation and deacylation, which can be potential drug targets.
-
Drug Discovery and Development: Screening for inhibitors of protein acylation or deacylation enzymes by monitoring changes in the acylation status of their substrates.[4]
-
Understanding Disease Mechanisms: Investigating the role of aberrant protein acylation in diseases such as cancer, neurodegenerative disorders, and metabolic diseases.[1]
-
Studying Dynamic Cellular Processes: Monitoring the dynamics of protein acylation in response to various stimuli or cellular events.
Experimental Protocols
Protocol 1: Metabolic Labeling of Acylated Proteins in Cultured Mammalian Cells
This protocol describes the metabolic labeling of proteins in cultured mammalian cells using an alkynyl fatty acid analog, followed by lysis and click chemistry for downstream analysis.
Materials:
-
Cultured mammalian cells (e.g., Jurkat, HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Alkynyl fatty acid analog (e.g., 17-octadecynoic acid [17-ODYA] or 15-hexadecynoic acid [15-HDYA])
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Azide-functionalized reporter tag (e.g., Azide-PEG3-Biotin for enrichment, Azide-Fluorophore for visualization)
-
Click chemistry reagents:
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
-
SDS-PAGE reagents
-
Fluorescence gel scanner or streptavidin-HRP for western blotting
Procedure:
-
Cell Culture and Labeling:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of the alkynyl fatty acid analog in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to the final desired concentration (e.g., 25-100 µM).
-
Remove the old medium from the cells and replace it with the medium containing the alkynyl fatty acid analog.
-
Incubate the cells for the desired period (e.g., 4-16 hours) under normal cell culture conditions (37°C, 5% CO2). A vehicle control (DMSO) should be run in parallel.
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine 50-100 µg of protein lysate with the click chemistry reagents in the following order:
-
Protein lysate (adjust volume to be consistent across samples)
-
Azide-reporter tag (final concentration 100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO4 (final concentration 1 mM)
-
-
Vortex briefly to mix and incubate at room temperature for 1 hour in the dark.
-
-
Sample Analysis:
-
For Visualization: Add 4x SDS-PAGE loading buffer to the reaction mixture, boil for 5 minutes, and resolve the proteins on an SDS-PAGE gel. Visualize the labeled proteins using an in-gel fluorescence scanner.
-
For Enrichment: Proceed to streptavidin affinity purification of the biotinylated proteins.
-
Protocol 2: Enrichment of Acylated Proteins and Proteomic Analysis
This protocol describes the enrichment of biotin-tagged acylated proteins using streptavidin beads, followed by on-bead digestion for mass spectrometry-based proteomic analysis.
Materials:
-
Biotin-labeled protein lysate from Protocol 1
-
Streptavidin-agarose beads
-
Wash Buffer 1 (1% SDS in PBS)
-
Wash Buffer 2 (6 M urea in PBS)
-
Wash Buffer 3 (PBS)
-
Ammonium bicarbonate (50 mM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Affinity Purification:
-
Equilibrate the streptavidin-agarose beads by washing them three times with lysis buffer.
-
Add the equilibrated beads to the biotin-labeled protein lysate and incubate for 2 hours at room temperature with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3. Perform each wash three times.
-
-
On-Bead Digestion:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the cysteines by adding IAA to a final concentration of 20 mM and incubating at room temperature for 30 minutes in the dark.
-
Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.
-
-
Sample Preparation for Mass Spectrometry:
-
Pellet the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Analyze the peptides by LC-MS/MS.
-
Quantitative Data Presentation
The following tables summarize representative quantitative data obtained from proteomic studies using metabolic labeling with fatty acid analogs.
Table 1: Identification of S-Acylated Proteins in Jurkat T cells using 17-ODYA Labeling
| Protein | Gene | Function | Peptide Count |
| LCK | LCK | Tyrosine-protein kinase | 25 |
| LAT | LAT | Linker for activation of T-cells | 18 |
| FYN | FYN | Tyrosine-protein kinase | 15 |
| GNAI2 | GNAI2 | Guanine nucleotide-binding protein G(i) subunit alpha-2 | 12 |
| FLOT1 | FLOT1 | Flotillin-1 | 10 |
Data is illustrative and based on findings from multiple proteomic studies of S-acylation.[3][5]
Table 2: Relative Quantification of Acylated Proteins in Response to an Acyltransferase Inhibitor
| Protein | Fold Change (Inhibitor/Control) | p-value |
| Protein A | 0.25 | < 0.01 |
| Protein B | 0.31 | < 0.01 |
| Protein C | 0.95 | > 0.05 |
| Protein D | 0.42 | < 0.05 |
This table represents a typical quantitative proteomics experiment to identify substrates of a specific acyltransferase.
Visualizations
Caption: Workflow for metabolic labeling of protein acylation.
Caption: Experimental workflow for proteomic analysis.
Caption: Signaling pathway impacted by protein acylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteomic analysis of fatty-acylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinatorial Optimization of Activity-Based Probes for Acyl Protein Thioesterases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
Application Notes and Protocols for High-Throughput Screening Assays Using Fluorescently Labeled Coenzyme A (FPCoA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) and its derivatives, such as acetyl-CoA, are central molecules in cellular metabolism and are essential cofactors for a wide range of enzymes, including acetyltransferases. These enzymes play critical roles in various biological processes, from gene regulation via histone acetylation to the synthesis of neurotransmitters and the metabolism of fatty acids. The dysregulation of acetyltransferase activity is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them attractive targets for drug discovery.
High-throughput screening (HTS) provides a rapid and efficient means to identify novel modulators of acetyltransferase activity from large chemical libraries. The use of fluorescently labeled Coenzyme A (FPCoA) or assays that detect the fluorescent products of the acetyltransferase reaction have emerged as powerful tools for HTS. These assays are typically homogeneous, meaning they are conducted in a single well without the need for separation or wash steps, which simplifies automation and reduces assay time and cost.[1]
This document provides detailed application notes and protocols for conducting HTS assays for acetyltransferase inhibitors using fluorescence-based methodologies. We will cover two main approaches:
-
Indirect Fluorescence Assay: This method detects the product of the acetyltransferase reaction, Coenzyme A (CoA-SH), using a thiol-reactive fluorescent probe.
-
Direct Fluorescence Polarization (FP) Assay: This technique utilizes a fluorescently labeled Coenzyme A (this compound) derivative to directly measure its binding to the acetyltransferase.
Principles of Fluorescence-Based Acetyltransferase HTS Assays
Indirect Fluorescence Assay for Acetyltransferase Activity
This assay format is a robust and widely used method for HTS of acetyltransferase inhibitors. The principle relies on the detection of the free thiol group of Coenzyme A (CoA-SH), which is released from acetyl-CoA during the acetyl-transfer reaction catalyzed by the acetyltransferase. A thiol-reactive, pro-fluorescent dye, such as ThioGlo4 or 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), is included in the reaction mixture. This dye is essentially non-fluorescent until it reacts with a thiol group, at which point it forms a highly fluorescent adduct.[2][3] The increase in fluorescence intensity is directly proportional to the amount of CoA-SH produced and thus to the activity of the acetyltransferase. Inhibitors of the enzyme will therefore lead to a decrease in the fluorescent signal.
Direct Fluorescence Polarization (FP) Assay Using this compound
Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution.[1][4] In the context of an acetyltransferase assay, a fluorescently labeled Coenzyme A derivative (this compound), such as a BODIPY-TMR labeled CoA, is used as a probe.[4] The principle of FP is based on the observation that when a small fluorescent molecule (the this compound probe) is excited with plane-polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized, resulting in a low FP value. However, when the this compound probe binds to a much larger molecule, such as the acetyltransferase enzyme, its rotation is significantly slowed. This results in the emitted light remaining more polarized, leading to a high FP value.
In a competitive HTS assay format, potential inhibitors from a compound library compete with the this compound for binding to the enzyme's active site. Effective inhibitors will displace the this compound probe from the enzyme, causing it to tumble freely in solution again and leading to a decrease in the FP signal. This change in polarization can be sensitively measured and used to identify potent inhibitors.[4]
Experimental Workflows
The following diagrams illustrate the general experimental workflows for both indirect and direct fluorescence-based HTS assays for acetyltransferase inhibitors.
Caption: General experimental workflows for indirect and direct fluorescence-based HTS assays.
Detailed Experimental Protocols
Protocol 1: Indirect Fluorescence Assay for N-Terminal Acetyltransferase (NatD) Inhibitor Screening
This protocol is adapted from a published HTS assay for the discovery of small-molecule inhibitors of N-Terminal Acetyltransferase D (NatD) and is suitable for a 384-well plate format.[2]
Materials and Reagents:
-
Assay Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Triton X-100
-
NatD Enzyme: Purified recombinant human NatD
-
Acetyl-CoA: Acetyl Coenzyme A sodium salt
-
Peptide Substrate (H4-8): A peptide corresponding to the N-terminus of histone H4
-
Thiol Probe: ThioGlo4
-
Test Compounds: Library of small molecules dissolved in DMSO
-
Control Inhibitor: Aurintricarboxylic acid (ATA)
-
Plates: 384-well, black, flat-bottom microplates
-
Instrumentation: Microplate reader capable of fluorescence intensity measurement (e.g., Ex/Em = 380/465 nm)
Assay Procedure:
-
Prepare Reagent Solutions:
-
Prepare a 2X enzyme solution of NatD in Assay Buffer.
-
Prepare a 2X substrate solution containing Acetyl-CoA and the H4-8 peptide in Assay Buffer.
-
Prepare a solution of ThioGlo4 in Assay Buffer. The final concentration in the assay should be optimized, typically around 15 µM.
-
Prepare serial dilutions of test compounds and control inhibitor in DMSO.
-
-
Assay Plate Setup:
-
Negative Control (0% Inhibition): Add 0.2 µL of DMSO to designated wells.
-
Positive Control (100% Inhibition): Add 0.2 µL of a saturating concentration of the control inhibitor (e.g., ATA) in DMSO to designated wells.
-
Test Compounds: Add 0.2 µL of each test compound solution to the remaining wells.
-
-
Enzyme and Substrate Addition:
-
Add 10 µL of the 2X enzyme solution to all wells.
-
Initiate the reaction by adding 10 µL of the 2X substrate solution to all wells. The final reaction volume is 20 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.
-
-
Fluorescence Measurement:
-
Add the ThioGlo4 solution to all wells.
-
Read the fluorescence intensity on a microplate reader with excitation at ~380 nm and emission at ~465 nm.
-
Data Analysis:
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Determine Hit Criteria:
-
A common threshold for hit identification is a percent inhibition greater than 3 standard deviations from the mean of the negative controls. A threshold of >40% inhibition was used in the reference study.[2]
-
-
Assess Assay Quality (Z'-factor): Z' = 1 - (3 * (SD_negative_control + SD_positive_control)) / |Mean_negative_control - Mean_positive_control|
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
Protocol 2: General Protocol for a Direct Fluorescence Polarization (FP) Assay for Acetyltransferase Inhibitor Screening
This protocol provides a general framework for developing a direct FP-based HTS assay for acetyltransferase inhibitors using a fluorescently labeled Coenzyme A (this compound) probe. Specific concentrations and conditions will need to be optimized for the particular acetyltransferase and this compound probe being used.
Materials and Reagents:
-
FP Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Acetyltransferase Enzyme: Purified recombinant enzyme of interest
-
This compound Probe: A fluorescently labeled Coenzyme A derivative (e.g., BODIPY-TMR-CoA)
-
Test Compounds: Library of small molecules dissolved in DMSO
-
Control Inhibitor: A known inhibitor of the target acetyltransferase or unlabeled Acetyl-CoA
-
Plates: 384-well, black, low-volume microplates
-
Instrumentation: Microplate reader equipped with fluorescence polarization capabilities
Assay Development and Optimization:
-
Determine this compound Probe Concentration:
-
Titrate the this compound probe in FP Assay Buffer to find a concentration that gives a stable and robust fluorescence signal, typically in the low nanomolar range.
-
-
Enzyme Titration (Binding Curve):
-
In the presence of the optimized this compound probe concentration, perform a serial dilution of the acetyltransferase enzyme.
-
Measure the FP signal at each enzyme concentration to generate a binding curve.
-
Determine the EC50 value (the enzyme concentration that gives 50% of the maximal FP signal). For the HTS, use an enzyme concentration at or near the EC50 to ensure the assay is sensitive to competitive inhibition.
-
HTS Procedure:
-
Assay Plate Setup:
-
Negative Control (High Polarization): Add DMSO to designated wells.
-
Positive Control (Low Polarization): Add a saturating concentration of the control inhibitor or unlabeled Acetyl-CoA in DMSO to designated wells.
-
Test Compounds: Add test compounds in DMSO to the remaining wells.
-
-
Reagent Addition:
-
Add the acetyltransferase enzyme (at the predetermined concentration) and the this compound probe to all wells. The order of addition should be optimized.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 30-60 minutes).
-
-
Fluorescence Polarization Measurement:
-
Read the fluorescence polarization (in millipolarization units, mP) on a suitable plate reader.
-
Data Analysis:
-
Calculate Percent Displacement (or Inhibition): % Displacement = 100 * (Signal_negative_control - Signal_compound) / (Signal_negative_control - Signal_positive_control)
-
Determine Hit Criteria and Assess Assay Quality:
-
Similar to the indirect assay, set a hit threshold based on the statistical significance of the signal change.
-
Calculate the Z'-factor to evaluate the robustness of the assay for HTS.
-
Data Presentation
The results of an HTS campaign are typically summarized in a table format to facilitate the identification and prioritization of hits for further validation.
Table 1: Summary of Hits from a Pilot HTS of 1,280 Compounds for NatD Inhibitors (Indirect Fluorescence Assay) [2]
| Compound ID | Structure | % Inhibition at 10 µM (Primary Screen) | % Inhibition at 10 µM (Confirmation) |
| P1401K09 | Aurintricarboxylic acid | 98.5 | 99.1 |
| P1404L15 | Tyrphostin B44(-) | 85.2 | 88.3 |
| P1404C10 | Reactive blue 2 | 75.6 | 78.9 |
| P1403H18 | Cisplatin | 68.3 | 70.2 |
| ... | ... | ... | ... |
Signaling Pathway Visualization
Histone acetyltransferases (HATs) are key regulators of gene expression through the acetylation of lysine residues on histone tails. This modification neutralizes the positive charge of the lysine, weakening the interaction between the histone and the negatively charged DNA, leading to a more open chromatin structure that is accessible to transcription factors.
Caption: Histone acetylation pathway leading to gene activation.
Conclusion
Fluorescence-based HTS assays are invaluable tools for the discovery of novel acetyltransferase inhibitors. Both indirect fluorescence intensity and direct fluorescence polarization methods offer robust, sensitive, and automatable platforms for screening large compound libraries. The choice between these methods will depend on the specific target, the availability of fluorescently labeled substrates, and the desired assay format. The protocols and data presented here provide a comprehensive guide for researchers to establish and validate HTS campaigns targeting this important class of enzymes. Further hit validation and characterization using orthogonal assays and mechanistic studies are essential next steps in the drug discovery pipeline.
References
- 1. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of A Continuous Fluorescence-Based Assay for N-Terminal Acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FPCoA-Based Inhibitor Screening of CoA-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) and its thioester derivatives, such as acetyl-CoA, are central metabolites involved in a vast array of cellular processes, including the citric acid cycle, fatty acid metabolism, and the biosynthesis of neurotransmitters. The enzymes that utilize CoA and its derivatives, collectively known as CoA-dependent enzymes, represent a large and diverse class of proteins that are critical for cellular function and are implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases. Consequently, these enzymes are attractive targets for therapeutic intervention.
Histone Acetyltransferases (HATs) and Acetyl-CoA Carboxylase (ACC) are prominent examples of CoA-dependent enzymes. HATs catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails, a key event in epigenetic regulation of gene expression.[1] ACCs, on the other hand, catalyze the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a rate-limiting step in fatty acid biosynthesis.[2] The development of potent and specific inhibitors for these and other CoA-dependent enzymes is a major focus of drug discovery efforts.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential drug candidates. Fluorescence Polarization (FP) is a homogeneous assay technology that is particularly well-suited for HTS due to its simplicity, sensitivity, and cost-effectiveness. The principle of FP is based on the differential rotation of a small fluorescently labeled molecule (a tracer) in its free versus protein-bound state. When the tracer is unbound, it tumbles rapidly in solution, resulting in depolarization of emitted light upon excitation with polarized light. When bound to a larger protein, its rotation is slowed, and the emitted light remains largely polarized.[3]
This application note describes the use of a fluorescently labeled Coenzyme A derivative (FPCoA) in a competitive FP assay for the high-throughput screening of inhibitors of CoA-dependent enzymes.
Principle of the this compound Competitive Binding Assay
The this compound inhibitor screening assay is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled CoA probe (the tracer) from the active site of a CoA-dependent enzyme.
The assay is configured as follows:
-
Binding of the this compound tracer: In the absence of an inhibitor, the this compound tracer binds to the target enzyme, forming a large complex. This slows the rotation of the tracer, resulting in a high fluorescence polarization signal.
-
Competition by an inhibitor: When an inhibitor that binds to the CoA-binding site of the enzyme is introduced, it competes with the this compound tracer for binding.
-
Displacement of the this compound tracer: Successful competition by the inhibitor displaces the this compound tracer from the enzyme. The unbound tracer tumbles rapidly in solution, leading to a decrease in the fluorescence polarization signal.
The magnitude of the decrease in fluorescence polarization is directly proportional to the binding affinity of the test compound, allowing for the determination of inhibitory potency (e.g., IC50 values).
Data Presentation
The following table summarizes quantitative data from representative this compound and other fluorescence-based inhibitor screening assays for various CoA-dependent enzymes. This data is illustrative and serves to demonstrate the utility of the this compound approach.
| Target Enzyme | Fluorescent Probe/Method | Inhibitor/Ligand | IC50 | Ki | Z' Factor | Reference |
| Phosphopantetheinyl Transferase (Sfp) | BODIPY-TMR-CoA | Des-chloro-CoA | 1.8 ± 0.2 µM | - | 0.72 | [1] |
| Phosphopantetheinyl Transferase (Sfp) | BODIPY-TMR-CoA | Adenosine 5'-diphosphate (ADP) | 250 ± 20 µM | - | 0.72 | [1] |
| Histone Acetyltransferase (pCAF) | Thiol-reactive probe (CPM) | Garcinol | ~10 µM | - | >0.5 | [4] |
| Acetyl-CoA Carboxylase 2 (ACC2) | FP-based ADP detection | CP-640186 | 60 nM | - | >0.5 | [5] |
| Macrophage Migration Inhibitory Factor | Fluorescent Tracer B | NVS-2 | 0.03 µM | 0.027 µM | >0.5 | [6] |
| STAT3:DNA interaction | Bodipy-DNA | Unlabelled consensus DNA | 0.30 ± 0.20 μM | - | >0.6 | [7] |
Experimental Protocols
This section provides detailed protocols for a competitive this compound inhibitor screening assay, using a generic CoA-dependent enzyme as an example.
Materials and Reagents
-
This compound Tracer: A fluorescently labeled Coenzyme A derivative (e.g., BODIPY-TMR-CoA). The concentration of the stock solution should be accurately determined.
-
CoA-Dependent Enzyme: Purified recombinant enzyme of interest.
-
Assay Buffer: Buffer composition should be optimized for the specific enzyme, but a typical buffer is 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Test Compounds: Library of small molecule inhibitors dissolved in 100% DMSO.
-
Positive Control: A known inhibitor of the target enzyme.
-
Negative Control: DMSO.
-
Microplates: Black, low-volume, 384-well or 1536-well plates with a non-binding surface.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
Protocol 1: Determination of this compound Tracer Binding Affinity (Kd)
-
Prepare a series of dilutions of the CoA-dependent enzyme in assay buffer.
-
Add a fixed, low concentration (e.g., 1-10 nM) of the this compound tracer to each well of a microplate.
-
Add the enzyme dilutions to the wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well.
-
Plot the fluorescence polarization values against the enzyme concentration and fit the data to a one-site binding equation to determine the dissociation constant (Kd).
Protocol 2: Competitive this compound Inhibitor Screening Assay
-
Assay Preparation:
-
Prepare a solution of the CoA-dependent enzyme in assay buffer at a concentration that gives approximately 50-80% of the maximum FP signal, as determined in Protocol 1.
-
Prepare a solution of the this compound tracer in assay buffer at a concentration equal to its Kd value.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in 100% DMSO.
-
-
Assay Procedure (384-well plate format):
-
To each well, add 5 µL of the enzyme solution.
-
Add 0.2 µL of the test compound, positive control, or DMSO (negative control) to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Add 5 µL of the this compound tracer solution to all wells.
-
Incubate the plate for 30-60 minutes at room temperature, protected from light, to reach equilibrium.
-
Measure the fluorescence polarization of each well.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) where:
-
mP_sample is the fluorescence polarization of the well with the test compound.
-
mP_max is the average fluorescence polarization of the negative control wells (enzyme + tracer + DMSO).
-
mP_min is the average fluorescence polarization of the positive control wells (enzyme + tracer + saturating concentration of a known inhibitor).
-
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the binding is competitive.[1]
-
Protocol 3: Z' Factor Determination for Assay Quality Assessment
-
Prepare a plate with a sufficient number of wells for the positive and negative controls (e.g., 16-32 wells each).
-
To the negative control wells, add the enzyme, this compound tracer, and DMSO.
-
To the positive control wells, add the enzyme, this compound tracer, and a saturating concentration of a known inhibitor.
-
Incubate the plate and measure the fluorescence polarization as described in Protocol 2.
-
Calculate the Z' factor using the following formula: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| where:
-
Mean_max and SD_max are the mean and standard deviation of the negative controls.
-
Mean_min and SD_min are the mean and standard deviation of the positive controls. A Z' factor between 0.5 and 1.0 indicates an excellent and robust assay suitable for HTS.[8]
-
Mandatory Visualizations
Caption: Signaling pathway of a Histone Acetyltransferase (HAT).
Caption: Experimental workflow for the this compound inhibitor screening assay.
Caption: Logical relationship of the this compound competitive inhibitor screening assay.
References
- 1. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 4. Histone Acetyltransferase Inhibitor Screening Assay Kit (ab133099) | Abcam [abcam.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fluorescent CoA Probes in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) and its thioester derivatives, such as acetyl-CoA and acyl-CoA, are central metabolites in numerous cellular processes, including the citric acid cycle, fatty acid metabolism, and post-translational modification of proteins.[1][2][3][4] Enzymes that utilize CoA and its derivatives, such as acetyltransferases and acyl-CoA synthetases, are implicated in a wide range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making them attractive targets for drug discovery.[2][5][6][7] Fluorescent CoA probes have emerged as powerful tools for studying these enzymes and for high-throughput screening (HTS) of potential inhibitors.[4][7][8][9][10] These probes offer significant advantages over traditional radiometric or endpoint assays, including increased sensitivity, simplified protocols, and the ability to perform continuous, real-time measurements.[8][11]
This document provides detailed application notes and experimental protocols for the use of various fluorescent CoA probes in drug discovery, with a focus on enzyme activity assays and high-throughput screening for inhibitor identification.
Principles of Fluorescent CoA Probes
Fluorescent CoA probes can be broadly categorized based on their mechanism of action:
-
Thiol-Reactive Probes: These probes, such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) and ThioGlo4, are essentially non-fluorescent until they react with the free thiol group of CoA that is released during enzymatic reactions, such as those catalyzed by acetyltransferases. This reaction results in a highly fluorescent adduct, providing a "turn-on" signal that is directly proportional to enzyme activity.[2][8][12][13]
-
Acetyl-CoA Sensing Probes: Probes like RH-NH2 are designed to specifically detect acetyl-CoA. RH-NH2, a rhodamine-based probe, undergoes acetylation by acetyl-CoA, leading to a significant increase in its fluorescence intensity.[4][6][14]
-
Genetically Encoded Biosensors: These are fusion proteins, such as PancACe for acetyl-CoA, that incorporate a fluorescent protein (e.g., GFP) linked to a CoA-binding domain.[15][16][17][18][19] Binding of the target molecule induces a conformational change in the protein, altering the fluorescent properties of the attached fluorophore, which can be measured ratiometrically or as a change in fluorescence intensity.[15][16][17][20]
-
Fluorescently Labeled Acyl-CoA Binding Proteins (FACIs): These semisynthetic probes consist of an acyl-CoA-binding protein covalently modified with a fluorescent dye. The binding of acyl-CoA esters to the protein alters the local environment of the dye, leading to a change in its fluorescence signal.[3][10][21]
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used fluorescent CoA probes and their applications.
Table 1: Spectroscopic Properties and Performance of Fluorescent CoA Probes
| Probe/Sensor | Target Analyte | Excitation (nm) | Emission (nm) | Key Feature | Reference(s) |
| CPM | Free CoA (thiol) | ~387-405 | ~463-530 | "Turn-on" fluorescence upon reaction with thiols | [12][13][22] |
| ThioGlo4 | Free CoA (thiol) | ~400-415 | ~460-485 | High sensitivity and fast reaction rate | [2][23][24][25] |
| RH-NH2 | Acetyl-CoA | ~520-546 | ~570-572 | Becomes fluorescent upon acetylation | [4][6][14] |
| PancACe | Acetyl-CoA | 485 / 405 (ratiometric) | 514 | Genetically encoded, live-cell imaging | [1][15][17][18][26][27] |
| FACI-24 | Long-chain Acyl-CoA | 387 | 460 | High affinity for C14-C20 acyl-CoAs | [3][10][21] |
| FACI-53 | Medium-chain Acyl-CoA | 387 | 495 | High fluorescence yield for C8-C12 acyl-CoAs | [3][10] |
| CoA Green™ | Free CoA | 510 | 525 | Commercial fluorescent probe | [9] |
Table 2: Application Data for Fluorescent CoA Probes in Drug Discovery
| Application | Enzyme Target | Probe Used | Z'-factor | Inhibitor IC50 | Reference(s) |
| HTS for Inhibitors | N-terminal Acetyltransferase D (NatD) | ThioGlo4 | 0.77 | ATA: 1.5 µM, Tyrphostin B44(-): 63 µM | [2][7][23] |
| HTS for Inhibitors | Fatty Acid Synthase (FAS) | CPM | > 0.5 | Not specified in abstract | [13] |
| Enzyme Kinetics | Lysine Acetyltransferase (MOF) | CPM | Not applicable | Lys-CoA (inhibitor) | [11] |
| Acyl-CoA Measurement | Acyl-CoA Synthetase | FACI-24 | Not applicable | Not applicable | [3][10] |
| Live Cell Imaging | Acetyl-CoA Metabolism | PancACe | Not applicable | Not applicable | [15][17][26] |
Experimental Protocols
Protocol 1: High-Throughput Screening for Acetyltransferase Inhibitors using a Thiol-Reactive Probe (e.g., ThioGlo4)
This protocol is adapted for a 384-well plate format and is suitable for identifying inhibitors of acetyltransferase enzymes that release Coenzyme A as a product.
Materials:
-
384-well, black, flat-bottom plates
-
Purified acetyltransferase enzyme
-
Acetyl-CoA
-
Peptide or protein substrate
-
ThioGlo4 (stock solution in DMSO)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100)
-
Compound library (dissolved in DMSO)
-
Positive control inhibitor (if available)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 2X enzyme solution in assay buffer.
-
Prepare a 2X substrate mix containing Acetyl-CoA and the peptide/protein substrate in assay buffer.
-
Prepare a 4X ThioGlo4 solution in assay buffer. Protect from light.
-
Dilute compound library plates to the desired screening concentration in assay buffer.
-
-
Compound Dispensing:
-
Dispense 5 µL of each test compound solution into the wells of the 384-well plate.
-
For negative controls (no inhibition), dispense 5 µL of assay buffer with DMSO.
-
For positive controls (full inhibition), dispense 5 µL of a known inhibitor or buffer without enzyme.
-
-
Enzyme Addition:
-
Add 5 µL of the 2X enzyme solution to all wells except the positive control wells (add 5 µL of assay buffer instead).
-
Incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Add 10 µL of the 2X substrate mix to all wells to start the enzymatic reaction. The final volume should be 20 µL.
-
-
Reaction Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined in an assay development phase to ensure the reaction is in the linear range.
-
-
Detection:
-
Add 5 µL of the 4X ThioGlo4 solution to all wells.
-
Incubate for 5-10 minutes at room temperature, protected from light, to allow the reaction between CoA and ThioGlo4 to complete.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~400-415 nm and emission at ~460-485 nm.[2][23][25]
-
-
Data Analysis:
Protocol 2: In Vitro Acetyl-CoA Detection using RH-NH2 Probe
This protocol describes the use of the RH-NH2 probe to measure acetyl-CoA concentrations in a cell-free system.
Materials:
-
RH-NH2 fluorescent probe (stock solution in DMSO)
-
Tributylphosphine (PBu3) as a reaction accelerator (stock solution in DMSO)
-
Acetyl-CoA standards of known concentrations
-
Assay buffer (e.g., PBS)
-
96-well, black, flat-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of acetyl-CoA standards in assay buffer (e.g., 0 to 100 µM).
-
-
Reaction Setup:
-
In a 96-well plate, add 50 µL of each acetyl-CoA standard or sample to respective wells.
-
Add 2 µL of the RH-NH2 stock solution to each well to a final concentration of ~2 µM.[4]
-
-
Reaction Initiation and Measurement:
-
Place the plate in a microplate reader set to the appropriate excitation (~546 nm) and emission (~572 nm) wavelengths.[6]
-
Initiate the reaction by adding 1 µL of the PBu3 stock solution to each well to a final concentration of ~5 mM.[4]
-
Immediately begin kinetic measurements of fluorescence intensity over time (e.g., every minute for 30 minutes).
-
-
Data Analysis:
-
Determine the initial rate of the fluorescence increase for each standard and sample.
-
Plot the initial rates of the standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of acetyl-CoA in the unknown samples.
-
Visualizations
Caption: Signaling pathway of histone acetylation and the point of intervention for drug discovery.
Caption: Experimental workflow for a high-throughput screen to identify HAT inhibitors.
Caption: Logical relationship between control signals and the resulting Z'-factor for assay quality.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Development of A Continuous Fluorescence-Based Assay for N-Terminal Acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. Acetyl CoA Detected Fluorescent Probes | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. Development of A Continuous Fluorescence-Based Assay for N-Terminal Acetyltransferase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. Spectrum [CoA Green] | AAT Bioquest [aatbio.com]
- 10. Fluorescently labelled bovine acyl-CoA-binding protein acting as an acyl-CoA sensor: interaction with CoA and acyl-CoA esters and its use in measuring free acyl-CoA esters and non-esterified fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Fluorescence-Based Acetylation Assay Using Thiol-Sensitive Probes | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Intracellular activation of acetyl-CoA by an artificial reaction promoter and its fluorescent detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. A genetically encoded fluorescent biosensor for visualization of acetyl-CoA in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. A genetically-encoded fluorescent biosensor for visualization of acetyl-CoA in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Technology Licensing Office at the University of Utah - Available Technologies [technologylicensing.utah.edu]
- 21. Fluorescently labelled bovine acyl-CoA-binding protein acting as an acyl-CoA sensor: interaction with CoA and acyl-CoA esters and its use in measuring free acyl-CoA esters and non-esterified fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. static.igem.org [static.igem.org]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. biorxiv.org [biorxiv.org]
- 26. A genetically-encoded fluorescent biosensor for visualization of acetyl-CoA in live cells, Smith et al, PancACe HeLa single time point experiments, original images - Mendeley Data [data.mendeley.com]
- 27. researchgate.net [researchgate.net]
- 28. assay.dev [assay.dev]
Measuring Enzyme Activity in Cell Lysates with FPCoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) and its derivatives, such as acetyl-CoA, are central molecules in cellular metabolism, participating in numerous enzymatic reactions, including the synthesis and oxidation of fatty acids and the citric acid cycle.[1] The enzymes that utilize CoA are critical regulators of these pathways and are attractive targets for drug discovery. This document provides detailed application notes and protocols for measuring the activity of CoA-utilizing enzymes in cell lysates using a novel Fluorescence Polarization Coenzyme A (FPCoA) assay.
Fluorescence Polarization (FP) is a homogeneous assay technology that allows for the rapid and quantitative analysis of molecular interactions and enzyme activities in solution.[2][3] The this compound assay is a competitive assay format designed for high-throughput screening (HTS) and detailed kinetic analysis of enzymes that bind to CoA or its derivatives. This method offers significant advantages, including a non-radioactive format, simple mix-and-read procedure, and amenability to miniaturization.[4]
Principle of the this compound Assay
The this compound assay is based on the principle of fluorescence polarization, where the polarization of emitted light from a fluorescent molecule (tracer) is dependent on its rotational diffusion, which is related to its molecular size.[3] In this competitive assay, a fluorescently labeled CoA derivative (this compound tracer) with a low molecular weight tumbles rapidly in solution, resulting in a low FP signal. When the this compound tracer binds to a larger molecule, such as an antibody or an enzyme, its rotation is significantly slowed, leading to a high FP signal.
The assay is designed to measure the activity of enzymes that consume acetyl-CoA (or another acyl-CoA). In the presence of the enzyme and its substrate, acetyl-CoA is converted to CoA. The newly formed CoA competes with the this compound tracer for binding to a specific high-affinity anti-CoA antibody. This competition leads to the displacement of the this compound tracer from the antibody, causing it to tumble freely in solution and resulting in a decrease in the FP signal. The magnitude of the decrease in FP is directly proportional to the amount of CoA produced and, therefore, to the enzyme's activity.
Alternatively, for enzymes that directly bind CoA, a direct binding assay can be configured where the binding of a fluorescently labeled CoA to the enzyme results in an increased FP signal.[5] However, the competitive format described here is broadly applicable to enzymes that produce CoA as a product.
Featured Applications
The this compound assay is a versatile tool for studying a variety of CoA-utilizing enzymes, including:
-
Histone Acetyltransferases (HATs): These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone proteins, playing a crucial role in regulating gene expression.[6][7] Dysregulation of HAT activity is implicated in various diseases, including cancer.[6][8]
-
Carnitine Acetyltransferase (CAT): CAT facilitates the transport of acetyl groups across mitochondrial membranes by catalyzing the reversible transfer of an acetyl group from acetyl-CoA to carnitine.[9] It plays a vital role in fatty acid metabolism.
-
Acetyl-CoA Carboxylase (ACC): ACC catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis.[10][11] It is a key regulator of lipid metabolism.
Data Presentation
Table 1: Representative Kinetic Parameters for CoA-Utilizing Enzymes
This table provides representative Michaelis-Menten constant (Km) values for acetyl-CoA for various enzymes that can be assayed using the this compound method. This data is essential for optimizing assay conditions, such as substrate concentrations.
| Enzyme Family | Enzyme Example | Substrate | Apparent Km (µM) for Acetyl-CoA | Source |
| Histone Acetyltransferase (HAT) | KAT8 | Histone H4 Peptide | 2.1 | [12] |
| Histone Acetyltransferase (HAT) | p300 | Histone H3 Peptide | ~7 | [13] |
| N-Terminal Acetyltransferase (NAT) | hNaa30p | 1MLAL-RRR24 oligopeptide | 4 - 40 | [14] |
| Acetyl-CoA Carboxylase (ACC) | ACC (polymeric form) | Bicarbonate, ATP | 4 | [15] |
| Acetyl-CoA Carboxylase (ACC) | TfAcCCase | Bicarbonate, ATP | 20-fold increase in Vmax/Km with TfAcCCE subunit | [16] |
Table 2: Representative IC50 Values for Enzyme Inhibitors
This table presents representative half-maximal inhibitory concentration (IC50) values for known inhibitors of enzymes that can be characterized using the this compound assay. This demonstrates the utility of the assay in drug discovery and inhibitor screening.
| Enzyme Target | Inhibitor | Representative IC50 (µM) | Source |
| p300 (HAT) | C646 | ~7 | [13] |
| PCAF (HAT) | Anacardic Acid | ~5 | [13] |
| Acyl-CoA:cholesterol O-acyltransferase (ACAT) | Various N-chlorosulfonyl isocyanate derivatives | Varies | [17] |
| Tyrosinase | Cinnamate | 0.80 ± 0.02 | [18] |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates for this compound Assay
This protocol describes the preparation of whole-cell, cytoplasmic, and nuclear extracts from cultured mammalian cells. The choice of lysate will depend on the subcellular localization of the enzyme of interest.
Materials:
-
Cultured mammalian cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., RIPA buffer, or a custom buffer appropriate for the enzyme)
-
Protease and phosphatase inhibitor cocktails
-
Dounce homogenizer
-
Microcentrifuge
-
Bradford or BCA protein assay reagents
Procedure for Whole-Cell Lysate:
-
Harvest cells (for adherent cells, wash with PBS and scrape; for suspension cells, pellet by centrifugation).
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer containing protease and phosphatase inhibitors. The volume will depend on the cell pellet size; a common starting point is 200 µL for a 10 cm dish.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay.
-
The lysate can be used immediately or aliquoted and stored at -80°C.
Procedure for Cytoplasmic and Nuclear Extracts: [19][20][21][22][23]
-
Harvest and wash cells as described above.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, with protease inhibitors).
-
Allow the cells to swell on ice for 15 minutes.
-
Add a detergent (e.g., IGEPAL CA-630 or NP-40) to a final concentration of 0.5-1% and vortex briefly.
-
Centrifuge at low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet the nuclei.
-
The supernatant is the cytoplasmic extract. Transfer it to a fresh tube.
-
Wash the nuclear pellet with the hypotonic buffer.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, with protease inhibitors).
-
Incubate on ice for 30 minutes with agitation to extract nuclear proteins.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
The supernatant is the nuclear extract.
-
Determine the protein concentration of both fractions and store at -80°C.
Protocol 2: this compound Enzyme Activity Assay
This protocol provides a general procedure for measuring the activity of a CoA-producing enzyme in cell lysates using a competitive FP assay format.
Materials:
-
Cell lysate containing the enzyme of interest
-
This compound Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20)
-
Acetyl-CoA (or other appropriate acyl-CoA substrate)
-
Enzyme-specific substrate (e.g., histone peptide for HATs, carnitine for CAT)
-
This compound Tracer (fluorescently labeled CoA, e.g., BODIPY-TMR-CoA)[5]
-
Anti-CoA Antibody
-
384-well, low-volume, black microplates
-
A microplate reader capable of measuring fluorescence polarization
Assay Procedure:
-
Reagent Preparation: Prepare all reagents in this compound Assay Buffer. The optimal concentrations of the this compound tracer and anti-CoA antibody need to be determined empirically by performing a binding titration. The goal is to use the lowest antibody concentration that gives a stable and robust FP signal with the tracer.
-
Reaction Setup:
-
In a 384-well plate, add the cell lysate (the amount will need to be optimized to ensure the reaction is in the linear range).
-
Add the enzyme-specific substrate to the desired final concentration. .
-
To initiate the enzymatic reaction, add acetyl-CoA to the desired final concentration (typically at or near the Km for the enzyme).
-
The final reaction volume is typically 10-20 µL.
-
-
Enzymatic Reaction: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Detection:
-
Stop the enzymatic reaction (e.g., by adding a known inhibitor or by heat inactivation, if compatible with the assay components).
-
Add a pre-mixed solution of the this compound tracer and anti-CoA antibody to each well.
-
Incubate at room temperature for 15-30 minutes to allow the binding to reach equilibrium.
-
-
Measurement: Read the fluorescence polarization on a suitable plate reader. The excitation and emission wavelengths will depend on the fluorophore used for the this compound tracer (e.g., for BODIPY-TMR, Ex/Em ~544/590 nm).
Protocol 3: Inhibitor Screening using this compound Assay
This protocol is adapted for high-throughput screening of potential enzyme inhibitors.
Assay Procedure:
-
Compound Plating: Dispense test compounds dissolved in DMSO into the wells of a 384-well plate. Include appropriate controls (no inhibitor for maximal activity and a known inhibitor for minimal activity).
-
Enzyme and Substrate Addition: Add the cell lysate and the enzyme-specific substrate to all wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add acetyl-CoA to all wells to start the reaction.
-
Enzymatic Reaction and Detection: Follow steps 3-5 from Protocol 2.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Potent inhibitors will result in a higher FP signal (less CoA produced to displace the tracer). The IC50 value for hit compounds can be determined by performing a dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for the this compound assay.
Caption: Principle of the competitive this compound assay.
Caption: Acetyl-CoA in histone acetylation pathway.[24][25][26]
Caption: Acetyl-CoA in fatty acid metabolism.[10][11][27][28]
References
- 1. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 2. Fatty acid metabolism and acyl-CoA synthetases in the liver-gut axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. youtube.com [youtube.com]
- 5. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyl-CoA Carboxylase Regulates Global Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [repository.upenn.edu]
- 9. Enzyme kinetics and inhibition of histone acetyltransferase KAT8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty acid metabolism: target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 12. Enzyme kinetics and inhibition of histone acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
- 17. Prediction of IC50 values for ACAT inhibitors from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 20. med.upenn.edu [med.upenn.edu]
- 21. bitesizebio.com [bitesizebio.com]
- 22. fortislife.com [fortislife.com]
- 23. Cell and Nuclear Extraction Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. The many metabolic sources of acetyl-CoA to support histone acetylation and influence cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 25. etsu.elsevierpure.com [etsu.elsevierpure.com]
- 26. mdpi.com [mdpi.com]
- 27. Difference Between Acyl-CoA and Acetyl-CoA in Metabolism - Creative Proteomics [creative-proteomics.com]
- 28. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for FPCoA-Based Fluorescence Polarization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Polarization (FP) is a powerful and homogeneous technique used to study molecular interactions in solution.[1][2] This method is particularly well-suited for high-throughput screening (HTS) and drug discovery applications due to its simplicity and requirement for only a single fluorescent label.[3][4] This document provides a detailed guide for implementing a fluorescence polarization assay using a fluorescently labeled Coenzyme A (FPCoA) probe. Such assays are invaluable for studying enzymes and proteins that bind to Coenzyme A (CoA) or its derivatives, including a wide range of acyl-CoA binding proteins and metabolic enzymes.
The principle of FP is based on the differential rotation of a small fluorescent molecule in solution when it is free versus when it is bound to a larger molecule.[1][2] When a small, fluorescently labeled molecule like this compound is excited with plane-polarized light, it tumbles rapidly in solution, leading to the emission of depolarized light. However, when this compound binds to a larger target protein, its rotational motion is significantly slowed. This slower tumbling results in the emission of light that remains highly polarized.[5] By measuring the change in polarization, one can directly quantify the extent of binding between this compound and the target protein.
Principle of the this compound-Based Assay
The core of the assay lies in the change in molecular volume of the fluorescent probe upon binding to its target. The small this compound molecule, when unbound, rotates rapidly, resulting in a low fluorescence polarization value. Upon binding to a larger protein, the resulting complex tumbles much more slowly in solution, leading to a significant increase in the fluorescence polarization signal. This change in polarization is directly proportional to the fraction of bound this compound, allowing for the determination of binding affinities (Kd). In a competitive assay format, a test compound that binds to the same site on the target protein will displace the this compound probe, causing a decrease in the fluorescence polarization signal. This allows for the determination of the inhibitor's potency (IC50).
Materials and Reagents
-
This compound Probe: A Coenzyme A molecule covalently linked to a suitable fluorophore. BODIPY™ FL-CoA is a common choice due to its excellent photophysical properties, including a relatively long fluorescence lifetime, which is advantageous for FP assays.[6][7]
-
Target Protein: The purified protein of interest that binds to CoA or acyl-CoA.
-
Assay Buffer: A buffer system that ensures the stability and activity of the target protein and minimizes non-specific binding. A common starting point is a buffer containing 50 mM HEPES, pH 7.4, 150 mM NaCl, and 0.01% Tween-20. Buffer composition should be optimized for each specific target protein.
-
Test Compounds: Small molecules or other potential inhibitors to be screened.
-
Microplates: Black, opaque, low-binding microplates (96- or 384-well format) are recommended to minimize background fluorescence and non-specific binding of the probe to the plate surface.
-
Plate Reader: A microplate reader equipped with fluorescence polarization capabilities, including appropriate excitation and emission filters for the chosen fluorophore (e.g., for BODIPY FL: Excitation ~485 nm, Emission ~520 nm).[8][9]
Experimental Protocols
Assay Optimization
Prior to performing binding or inhibition assays, it is crucial to optimize the concentrations of the this compound probe and the target protein to ensure a robust assay window and signal-to-noise ratio.
3.1.1. Determination of Optimal this compound Concentration
-
Prepare a serial dilution of the this compound probe in assay buffer.
-
Add the this compound dilutions to the wells of a black microplate.
-
Measure the total fluorescence intensity for each concentration.
-
Plot the fluorescence intensity versus the this compound concentration.
-
Select the lowest concentration of this compound that gives a fluorescence signal that is at least 3- to 5-fold above the buffer blank. This concentration will be used in subsequent experiments.
3.1.2. Determination of Target Protein Concentration for Binding Assay
-
Prepare a serial dilution of the target protein in assay buffer.
-
In a microplate, add the optimized concentration of this compound to each well.
-
Add the serial dilutions of the target protein to the wells.
-
Include control wells containing only this compound (for minimum polarization) and wells with this compound and the highest concentration of protein (for maximum polarization).
-
Incubate the plate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization (in mP units) of each well.
-
Plot the fluorescence polarization (mP) versus the concentration of the target protein.
-
The data should yield a sigmoidal binding curve from which the dissociation constant (Kd) can be determined. For subsequent inhibition assays, a protein concentration that results in approximately 80% of the maximum polarization signal is typically used.
Competitive Inhibition Assay Protocol
This protocol is designed to screen for inhibitors that compete with this compound for binding to the target protein.
-
Prepare Reagents:
-
Prepare a 2X working solution of the target protein in assay buffer at the optimized concentration determined in section 3.1.2.
-
Prepare a 2X working solution of the this compound probe in assay buffer at the optimized concentration determined in section 3.1.1.
-
Prepare serial dilutions of the test compounds (inhibitors) at 4X the final desired concentrations in assay buffer.
-
-
Assay Plate Setup:
-
Add 10 µL of the 4X test compound dilutions to the appropriate wells of a 384-well plate.[8]
-
For control wells, add 10 µL of assay buffer containing the same concentration of solvent (e.g., DMSO) as the test compounds.
-
Add 10 µL of the 2X target protein solution to all wells except the "no protein" control wells. To these, add 10 µL of assay buffer.
-
Mix the plate gently and incubate for 15 minutes at room temperature.
-
Add 20 µL of the 2X this compound solution to all wells. The final volume in each well should be 40 µL.[8]
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes, protected from light, to allow the reaction to reach equilibrium.[8]
-
Measure the fluorescence polarization of each well using a plate reader with the appropriate filters.
-
Data Presentation and Analysis
The raw data from the plate reader will be in the form of parallel and perpendicular fluorescence intensity values, which are used to calculate the fluorescence polarization (P) or anisotropy (A). Most modern plate readers automatically calculate the polarization in millipolarization (mP) units (mP = P x 1000).
The percentage of inhibition for each concentration of the test compound can be calculated using the following formula:
% Inhibition = 100 x [1 - (mP_sample - mP_min) / (mP_max - mP_min)]
Where:
-
mP_sample is the polarization value in the presence of the test compound.
-
mP_max is the polarization of the this compound probe bound to the protein (no inhibitor).
-
mP_min is the polarization of the free this compound probe (no protein).
The IC50 value, which is the concentration of inhibitor required to displace 50% of the bound this compound, can be determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Representative Data from a Competitive this compound Assay
| Inhibitor Conc. (µM) | Average mP | Std. Dev. | % Inhibition |
| 0 (Max Signal) | 250 | 5 | 0 |
| 0.01 | 245 | 6 | 3.3 |
| 0.1 | 220 | 7 | 20.0 |
| 1 | 155 | 5 | 63.3 |
| 10 | 95 | 8 | 103.3 |
| 100 | 90 | 6 | 106.7 |
| No Protein (Min Signal) | 90 | 4 | 106.7 |
Table 2: Summary of Results for Multiple Inhibitors
| Compound ID | IC50 (µM) | Hill Slope | R² |
| Inhibitor A | 0.85 | 1.1 | 0.99 |
| Inhibitor B | 5.2 | 0.9 | 0.98 |
| Inhibitor C | > 100 | N/A | N/A |
Troubleshooting
Low Assay Window (small difference between mP_max and mP_min):
-
Cause: The molecular weight difference between the this compound probe and the target protein may be insufficient.
-
Solution: Ensure the target protein is significantly larger than the this compound probe. Consider using a smaller fluorophore or a different FP assay format if possible.
High Variability in Readings:
-
Cause: Pipetting errors, insufficient mixing, or protein aggregation.
-
Solution: Use calibrated pipettes, ensure thorough mixing after each addition, and consider adding a non-ionic detergent like Tween-20 (0.01-0.05%) to the assay buffer to prevent aggregation.
Drifting Signal Over Time:
-
Cause: Protein instability, probe photobleaching, or temperature fluctuations.
-
Solution: Optimize the assay buffer for protein stability, minimize the exposure of the plate to light, and ensure the plate reader has reached a stable operating temperature.
Conclusion
The this compound-based fluorescence polarization assay is a robust and sensitive method for studying the interactions of CoA-binding proteins and for screening for potential inhibitors. Its homogeneous, "mix-and-read" format makes it highly amenable to high-throughput applications in drug discovery.[2] Careful optimization of assay conditions and proper data analysis are essential for obtaining reliable and reproducible results. This guide provides a comprehensive framework for establishing and performing this compound-based assays, enabling researchers to effectively investigate this important class of protein targets.
References
- 1. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 6. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. BODIPY FL Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. rsc.org [rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
Quantifying Intracellular CoA Pools: A Guide to Fluorescent Probes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Coenzyme A (CoA) and its thioester derivatives, such as acetyl-CoA, are pivotal molecules in cellular metabolism, participating in the Krebs cycle, fatty acid metabolism, and acetylation reactions that influence gene expression. The ability to accurately quantify intracellular CoA pools is crucial for understanding cellular physiology and for the development of therapeutics targeting metabolic pathways. This document provides a detailed overview of currently available fluorescent probes for the quantification of intracellular CoA, complete with comparative data and detailed experimental protocols.
Introduction to Fluorescent Probes for CoA Detection
Fluorescent probes offer a powerful alternative to traditional methods like HPLC and enzymatic assays for measuring intracellular CoA levels. They provide high sensitivity and spatial resolution, enabling the study of CoA dynamics in living cells. Two main categories of fluorescent probes are available: genetically encoded biosensors and synthetic small-molecule probes.
-
Genetically Encoded Biosensors: These are fusion proteins that exhibit a change in fluorescence upon binding to their target molecule. They can be targeted to specific subcellular compartments, allowing for the precise measurement of CoA pools in the cytoplasm, mitochondria, or nucleus.
-
Small-Molecule Probes: These are synthetic molecules designed to react with CoA or its derivatives, resulting in a change in their fluorescent properties. They are often used in cell lysates or in high-throughput screening applications.
Quantitative Data Summary
The selection of a fluorescent probe depends on the specific application, the required sensitivity, and the experimental model. The following tables summarize the key quantitative parameters of some commonly used fluorescent probes for CoA and its derivatives.
| Probe Name | Type | Target Molecule | Excitation (nm) | Emission (nm) | Dynamic Range/Detection Limit | Cell Types Used In | Reference |
| PancACe | Genetically Encoded | Acetyl-CoA | 405 and 488 | 514 | ~10 µM - 2 mM | E. coli, HeLa | [1][2] |
| RH-NH2 | Small Molecule | Acetyl-CoA | 520 | 572 | Detects mM range | HeLa S3 | [3] |
| Amplite™ Fluorimetric CoA Assay Kit | Small Molecule | Coenzyme A (free -SH) | 490 | 520 | 40 nM (4 picomole) | Cell lysates, Tissue extracts | [4][5] |
| Coenzyme A Assay Kit (Fluorometric) | Small Molecule | Coenzyme A | 530 | 585 | 3 - 100 µM | Cell lysates, Tissue extracts | [6][7] |
Table 1: Quantitative comparison of fluorescent probes for CoA and acetyl-CoA.
Signaling Pathways and Experimental Workflows
Visualizing the intricate network of metabolic pathways involving CoA is essential for experimental design and data interpretation. The following diagrams, generated using Graphviz, illustrate the central role of CoA in cellular metabolism and provide a general workflow for the use of genetically encoded and small-molecule fluorescent probes.
Caption: Central Role of Acetyl-CoA in Metabolism.
Caption: General Experimental Workflows.
Detailed Experimental Protocols
Protocol 1: Quantification of Subcellular Acetyl-CoA Pools using the PancACe Biosensor
This protocol describes the use of the genetically encoded biosensor PancACe for the visualization and quantification of acetyl-CoA in different subcellular compartments of mammalian cells.[1][2][8]
Materials:
-
HeLa cells (or other suitable cell line)
-
Plasmid DNA encoding PancACe targeted to the nucleus (nuc-PancACe), cytoplasm (cyto-PancACe), or mitochondria (mito-PancACe)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microscope with 405 nm and 488 nm excitation lasers and an emission filter around 515 nm
Procedure:
-
Cell Seeding: Seed HeLa cells in a glass-bottom imaging dish at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection: Transfect the cells with the appropriate PancACe plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions.
-
Expression: Allow the cells to express the biosensor for 24-48 hours post-transfection.
-
Live-Cell Imaging:
-
Replace the culture medium with fresh, pre-warmed DMEM without phenol red.
-
Place the imaging dish on the stage of the fluorescence microscope equipped with a temperature and CO2-controlled environmental chamber.
-
Acquire images using two excitation wavelengths: 405 nm and 488 nm, with emission collected at 515 nm.[8]
-
It is crucial to acquire images for both channels in rapid succession to minimize artifacts from cell movement.
-
-
Image Analysis:
-
Perform background subtraction on both the 405 nm and 488 nm channel images.
-
Create a ratiometric image by dividing the 488 nm image by the 405 nm image on a pixel-by-pixel basis.
-
The resulting ratio is proportional to the acetyl-CoA concentration.
-
Define regions of interest (ROIs) corresponding to the subcellular compartment where the sensor is expressed (nucleus, cytoplasm, or mitochondria) to quantify the average ratio value.
-
-
Data Interpretation: Changes in the 488/405 ratio reflect relative changes in acetyl-CoA concentration. For absolute quantification, a calibration curve would need to be generated in vitro or in situ, which can be complex.
Protocol 2: Quantification of Total Coenzyme A using a Fluorometric Assay Kit
This protocol provides a general procedure for the quantification of total Coenzyme A from cell lysates using a commercially available fluorometric assay kit (e.g., Amplite™ Fluorimetric Coenzyme A Quantitation Kit).[4][5][9]
Materials:
-
Cultured cells or tissue samples
-
Assay Buffer (provided in the kit)
-
CoA Standard (provided in the kit)
-
Fluorogenic CoA Green™ Dye (or equivalent, provided in the kit)
-
DMSO (provided in the kit)
-
96-well solid black microplate
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation (Cell Lysate):
-
Harvest cultured cells and wash with cold PBS.
-
Resuspend the cell pellet in an appropriate volume of Assay Buffer.
-
Lyse the cells by sonication or homogenization on ice.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for the assay.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of the CoA standard in ddH2O.
-
Perform serial dilutions of the CoA standard in Assay Buffer to generate a standard curve (e.g., from 0 to 10 µM).
-
-
Assay Reaction:
-
Add 50 µL of your cell lysate samples and each CoA standard dilution to separate wells of the 96-well plate.
-
Prepare a CoA working solution by diluting the fluorogenic dye in Assay Buffer according to the kit's instructions.
-
Add 50 µL of the CoA working solution to each well containing the samples and standards.
-
-
Incubation: Incubate the plate at room temperature for 10-60 minutes, protected from light.[4]
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the recommended excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm).[4]
-
-
Data Analysis:
-
Subtract the fluorescence reading of the blank (0 µM CoA standard) from all other readings.
-
Plot the fluorescence intensity of the standards as a function of their concentration to generate a standard curve.
-
Determine the concentration of CoA in the samples by interpolating their fluorescence values on the standard curve.
-
Normalize the CoA concentration to the total protein content of the lysate, determined by a standard protein assay (e.g., BCA assay).
-
Conclusion
The use of fluorescent probes has significantly advanced our ability to study intracellular CoA pools with high sensitivity and spatiotemporal resolution. Genetically encoded biosensors like PancACe are invaluable for real-time imaging in live cells and for dissecting the complexities of subcellular CoA metabolism. Small-molecule probes, often available in convenient kit formats, provide a robust method for the high-throughput quantification of total CoA in cell and tissue extracts. The choice of probe and methodology should be carefully considered based on the specific research question. The protocols and data presented here serve as a comprehensive resource for researchers embarking on the quantification of these critical metabolic cofactors.
References
- 1. A genetically encoded fluorescent biosensor for visualization of acetyl-CoA in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Technology Licensing Office at the University of Utah - Available Technologies [technologylicensing.utah.edu]
- 3. Acetyl CoA Detected Fluorescent Probes | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Amplite® Fluorimetric Coenzyme A Quantitation Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. biorxiv.org [biorxiv.org]
- 9. interchim.fr [interchim.fr]
Application Notes and Protocols: Click Chemistry Applications with Modified FPCoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) is a crucial cofactor in numerous metabolic pathways, involved in the transfer of acyl groups. The modification of CoA to include functionalities for "click chemistry" has opened up new avenues for studying CoA-dependent enzymes and protein acylation. This document provides detailed application notes and protocols for the use of modified FPCoA (Functionalized Phosphopantetheinyl-CoA) analogs in click chemistry-based assays. These protocols are designed to enable researchers to label, detect, and quantify proteins that interact with or are modified by CoA.
The primary click chemistry reaction leveraged in these applications is the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a highly efficient and specific reaction that forms a stable triazole linkage between an alkyne and an azide.[1] By incorporating either an alkyne or an azide moiety into the CoA molecule, a versatile probe (this compound) is created. This probe can be enzymatically transferred to a target protein by a phosphopantetheinyl transferase (PPTase) or can be used to study acyltransferases. The subsequent click reaction with a corresponding azide- or alkyne-containing reporter molecule (e.g., a fluorophore or biotin) allows for sensitive detection and analysis.[2]
Key Applications
-
Activity-Based Protein Profiling (ABPP): Identify and characterize enzymes that utilize CoA as a substrate.
-
Studying Post-Translational Modifications: Investigate protein acylation, such as palmitoylation and myristoylation, by using fatty acid-CoA analogs bearing a click handle.[3][4]
-
Enzyme Inhibition Assays: Screen for inhibitors of PPTases and other CoA-utilizing enzymes.
-
Fluorescent Labeling of Proteins: Specifically label proteins of interest in vitro and in cell lysates for visualization and quantification.[5]
Data Presentation
Table 1: Recommended Reagent Concentrations for in vitro CuAAC Labeling of Proteins
| Reagent | Stock Concentration | Final Concentration | Reference |
| Alkyne-FPCoA labeled Protein | - | 10-50 µM | [6] |
| Azide-Fluorophore | 1-10 mM in DMSO | 50-250 µM | [7] |
| Copper (II) Sulfate (CuSO₄) | 20-100 mM in H₂O | 50-250 µM | [6][8] |
| Ligand (THPTA or BTTAA) | 50-100 mM in H₂O | 250-1250 µM (5:1 ratio to CuSO₄) | [6][8] |
| Sodium Ascorbate | 100-300 mM in H₂O (freshly prepared) | 2.5-5 mM | [6][8] |
| Aminoguanidine (optional, to reduce oxidative damage) | 100 mM in H₂O | 5 mM | [6] |
Table 2: Typical Reaction Conditions for CuAAC
| Parameter | Condition | Notes |
| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for sensitive proteins, but may require longer incubation. |
| Incubation Time | 30-60 minutes | Can be extended up to 16 hours for low abundance targets or lower temperatures.[7] |
| pH | 7.0-8.0 | CuAAC is generally tolerant of a pH range from 4-11.[9] |
| Solvent | Aqueous Buffer (e.g., PBS, Tris) | The reaction is compatible with water and various buffers.[9] |
Experimental Protocols
Protocol 1: In Vitro Labeling of a Carrier Protein with Alkyne-FPCoA and a Fluorescent Azide
This protocol describes the enzymatic labeling of an apo-carrier protein with an alkyne-functionalized this compound analog by a phosphopantetheinyl transferase (PPTase), followed by a CuAAC reaction with an azide-fluorophore for detection.
Materials:
-
Purified apo-carrier protein
-
Purified PPTase (e.g., Sfp)
-
Alkyne-FPCoA
-
Azide-fluorophore (e.g., Azide-TAMRA)
-
Copper (II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5)
-
SDS-PAGE materials
-
Fluorescence gel scanner
Procedure:
-
Enzymatic Labeling of Apo-Carrier Protein:
-
In a microcentrifuge tube, prepare the enzymatic reaction mixture:
-
Apo-carrier protein (to a final concentration of 20 µM)
-
PPTase (to a final concentration of 1 µM)
-
Alkyne-FPCoA (to a final concentration of 50 µM)
-
Reaction Buffer to a final volume of 50 µL.
-
-
Incubate the reaction at 37°C for 1 hour.
-
-
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC):
-
Prepare the following stock solutions:
-
20 mM CuSO₄ in deionized water.
-
100 mM THPTA in deionized water.
-
10 mM Azide-fluorophore in DMSO.
-
300 mM Sodium Ascorbate in deionized water (prepare fresh).
-
-
To the 50 µL enzymatic reaction mixture, add the following CuAAC reagents in order, vortexing briefly after each addition:
-
1.25 µL of 10 mM Azide-fluorophore (final concentration: 250 µM).
-
Premix: 0.5 µL of 20 mM CuSO₄ and 2.5 µL of 100 mM THPTA (final concentrations: 200 µM CuSO₄, 1 mM THPTA).
-
0.5 µL of 300 mM Sodium Ascorbate (final concentration: 3 mM).
-
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
-
Analysis of Labeled Protein:
-
Add 4X SDS-PAGE loading buffer to the reaction mixture to quench the reaction.
-
Heat the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled protein using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
(Optional) Stain the gel with a total protein stain (e.g., Coomassie Blue) to visualize all proteins.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound-based protein labeling.
Caption: Mechanism of PPTase-mediated protein modification.
References
- 1. idtdna.com [idtdna.com]
- 2. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and selective detection of fatty acylated proteins using omega-alkynyl-fatty acids and click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
- 9. interchim.fr [interchim.fr]
Application Notes and Protocols for FRET-Based Assays Using Dual-Labeled CoA Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) and its derivatives, such as acetyl-CoA and long-chain acyl-CoAs, are central molecules in cellular metabolism, participating in the citric acid cycle, fatty acid metabolism, and the synthesis of numerous biomolecules. Furthermore, acetyl-CoA is the acetyl group donor for histone acetyltransferases (HATs) and other N-terminal acetyltransferases (NATs), playing a crucial role in epigenetic regulation and protein function. The development of robust and sensitive assays to monitor the activity of CoA-utilizing enzymes is therefore of significant interest for basic research and drug discovery.
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzyme kinetics in real-time.[1] FRET-based assays utilizing dual-labeled CoA molecules or FRET-based biosensors for CoA and its derivatives offer a continuous and high-throughput compatible method to screen for inhibitors of CoA-dependent enzymes and to study their kinetics.[2][3] This document provides detailed application notes and protocols for such assays.
Principle of the FRET-Based Assay
The core of this assay is a Coenzyme A molecule chemically modified to contain two fluorophores: a donor and an acceptor. When the dual-labeled CoA is intact and in a specific conformation (e.g., free in solution or bound to an enzyme's active site), the donor and acceptor are in close proximity (typically 1-10 nm). Upon excitation of the donor fluorophore at its specific wavelength, energy is transferred non-radiatively to the acceptor fluorophore, which then emits fluorescence at its own characteristic wavelength.
When an enzyme processes the dual-labeled CoA molecule (e.g., through hydrolysis of the thioester bond or transfer of the acyl group), the donor and acceptor fluorophores are separated. This separation leads to a decrease in FRET efficiency, resulting in an increase in donor fluorescence and a decrease in acceptor fluorescence. The change in the ratio of donor to acceptor fluorescence is directly proportional to the enzymatic activity.
Alternatively, genetically encoded or semisynthetic biosensors can be employed.[2][3] These biosensors change their conformation upon binding to CoA or its derivatives, altering the distance between a FRET pair of fluorescent proteins (e.g., CFP and YFP) or a fluorescent protein and a labeled ligand, thus modulating the FRET signal.[2][3]
Applications
-
High-Throughput Screening (HTS) for Enzyme Inhibitors: The assay is readily adaptable for HTS of large compound libraries to identify inhibitors of enzymes such as histone acetyltransferases (HATs), N-terminal acetyltransferases (NATs), acyl-CoA synthetases, and other CoA-dependent ligases and transferases.[4][5]
-
Enzyme Kinetics and Mechanistic Studies: The continuous nature of the FRET assay allows for real-time monitoring of enzyme kinetics, enabling the determination of parameters like Km, kcat, and Ki for inhibitors.[6][7]
-
Monitoring CoA Homeostasis: Semisynthetic FRET biosensors can be used to measure the concentration of free CoA in different cellular compartments, providing insights into metabolic pathways and their regulation.[2]
-
Real-time Detection of Acyl-CoAs: Genetically encoded FRET sensors enable the visualization and quantification of specific acyl-CoA pools within living cells, offering a tool to study lipid metabolism and signaling.[3]
Data Presentation
Table 1: Example Kinetic Parameters for a Histone Acetyltransferase (HAT) Determined Using a Dual-Labeled Acetyl-CoA FRET Assay.
| Parameter | Value |
| Km (Acetyl-CoA) | 5.2 ± 0.7 µM |
| kcat | 1.5 ± 0.1 s-1 |
| kcat/Km | 2.9 x 105 M-1s-1 |
| Z'-factor (for HTS) | 0.82 |
Table 2: Inhibition of a Model Acetyltransferase by Various Compounds.
| Compound | IC50 (µM) | Mode of Inhibition |
| Inhibitor A | 2.5 ± 0.3 | Competitive (with Acetyl-CoA) |
| Inhibitor B | 15.8 ± 1.2 | Non-competitive |
| Inhibitor C | > 100 | No inhibition |
Experimental Protocols
Protocol 1: High-Throughput Screening for HAT Inhibitors using a Dual-Labeled Acetyl-CoA
Materials:
-
Dual-labeled Acetyl-CoA (e.g., with a Cy3 donor and Cy5 acceptor pair)
-
Recombinant Histone Acetyltransferase (HAT) enzyme
-
Histone peptide substrate (e.g., H3 peptide)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
Test compounds dissolved in DMSO
-
384-well black, low-volume assay plates
-
Fluorescence plate reader with FRET capabilities
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds (at various concentrations) or DMSO (as a control) into the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of HAT enzyme solution (e.g., 2X final concentration) in assay buffer to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 10 µL of a substrate mix containing the dual-labeled acetyl-CoA and the histone peptide (both at 2X final concentration) in assay buffer to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence in two channels:
-
Donor channel (e.g., Excitation: 550 nm, Emission: 570 nm for Cy3)
-
Acceptor/FRET channel (e.g., Excitation: 550 nm, Emission: 670 nm for Cy3-Cy5 pair)
-
Record measurements every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the FRET ratio (Acceptor Fluorescence / Donor Fluorescence) for each time point.
-
Determine the initial reaction rate (slope of the linear portion of the FRET ratio vs. time plot).
-
Normalize the rates to the DMSO control and calculate the percent inhibition for each compound.
-
Plot percent inhibition against compound concentration to determine the IC50 values.
-
Protocol 2: Determination of Enzyme Kinetic Parameters (Km and kcat)
Materials:
-
Same as Protocol 1, with a range of concentrations of the dual-labeled acetyl-CoA.
Procedure:
-
Prepare Substrate Dilutions: Prepare a serial dilution of the dual-labeled acetyl-CoA in assay buffer.
-
Set up Reactions: In a 384-well plate, set up reactions containing a fixed concentration of HAT enzyme and histone peptide, and varying concentrations of the dual-labeled acetyl-CoA.
-
Initiate and Measure: Initiate the reaction and measure the FRET signal over time as described in Protocol 1.
-
Data Analysis:
-
Determine the initial reaction velocity (v) for each substrate concentration from the change in FRET ratio over time.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
-
Mandatory Visualizations
Caption: Mechanism of the FRET-based assay using dual-labeled CoA.
Caption: Experimental workflow for HTS of enzyme inhibitors.
Caption: Role of Acetyl-CoA in histone acetylation by HATs.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Probing coenzyme A homeostasis with semisynthetic biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A FRET sensor for the real-time detection of long chain acyl-CoAs and synthetic ABHD5 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening Identifies Novel Inhibitors of the Acetyltransferase Activity of Escherichia coli GlmU - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening for Chemical Inhibitors of Histone Acetyltransferase | Explore Technologies [techfinder.stanford.edu]
- 6. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Product inhibition kinetics determinations - Substrate interaction affinity and enzymatic kinetics using one quantitative FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Site-Specific Protein Labeling with FPCoA Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein labeling is a powerful tool for elucidating protein function, tracking protein localization, and developing novel therapeutics. One highly specific and versatile method utilizes the phosphopantetheinyl transferase (PPTase) Sfp to catalyze the covalent attachment of a small molecule probe from a Coenzyme A (CoA) derivative to a protein of interest.[1][2][3][4][5] This system offers precise control over the location of the label by tagging the target protein with a short peptide sequence, such as the ybbR tag (11 amino acids) or the S6 tag, which contains a specific serine residue that Sfp recognizes.[1][3]
The Sfp enzyme exhibits broad substrate tolerance, allowing for the attachment of a wide variety of probes, including biotin, affinity tags, and a vast array of fluorophores, to the CoA molecule.[1][3] This flexibility, combined with the high efficiency and specificity of the enzymatic reaction, makes Sfp-mediated labeling an invaluable technique for a range of applications, from in vitro biochemical assays to live-cell imaging.[4][6]
These application notes provide detailed protocols for the expression and purification of Sfp synthase, the synthesis of fluorescently-labeled CoA (FPCoA) derivatives, and the subsequent site-specific labeling of a target protein. Additionally, we present quantitative data on labeling efficiencies with various fluorophores and a practical example of how this technique can be applied to study cell signaling pathways.
Principle of the Method
The core of this labeling strategy is the enzymatic reaction catalyzed by Sfp phosphopantetheinyl transferase. Sfp recognizes a specific serine residue within a short peptide tag (e.g., ybbR or S6 tag) that has been genetically fused to the protein of interest (POI). The enzyme then transfers the phosphopantetheinyl-probe moiety from a functionalized Coenzyme A (this compound) derivative to this serine residue, forming a stable covalent bond.
Caption: Sfp-catalyzed site-specific protein labeling.
Quantitative Data on Labeling Efficiency
The efficiency of Sfp-mediated labeling can be influenced by the choice of fluorophore, the concentrations of the enzyme and substrates, and the reaction time. The following table summarizes a quantitative comparison of labeling efficiencies for different fluorescent CoA derivatives under specific in-cell labeling conditions.
| Fluorophore-CoA Derivative | Concentration (nM) | Sfp Concentration (µM) | Incubation Time (min) | Labeling Efficiency (%) | Reference |
| Atto 565-CoA | 100 | 10 | 20 | ~90 | [7] |
| Abberior STAR 635p-CoA | 100 | 10 | 20 | ~90 | [7] |
| Atto 488-CoA | 200 | 10 | 20 | ~80 | [7] |
| Alexa Fluor 488-CoA | Not specified | Not specified | 30 | >80 | [6] |
| Biotin-CoA | 5 µM | 0.3 µM | 60 | Nearly quantitative | [8] |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged Sfp Synthase
This protocol describes the expression of Sfp synthase with a C-terminal 6xHis tag in E. coli and its purification using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.[8]
Materials:
-
pET29 expression plasmid containing the Sfp gene with a C-terminal 6xHis tag
-
E. coli BL21(DE3) competent cells
-
Luria-Bertani (LB) medium and LB agar plates
-
Kanamycin (50 mg/mL stock)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) (0.1 M stock)
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 5 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 200 mM imidazole, pH 8.0
-
Dialysis Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 5 mM DTT, 5% (v/v) glycerol, pH 8.0
-
Ni-NTA agarose resin
Procedure:
-
Transformation: Transform the Sfp expression plasmid into E. coli BL21(DE3) cells and plate on LB agar containing 50 µg/mL kanamycin. Incubate overnight at 37°C.
-
Expression Culture: Inoculate a single colony into 50 mL of LB medium with kanamycin and grow overnight at 37°C with shaking. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1 mM. Continue to incubate at 18°C for 16-18 hours with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Purification: Add the clarified supernatant to a column containing 2 mL of pre-equilibrated Ni-NTA resin. Incubate for 1 hour at 4°C with gentle rocking.
-
Washing: Wash the resin with 20 column volumes of Wash Buffer.
-
Elution: Elute the Sfp synthase with 5 column volumes of Elution Buffer.
-
Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C.
-
Concentration and Storage: Concentrate the purified Sfp synthase using a centrifugal filter unit. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Aliquot and store at -80°C.
Protocol 2: Synthesis of Fluorescent CoA Derivatives (this compound)
This protocol describes the synthesis of fluorescently labeled CoA derivatives by reacting a maleimide-functionalized fluorophore with the free thiol group of Coenzyme A.[6]
Materials:
-
Coenzyme A trilithium salt
-
Maleimide-activated fluorophore (e.g., Alexa Fluor 488 C₅ Maleimide)
-
Conjugation Buffer: 50 mM HEPES, 10 mM MgCl₂, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Reverse-phase C18 HPLC column
Procedure:
-
Prepare Reactants: Dissolve the maleimide-activated fluorophore in DMSO to a final concentration of 10 mM. Dissolve Coenzyme A in Conjugation Buffer to a final concentration of 5 mM.
-
Conjugation Reaction: Mix the fluorophore and CoA solutions in a 1.5:1 molar ratio (fluorophore:CoA). Incubate the reaction at room temperature for 2-4 hours in the dark.
-
Purification by HPLC: Purify the this compound conjugate by reverse-phase HPLC using a C18 column. Use a gradient of 0-60% acetonitrile in 0.1% TFA/water over 35 minutes.
-
Lyophilization: Lyophilize the fractions containing the purified this compound product.
-
Storage: Resuspend the lyophilized this compound in water or a suitable buffer, determine the concentration by measuring the absorbance of the fluorophore, and store at -80°C.
Protocol 3: In Vitro Labeling of a ybbR-tagged Protein
This protocol describes the site-specific labeling of a purified protein containing a ybbR tag with a fluorescent CoA derivative.
Materials:
-
Purified ybbR-tagged protein of interest
-
Purified Sfp synthase
-
This compound derivative
-
Labeling Buffer: 50 mM HEPES, 10 mM MgCl₂, pH 7.5
-
Dithiothreitol (DTT) (optional, for proteins sensitive to oxidation)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in order:
-
Labeling Buffer
-
ybbR-tagged protein (final concentration: 5-10 µM)
-
This compound derivative (final concentration: 10-20 µM)
-
Sfp synthase (final concentration: 1-2 µM)
-
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes in the dark.
-
Analysis: Analyze the labeling reaction by SDS-PAGE. The labeled protein can be visualized by in-gel fluorescence scanning. The labeling efficiency can be quantified by comparing the fluorescence intensity to a standard curve or by densitometry analysis of a Coomassie-stained gel.
-
Removal of Unreacted Substrates (Optional): If necessary, remove unreacted this compound and Sfp synthase by size-exclusion chromatography or dialysis.
Application Example: Studying TrkA Receptor Signaling
Site-specific labeling with this compound derivatives can be used to study the trafficking and signaling of cell surface receptors, such as the Tropomyosin receptor kinase A (TrkA). TrkA is a receptor tyrosine kinase that, upon binding its ligand Nerve Growth Factor (NGF), dimerizes and autophosphorylates, initiating several downstream signaling cascades that are crucial for neuronal survival and differentiation. The primary signaling pathways activated by TrkA are the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.[9][10][11][12]
By labeling an extracellular domain of a ybbR-tagged TrkA receptor with a fluorescent this compound, researchers can visualize receptor internalization, track its movement through endocytic pathways, and perform FRET studies to investigate its interaction with downstream signaling partners.
Caption: TrkA receptor downstream signaling pathways.
Experimental Workflow for Studying TrkA Signaling
The following diagram illustrates the workflow for labeling TrkA receptors on the cell surface and subsequently analyzing their signaling.
Caption: Workflow for studying TrkA signaling.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low labeling efficiency | Inactive Sfp synthase | Verify enzyme activity with a positive control. Re-purify the enzyme. |
| Inactive this compound derivative | Synthesize fresh this compound. Ensure proper storage conditions (-80°C, protected from light). | |
| Inaccessible labeling tag | Ensure the ybbR/S6 tag is located on an exposed region of the protein. Consider adding a flexible linker between the protein and the tag. | |
| Suboptimal reaction conditions | Optimize pH, temperature, and incubation time. Increase the concentration of Sfp or this compound. | |
| High background fluorescence | Non-specific binding of this compound | Include a wash step after the labeling reaction. Add a small amount of a non-ionic detergent (e.g., Tween-20) to the labeling and wash buffers. |
| Impure this compound derivative | Re-purify the this compound derivative using HPLC. | |
| Protein precipitation | High concentration of organic solvent from this compound stock | Minimize the volume of the this compound stock solution added to the reaction. |
| Protein instability under labeling conditions | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. |
Conclusion
Site-specific protein labeling using this compound derivatives and Sfp synthase is a robust and versatile method for a wide range of applications in protein research and drug development. The high specificity and efficiency of the enzymatic reaction, coupled with the broad substrate tolerance of Sfp, allow for the precise attachment of a diverse array of functional probes to a protein of interest. The detailed protocols and troubleshooting guide provided in these application notes should enable researchers to successfully implement this powerful technique in their own studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Site-specific protein labeling by Sfp phosphopantetheinyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-specific protein labeling by Sfp phosphopantetheinyl transferase | Springer Nature Experiments [experiments.springernature.com]
- 6. yinlab.uchicago.edu [yinlab.uchicago.edu]
- 7. researchgate.net [researchgate.net]
- 8. Phage Selection Assisted by Sfp Phosphopantetheinyl Transferase Catalyzed Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Frontiers | Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Fluorescence Polarization Competitive Immunoassay (FPCoA)
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues with high background fluorescence in Fluorescence Polarization Competitive Immunoassay (FPCoA) assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my this compound assay?
High background fluorescence in this compound assays can originate from several sources, which can be broadly categorized as:
-
Assay Components: Intrinsic fluorescence from buffer components, microplates, or contaminated reagents.
-
Autofluorescence: Endogenous fluorescence from test compounds or biological matrices.
-
Tracer and Antibody Issues: Impurities in the fluorescently labeled tracer or the antibody, as well as non-specific binding of either component.
-
Instrument and Procedural Factors: Incorrect instrument settings, insufficient washing steps, or suboptimal reagent concentrations.
Q2: What is autofluorescence and how can I identify it?
Autofluorescence is the natural fluorescence emitted by certain molecules when excited by light. In the context of this compound, test compounds themselves can be fluorescent, leading to artificially high signals that are independent of the binding event.[1] To identify autofluorescence, run a control experiment with the test compound in the assay buffer without the fluorescent tracer. A significant fluorescence signal in this control well indicates that the compound is autofluorescent.
Q3: How does the purity of the tracer and antibody affect background fluorescence?
The purity of both the fluorescent tracer and the antibody is critical for a successful this compound assay.[2][3]
-
Tracer Purity: The tracer should be highly labeled (ideally >90%) and free of unconjugated fluorophore.[2][3][4] Free fluorophore will not bind to the antibody and will contribute to a high background of low polarization, reducing the dynamic range of the assay.[2][3]
-
Antibody/Binder Purity: The antibody or binding protein should be highly purified to minimize light scattering caused by cellular debris or other large protein aggregates.[3][4] Light scatter can artifactually increase the measured polarization.
Q4: Can the choice of microplate contribute to high background?
Yes, some microplate materials, like polystyrene, can bind the free fluorescent tracer, which spuriously increases the baseline polarization and contributes to high background.[4] Using non-binding surface (NBS) or other low-binding microplates is recommended to minimize this effect.
Troubleshooting Guides
Problem: High Background Fluorescence Observed in "Buffer Only" Wells
High fluorescence in wells containing only the assay buffer points to issues with the buffer components or the microplate itself.
| Possible Cause | Recommended Solution |
| Contaminated Buffer Components | Use high-purity, analytical grade reagents and ultrapure water to prepare buffers. Prepare fresh buffers regularly and store them in clean, dedicated vessels.[4] |
| Intrinsic Buffer Fluorescence | Test the fluorescence of each buffer component individually to identify the source. Consider alternative buffer systems if a particular component is found to be fluorescent. |
| Microplate Fluorescence | Measure the fluorescence of an empty well and a well with only buffer. If the plate itself is fluorescent, switch to a different brand or type of black, opaque microplate with low fluorescence properties. |
Problem: High Background Signal in the Presence of Test Compounds (Autofluorescence)
This issue arises when the compounds being screened are inherently fluorescent at the excitation and emission wavelengths of the assay's fluorophore.
| Possible Cause | Recommended Solution |
| Compound Autofluorescence | Screen compounds for autofluorescence by measuring their fluorescence in assay buffer without the tracer.[1] |
| Spectral Overlap | If autofluorescence is confirmed, consider using a tracer with a red-shifted fluorophore (e.g., Cy3B, Cy5).[5][6] These longer wavelength dyes are less likely to be excited by the same light source that excites common autofluorescent compounds.[5][7] |
| Data Correction | For compounds with low to moderate autofluorescence, it may be possible to subtract the background signal from the compound-only control wells. However, this can introduce variability and is less ideal than eliminating the interference. |
Problem: High Background and Low Assay Window (Low mP Change)
A high baseline polarization signal that does not significantly change upon addition of the competitor suggests issues with the tracer, the antibody, or non-specific binding.
| Possible Cause | Recommended Solution |
| Impure Tracer | Ensure the tracer is purified to remove any free, unconjugated dye.[2][3] Free dye increases the background of unbound tracer, reducing the assay window. |
| Non-specific Binding of Tracer | Some proteins, like bovine serum albumin (BSA), can bind non-specifically to certain fluorophores, increasing the baseline polarization.[4] Consider using a different blocking agent, such as bovine gamma globulin (BGG), or reducing the BSA concentration.[4] |
| Suboptimal Reagent Concentrations | Titrate the concentrations of both the tracer and the antibody to find the optimal balance that provides a robust signal window (typically a change of at least 100 mP) and minimizes background.[4][6] |
| Impure Antibody/Binder | Use a highly purified antibody preparation. Aggregates or contaminants can scatter light and increase polarization readings.[3][4] |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
This protocol is designed to identify test compounds that are intrinsically fluorescent and may interfere with the this compound assay.
-
Prepare a dilution series of the test compound in the same assay buffer used for the this compound. The concentration range should cover the concentrations that will be used in the final assay.
-
Dispense the compound dilutions into the wells of a black, opaque microplate.
-
Include "buffer only" wells as a negative control.
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and instrument settings (e.g., gain, Z-height) as the main this compound.
-
Analyze the data: A significant increase in fluorescence intensity in the compound-containing wells compared to the buffer-only wells indicates autofluorescence.
Protocol 2: Optimizing Tracer and Antibody Concentrations
This protocol helps determine the optimal concentrations of the fluorescent tracer and antibody to maximize the assay window while keeping the background low.
-
Tracer Concentration Optimization:
-
Prepare a serial dilution of the fluorescent tracer in assay buffer.
-
Dispense into a microplate.
-
Include "buffer only" wells for background measurement.
-
Read the plate in fluorescence intensity mode.
-
Select the lowest tracer concentration that provides a signal at least 3-5 times above the background.[4]
-
-
Antibody Titration:
-
Using the optimal tracer concentration determined above, prepare a serial dilution of the antibody.
-
Add the fixed concentration of tracer to each well containing the antibody dilution.
-
Incubate to allow binding to reach equilibrium.
-
Read the plate in fluorescence polarization (mP) mode.
-
Plot the mP values against the antibody concentration.
-
Choose an antibody concentration that results in approximately 50-80% of the maximum tracer binding, typically on the steep part of the binding curve, to ensure a sensitive competitive assay.[8]
-
Quantitative Data Summary
| Parameter | Typical Target Value / Range | Rationale |
| Tracer Purity | > 90% labeled | Minimizes background from free dye, ensuring a large assay window.[2][3][4] |
| Tracer Signal-to-Background | > 3x buffer signal | Ensures the tracer signal is sufficiently above background noise for reliable measurements.[4] |
| Assay Window (ΔmP) | > 100 mP | A large difference between the polarization of bound and free tracer is necessary for a robust and sensitive assay.[4] |
| Assay Imprecision (SD of mP) | < 10 mP | Low standard deviation indicates good reproducibility of the measurements.[4] |
| Antibody Concentration | Kd value resulting in 50-80% tracer binding | Provides optimal sensitivity for detecting competitive displacement by the analyte.[8] |
Visualizations
Caption: Experimental workflow for a typical this compound assay.
Caption: Principle of a competitive FP immunoassay.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 5. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal-to-noise ratio in fluorescent enzyme assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal-to-noise ratios in fluorescent enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio and why is it important in fluorescent enzyme assays?
A1: The signal-to-noise (S/N) ratio is a crucial metric that quantifies the strength of the desired experimental signal (fluorescence from the enzymatic reaction) relative to the background noise (unwanted fluorescence and instrumental noise). A high S/N ratio is essential for reliable and reproducible data, as it ensures that the measured signal is significantly distinguishable from the background.[1][2] A low S/N ratio can obscure true enzymatic activity, leading to inaccurate results, false negatives, or difficulty in detecting subtle changes in enzyme function.[3]
Q2: What are the common sources of high background noise in fluorescent enzyme assays?
A2: High background noise can originate from several sources, broadly categorized as:
-
Autofluorescence: Intrinsic fluorescence from biological components in the sample (e.g., NADH, flavins), cell culture media (e.g., phenol red, serum), or assay plates.[2][4][5][6]
-
Substrate Instability/Impurity: Spontaneous degradation of the fluorescent substrate or the presence of fluorescent impurities can lead to a high background signal.[7][8]
-
Nonspecific Binding: The fluorescent substrate or other assay components may bind nonspecifically to the enzyme, other proteins in the sample, or the microplate wells.[5]
-
Instrumental Noise: Background signal can be generated by the instrument's detector and electronic components, or from stray light.[6][9]
-
Well-to-Well Crosstalk: Signal from a highly fluorescent well can bleed into adjacent wells, artificially raising their background.[7][10]
Q3: How can I increase the signal strength in my assay?
A3: To enhance the experimental signal, consider the following strategies:
-
Optimize Reagent Concentrations: Titrate the enzyme and substrate concentrations to find the optimal levels that produce a robust signal without leading to substrate depletion or inner filter effects.[11][7]
-
Select a Brighter Fluorophore: Use a fluorophore with a high quantum yield and extinction coefficient for a stronger signal.[12][13]
-
Optimize Assay Buffer and Conditions: Ensure the pH, ionic strength, and temperature of the assay buffer are optimal for enzyme activity.[14][15][16]
-
Adjust Instrument Settings: Optimize the gain/sensitivity settings on your fluorescence reader to amplify the signal appropriately.[9][17] Ensure the excitation and emission wavelengths are set to the optimal values for your fluorophore.[1][12]
Q4: What is photobleaching and how can I prevent it?
A4: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence signal.[18][19][20][21][22] To minimize photobleaching:
-
Reduce Exposure Time and Intensity: Minimize the sample's exposure to the excitation light by using the shortest possible read times and the lowest necessary light intensity.[18][20][21][22]
-
Use Antifade Reagents: For microscopy-based assays, use mounting media containing antifade reagents.[18][19][20]
-
Choose Photostable Dyes: Select fluorophores that are known to be more resistant to photobleaching.[22]
Q5: What is the inner filter effect and how can it be mitigated?
A5: The inner filter effect occurs at high concentrations of fluorescent molecules where the sample itself absorbs a significant portion of the excitation light (primary effect) or the emitted fluorescence (secondary effect), leading to a non-linear relationship between concentration and signal and an apparent decrease in fluorescence.[23][24][25][26] To avoid this:
-
Reduce Sample Concentration: The most effective way to prevent the inner filter effect is to work with lower, more dilute concentrations of the fluorophore.[23][24][26]
-
Optimize Pathlength: Using cuvettes or microplates with shorter pathlengths can also help to reduce the inner filter effect.[26]
-
Measure Absorbance: As a rule of thumb, the optical density of the sample at the excitation wavelength should be less than 0.1 to minimize the inner filter effect.[23]
Troubleshooting Guides
Issue 1: High Background Signal
A high background can significantly reduce the signal-to-noise ratio, masking the true signal from the enzymatic reaction.
References
- 1. tecan.com [tecan.com]
- 2. microscopyfocus.com [microscopyfocus.com]
- 3. Signal-to-Noise Considerations [evidentscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. Newsletter: Background Fluorescence - FluoroFinder [fluorofinder.com]
- 6. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. nrel.colostate.edu [nrel.colostate.edu]
- 9. thermofisher.com [thermofisher.com]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Introduction to Enzyme Substrates and Their Reference Standards—Section 10.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. bitesizebio.com [bitesizebio.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. news-medical.net [news-medical.net]
- 20. biocompare.com [biocompare.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. edinst.com [edinst.com]
- 24. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 25. static.horiba.com [static.horiba.com]
- 26. srs.tcu.edu [srs.tcu.edu]
Technical Support Center: Optimizing FPCoA Assay Buffer Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Fluorescence Polarization Immunoassay (FPCoA) buffer conditions.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for an this compound assay buffer?
A1: The optimal pH for an this compound assay buffer is crucial for maintaining the stability and activity of the interacting biomolecules (e.g., antibody and antigen).[1] A good starting point is a physiological pH between 7.2 and 8.5.[2] However, the ideal pH should be determined empirically for each specific assay, as it can influence binding affinity and background fluorescence.[3][4] It's recommended to test a range of pH values to find the condition that provides the best signal-to-noise ratio.[5]
Q2: How does ionic strength affect my this compound assay?
A2: Ionic strength, typically modulated by salt concentration (e.g., NaCl), can significantly impact the binding interactions in your assay.[6][7] High salt concentrations can disrupt electrostatic interactions, which may be essential for the antibody-antigen binding, potentially leading to a weaker signal.[8] Conversely, very low ionic strength might increase non-specific binding. Therefore, optimizing the salt concentration is a critical step in buffer optimization.[9]
Q3: Why is Bovine Serum Albumin (BSA) often included in this compound buffers?
A3: Bovine Serum Albumin (BSA) is a common additive in immunoassay buffers to prevent non-specific binding of the fluorescent tracer or other molecules to the surfaces of the microplate wells.[8][10][11] This helps to reduce background signal and improve the overall assay window. However, it's important to use a high-purity, fatty acid-free BSA, as lower quality preparations can sometimes interfere with the assay. In some cases, other blocking agents like bovine gamma globulin (BGG) might be a better alternative if BSA is found to bind to the fluorophore.[10]
Q4: Can detergents like Tween-20 be used in this compound buffers?
A4: Yes, non-ionic detergents such as Tween-20 or Triton X-100 are often included in this compound buffers at low concentrations (e.g., 0.01% to 0.1%).[12] These detergents help to reduce non-specific binding by minimizing hydrophobic interactions between the assay components and the microplate surface.[8][11] They can also help to prevent the aggregation of proteins.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Non-specific binding of the tracer to the plate. | 1. Add a blocking agent like BSA (0.1-1%) or BGG to the buffer.[8][10] 2. Include a non-ionic detergent (e.g., 0.05% Tween-20) in the buffer.[11][12] 3. Use non-binding surface (NBS) microplates.[10] |
| Buffer components are autofluorescent. | 1. Screen individual buffer components for intrinsic fluorescence. 2. Use high-purity reagents. | |
| Low Assay Window (mP shift) | Suboptimal pH affecting binding affinity. | 1. Perform a pH optimization experiment, testing a range from 6.5 to 8.5.[5] |
| Incorrect ionic strength disrupting the interaction. | 1. Titrate the salt concentration (e.g., NaCl from 50 mM to 500 mM) to find the optimal level.[8][12] | |
| Tracer or antibody concentration is not optimal. | 1. Re-optimize the concentrations of both the fluorescent tracer and the antibody.[10] | |
| Poor Reproducibility | Inconsistent buffer preparation. | 1. Ensure accurate and consistent preparation of all buffer components. 2. Use a fresh buffer for each experiment. |
| Sample matrix effects. | 1. If analyzing complex samples, consider a sample dilution or matrix-matched buffer.[13] | |
| Temperature fluctuations. | 1. Ensure all assay components and plates are equilibrated to the same temperature before reading.[14] | |
| Drifting Signal Over Time | Instability of assay components in the buffer. | 1. Evaluate the stability of the tracer and antibody in the chosen buffer over the intended assay duration. 2. Consider adding a chelating agent like EDTA if metalloproteases are a concern. |
| Evaporation from wells. | 1. Use plate sealers to minimize evaporation during incubation steps. |
Experimental Protocols
Protocol 1: pH Optimization
Objective: To determine the optimal pH for the this compound assay buffer.
Methodology:
-
Prepare a series of buffers with identical compositions, varying only the pH in 0.5 unit increments (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5). Common buffers include Phosphate-Buffered Saline (PBS) or Tris-HCl.
-
In a microplate, set up reactions for both maximal binding (tracer + antibody) and minimal binding (tracer only) for each pH condition.
-
Include buffer-only wells for background subtraction.
-
Incubate the plate at room temperature for the standard assay time (e.g., 60 minutes).
-
Measure the fluorescence polarization (mP) for each well.
-
Calculate the assay window (ΔmP = mPmax - mPmin) for each pH.
-
The optimal pH is the one that provides the largest and most stable assay window.
Protocol 2: Ionic Strength Optimization
Objective: To determine the optimal salt concentration for the this compound assay buffer.
Methodology:
-
Prepare a baseline buffer at the optimal pH determined in Protocol 1.
-
Create a series of these buffers with varying concentrations of NaCl (e.g., 50 mM, 100 mM, 150 mM, 250 mM, 500 mM).
-
Set up reactions for maximal and minimal binding in each salt concentration.
-
Include buffer-only controls for each condition.
-
Incubate and measure the fluorescence polarization as described previously.
-
Calculate the assay window for each salt concentration.
-
Select the salt concentration that yields the best assay window without compromising signal intensity.
Protocol 3: Additive Screening (BSA and Tween-20)
Objective: To evaluate the effect of BSA and Tween-20 on reducing non-specific binding and improving the assay window.
Methodology:
-
Prepare the optimized buffer (pH and ionic strength) from the previous experiments.
-
Create four versions of this buffer:
-
Buffer A: No additives.
-
Buffer B: With 0.1% BSA.
-
Buffer C: With 0.05% Tween-20.
-
Buffer D: With both 0.1% BSA and 0.05% Tween-20.
-
-
For each buffer condition, set up wells for maximal binding, minimal binding, and buffer only.
-
Incubate and measure the fluorescence polarization.
-
Compare the background signal (minimal binding) and the assay window across the four conditions.
-
Select the buffer formulation that provides the lowest background and the largest assay window.
Visualizations
Caption: A simplified workflow of a typical this compound experiment.
Caption: A decision tree for troubleshooting common this compound assay issues.
References
- 1. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 2. Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid in Juice and Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Ionic Strength of Carrier Liquid on Recovery in Flow Field-Flow Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. Effects of ionic strength and cation type on the transport of perfluorooctanoic acid (PFOA) in unsaturated sand porous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 11. nicoyalife.com [nicoyalife.com]
- 12. Reducing Non-Specific Binding [reichertspr.com]
- 13. Common Assay Development Issues (And How to Avoid Them!) - DCN Dx [dcndx.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Inner Filter Effect Correction in Fluorescence Polarization (FP) Assays
Welcome to the technical support center for correcting the inner filter effect (IFE) in Fluorescence Polarization (FP) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during their experiments.
Troubleshooting Guides
Issue: My FP values are decreasing at high analyte concentrations.
Possible Cause: This is a classic symptom of the primary inner filter effect.[1][2][3] At high concentrations, the analyte absorbs a significant portion of the excitation light, preventing it from uniformly illuminating the sample in the cuvette or microplate well.[1][4] This leads to a non-linear relationship between concentration and fluorescence intensity, which in turn affects the polarization reading.[1]
Solution:
-
Sample Dilution: The simplest approach is to dilute your sample.[4][5] As a general guideline, the absorbance of the sample at the excitation wavelength should be kept below 0.1 to minimize the inner filter effect.[4][6]
-
Absorbance-Based Correction: If dilution is not feasible, a mathematical correction can be applied using the sample's absorbance values.[2][7] This involves measuring the absorbance at both the excitation (Aex) and emission (Aem) wavelengths and applying a correction formula.
-
Change Excitation Wavelength: If your fluorophore has a broad excitation spectrum, consider exciting at a wavelength where the absorbance is lower.[4]
-
Use a Shorter Pathlength Cuvette: Reducing the pathlength of the cuvette (e.g., from 1 cm to 1 mm) will decrease the absorbance and thus the inner filter effect.[1][8]
Issue: The shape of my emission spectrum is distorted.
Possible Cause: This distortion can be caused by the secondary inner filter effect, where the emitted fluorescence is re-absorbed by the sample.[1][2] This is more prominent when there is a significant overlap between the absorption and emission spectra of the fluorophore.[2][9]
Solution:
-
Absorbance-Based Correction: Similar to correcting for the primary IFE, measuring the absorbance at the emission wavelength allows for a mathematical correction of the secondary IFE.[2]
-
Choose a Fluorophore with a Larger Stokes Shift: Selecting a fluorophore with a greater separation between its excitation and emission maxima will reduce the spectral overlap and minimize the secondary inner filter effect.
Issue: I'm working with a microplate reader and observing well-to-well variability.
Possible Cause: The geometry of microplate wells can lead to non-uniform inner filter effects.[8] Additionally, modern microplate readers that can adjust the vertical focus (z-position) can show varying fluorescence intensity at different focal points, which is influenced by the IFE.[9]
Solution:
-
Z-Position IFE Correction (ZINFE): For microplate readers with adjustable vertical focus, the Z-position IFE correction method can be employed. This technique requires measuring the fluorescence at two different z-positions for the same sample and applying a correction algorithm.[9] This method has the advantage of not requiring separate absorbance measurements.[9]
-
Numerical Inner Filter Effect Correction (NINFE): This is a companion numerical method to ZINFE that also utilizes fluorescence measurements at two different z-positions but does not require knowledge of the geometric parameters of the instrument.[9]
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE)?
The inner filter effect is a phenomenon that causes a reduction in the observed fluorescence intensity due to the absorption of light by the sample.[3][6] It is divided into two types:
-
Primary Inner Filter Effect (pIFE): Occurs when the excitation light is absorbed by the sample, leading to non-uniform illumination.[1][2][3]
-
Secondary Inner Filter Effect (sIFE): Occurs when the emitted fluorescence is re-absorbed by the sample before it reaches the detector.[1][2][9]
Q2: How can I determine if my FP assay is affected by the inner filter effect?
A key indicator of the inner filter effect is a loss of linearity in the relationship between the fluorophore concentration and the fluorescence intensity.[1][4] If you observe that the fluorescence signal plateaus or even decreases at higher concentrations, it is highly likely that the inner filter effect is present.[1]
Q3: What is the general rule of thumb for avoiding the inner filter effect?
To avoid significant inner filter effects, it is recommended to work with samples that have an optical density (absorbance) of less than 0.1 at the excitation wavelength in a standard 1 cm cuvette.[4][6] However, even at an absorbance of 0.06, the error can be around 8%.[10]
Q4: Can I use a mathematical formula to correct for the inner filter effect?
Yes, a commonly used method for correcting for both primary and secondary inner filter effects involves measuring the absorbance of the sample at the excitation (Aex) and emission (Aem) wavelengths. The corrected fluorescence intensity (Fcorr) can then be calculated from the observed fluorescence intensity (Fobs) using the following formula[2][11]:
Fcorr = Fobs × 10(Aex + Aem)/2
Q5: Does the geometry of the sample container affect the inner filter effect?
Yes, the sample geometry plays a crucial role.[3][8] Longer pathlengths, such as in a standard 1 cm cuvette, will result in more significant inner filter effects compared to shorter pathlength cuvettes or microplate wells.[8] The geometry of the instrument's detection system also influences the extent of the inner filter effect.[1]
Experimental Protocols
Protocol 1: Absorbance-Based Correction for Inner Filter Effect
This protocol describes the steps to correct for the inner filter effect using absorbance measurements.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Your fluorescent sample
-
Matching cuvettes for both instruments
Methodology:
-
Measure Fluorescence: Acquire the fluorescence emission spectrum of your sample in the spectrofluorometer. Record the observed fluorescence intensity (Fobs) at the desired emission wavelength. Note the excitation wavelength used.
-
Measure Absorbance:
-
Using the UV-Vis spectrophotometer, measure the absorbance of the same sample.
-
Record the absorbance at the excitation wavelength (Aex) used in the fluorescence measurement.
-
Record the absorbance at the emission wavelength (Aem) where the fluorescence was measured.
-
-
Apply Correction: Use the following formula to calculate the corrected fluorescence intensity (Fcorr): Fcorr = Fobs × 10(Aex + Aem)/2
-
Analysis: Use the corrected fluorescence values for your data analysis.
Quantitative Data Summary
The following table summarizes the impact of the inner filter effect on fluorescence intensity and the effectiveness of correction methods.
| Fluorophore Concentration | Uncorrected Fluorescence Intensity (Arbitrary Units) | Absorbance at Excitation Wavelength (Aex) | Corrected Fluorescence Intensity (Arbitrary Units) |
| Low | 1000 | 0.05 | 1059 |
| Medium | 1800 | 0.20 | 2263 |
| High | 1500 | 0.50 | 2661 |
Note: The corrected values are calculated using the absorbance-based correction formula and are for illustrative purposes.
Visualizations
Experimental Workflow for Absorbance-Based IFE Correction
Caption: Workflow for correcting the inner filter effect using absorbance measurements.
Decision Tree for Addressing Inner Filter Effect
Caption: A decision tree to guide the correction of the inner filter effect.
References
- 1. srs.tcu.edu [srs.tcu.edu]
- 2. static.horiba.com [static.horiba.com]
- 3. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 4. edinst.com [edinst.com]
- 5. Correction of inner-filter effect in fluorescence excitation-emission matrix spectrometry using Raman scatter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 7. tandfonline.com [tandfonline.com]
- 8. v-autos.com [v-autos.com]
- 9. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.horiba.com [static.horiba.com]
- 11. Reducing the Inner Filter Effect in Microplates by Increasing Absorbance? Linear Fluorescence in Highly Concentrated Fluorophore Solutions in the Presence of an Added Absorber - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing FPCoA-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the dynamic range of Fluorescence Polarization Competition Assay (FPCoA)-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "dynamic range" or "assay window" in an this compound-based assay?
A1: The dynamic range, also known as the assay window, refers to the difference in fluorescence polarization (FP) values between the fully bound state (high FP) and the unbound state (low FP) of the fluorescently labeled tracer. A wider dynamic range indicates a more robust and sensitive assay, making it easier to detect changes in binding and inhibition. A common target is a window of at least 100 millipolarization (mP) units.[1]
Q2: My assay has a very narrow dynamic range. What are the most common causes?
A2: A narrow dynamic range is a frequent issue in this compound development. The primary causes include:
-
Insufficient size difference: The change in polarization is dependent on the size difference between the small fluorescent tracer and the larger binding partner (e.g., protein). A small difference in molecular weight will result in a small change in polarization upon binding.[2][3]
-
Low binding affinity: If the tracer has a low affinity for the binding partner, a high concentration of the binding partner will be required to achieve significant binding, which can lead to other issues like protein aggregation.
-
High background signal: A high background can be caused by fluorescent contaminants in the buffer or non-specific binding of the tracer to the microplate or other components in the assay mixture.[4][5]
-
Suboptimal tracer concentration: Using a tracer concentration that is too high can lead to a high background signal from the unbound tracer, thus compressing the assay window.
-
Local probe mobility: Even when bound, the fluorophore on the tracer might still have significant rotational freedom due to a long or flexible linker, which dampens the expected increase in polarization.[6]
Q3: How can I increase the molecular weight difference between my tracer and binder?
A3: While it may not always be feasible to change the core molecules, consider these strategies:
-
Use a smaller tracer: If possible, design a smaller fluorescently labeled ligand that still retains high affinity for the target.
-
Increase the binder's effective size: For some systems, inducing dimerization or complex formation of the binder protein (if biologically relevant) can increase its effective size.
Q4: What are the key considerations for selecting a fluorophore?
A4: The choice of fluorophore is critical. Key considerations include:
-
High quantum yield and stability: This ensures a strong and reliable signal.[7]
-
Appropriate excitation and emission wavelengths: These should be compatible with your plate reader's filter sets to maximize signal detection and minimize crosstalk.[4][7]
-
Minimal non-specific binding: Some fluorophores are "stickier" than others and may interact with proteins or plate surfaces, leading to high background.
-
Successful precedent: Check the literature to see which fluorophores have been used successfully in similar FP assays.[4] Commonly used fluorophores include fluorescein, TAMRA, and BODIPY FL.[4]
Q5: I'm observing a decrease in polarization when I add my protein. What could be happening?
A5: This counterintuitive result can occur if the fluorophore on the free tracer is interacting with the tracer molecule itself (e.g., the oligonucleotide or peptide portion), which artificially elevates its baseline polarization. When the protein binds, it may disrupt this intramolecular interaction, leading to an increase in the fluorophore's mobility and a decrease in polarization.[4]
Troubleshooting Guide
This section provides structured guidance for addressing common issues encountered during this compound development.
Issue 1: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can mask real binding events and reduce the reliability of your data.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Tracer Concentration | Determine the optimal free tracer concentration by performing a titration. | Identify the lowest tracer concentration that provides a robust signal well above the background.[2] |
| Suboptimal Instrument Settings | Optimize PMT gain, Z-height, and integration time/flashes per well on your plate reader.[2] | Maximized signal detection without saturating the detector. |
| High Background Fluorescence | Test for intrinsic fluorescence of your buffer components.[4] Consider using a different buffer system if needed. | Reduced background signal and improved signal-to-noise. |
| Inappropriate Microplate | Use black, non-binding surface microplates to minimize background fluorescence and tracer adsorption.[2] | Lower background and more consistent readings. |
Issue 2: High Background Polarization
High background polarization in the absence of the binder reduces the available dynamic range.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific Binding of Tracer | Add a non-ionic detergent like Tween-20 (e.g., 0.01-0.1%) to the assay buffer.[3] | Reduced non-specific interactions and a lower baseline mP value. |
| Carrier Protein Interference | Avoid using BSA, as it can bind to some fluorophores. Consider using bovine gamma globulin (BGG) as an alternative if a carrier protein is necessary.[2] | Elimination of spurious increases in baseline polarization. |
| Tracer Aggregation | Evaluate the solubility of your tracer in the assay buffer. You may need to modify the buffer composition. | A homogenous solution of the tracer, leading to more reliable and lower baseline polarization. |
| Contaminated Reagents | Ensure high purity of both the tracer (>90% labeled) and the binder.[2] | Removal of fluorescent impurities or unlabeled competitors that can affect polarization readings. |
Issue 3: Narrow Dynamic Range (Small Assay Window)
This is a critical issue that directly impacts assay sensitivity and the ability to identify competitive inhibitors.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Size Difference | Aim for at least a ten-fold difference in molecular weight between the tracer and the binder.[2] | A larger change in rotational diffusion upon binding, leading to a wider mP window. |
| Suboptimal Binder Concentration | Perform a saturation binding experiment to determine the optimal binder concentration. An ideal concentration often yields about 75% of the maximal tracer polarization.[1] | A robust assay window that is sensitive to competitive displacement. |
| High Local Probe Mobility | Consider shortening the linker between the fluorophore and the ligand to reduce the fluorophore's mobility when bound.[4] | Increased polarization of the bound complex. |
| Incorrect Buffer Conditions | Optimize buffer pH, ionic strength, and temperature to ensure optimal binding conditions.[7] | Improved binding affinity and a larger shift in polarization. |
Experimental Protocols & Workflows
Protocol 1: Optimizing Tracer Concentration
Objective: To determine the lowest concentration of the fluorescent tracer that gives a sufficient and stable signal.
Methodology:
-
Prepare a serial dilution of the fluorescent tracer in the assay buffer, starting from a high concentration (e.g., 1 µM) down to picomolar concentrations.
-
Add the tracer dilutions to the wells of a black, non-binding microplate.
-
Add an equivalent volume of assay buffer to all wells.
-
Measure the fluorescence intensity and polarization at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity and polarization versus the tracer concentration.
-
Select the lowest concentration that provides a stable polarization reading and a fluorescence intensity signal that is well above the background (typically 5-10 times the background).
Protocol 2: Saturation Binding Experiment
Objective: To determine the binding affinity (Kd) of the tracer for the binder and identify the optimal binder concentration for competition assays.
Methodology:
-
Prepare a serial dilution of the binder (e.g., protein) in the assay buffer.
-
In a microplate, add a fixed, optimized concentration of the tracer to each well.
-
Add the serial dilutions of the binder to the wells. Include control wells with only the tracer (no binder) and buffer-only wells.
-
Incubate the plate for a sufficient time to reach binding equilibrium (this may need to be determined empirically).
-
Measure the fluorescence polarization.
-
Plot the change in polarization (mP) as a function of the binder concentration and fit the data to a one-site binding model to determine the Kd.
-
For competition assays, select a binder concentration that results in approximately 75% of the maximal polarization signal to ensure the assay is sensitive to displacement by a competitor.[1]
This compound Troubleshooting Workflow
This diagram illustrates a logical workflow for troubleshooting common issues in an this compound-based assay.
Caption: A flowchart for systematic troubleshooting of this compound assays.
This compound Experimental Workflow
This diagram outlines the standard experimental workflow for setting up a Fluorescence Polarization Competition Assay.
Caption: Standard workflow for an this compound experiment.
References
- 1. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
Technical Support Center: Minimizing Enzyme Instability in In Vitro Assays
Welcome to the Technical Support Center for Minimizing Enzyme Instability in In Vitro Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to enzyme stability during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to enzyme instability in in vitro assays?
A1: Enzyme instability in in vitro assays can be attributed to several factors, including:
-
Temperature: Deviations from an enzyme's optimal temperature can lead to decreased activity and denaturation. Most human enzymes function optimally at around 37°C.[1] High temperatures can disrupt the weak bonds that maintain the enzyme's three-dimensional structure, leading to irreversible denaturation.[1]
-
pH: Each enzyme has an optimal pH range for activity and stability. Extreme pH values can alter the ionization state of amino acid residues in the enzyme, disrupting its structure and function.[1][2][3]
-
Buffer Conditions: The choice and concentration of the buffer system are critical. Some buffers can interfere with enzyme activity, and incorrect ionic strength can affect enzyme conformation.
-
Proteases: Contaminating proteases in the enzyme preparation or sample can degrade the target enzyme, leading to a loss of activity.
-
Oxidation: Enzymes can be sensitive to oxidation, particularly those with exposed sulfhydryl groups.
-
Mechanical Stress: Vigorous mixing or vortexing can cause denaturation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing enzyme solutions can lead to denaturation and aggregation.
-
Substrate/Cofactor Concentration: The absence or suboptimal concentration of necessary substrates or cofactors can affect enzyme stability and activity.
Q2: How can I prevent proteolytic degradation of my enzyme during an assay?
A2: To prevent proteolytic degradation, it is highly recommended to use protease inhibitor cocktails. These cocktails contain a mixture of inhibitors that target a broad range of proteases, including serine, cysteine, and metalloproteases. They are essential when working with cell or tissue lysates, which have high endogenous protease activity.
Q3: What is the best way to store my enzymes to maintain their activity?
A3: Proper storage is crucial for maintaining enzyme activity. General guidelines include:
-
Short-term storage: Most enzymes can be stored at 4°C for short periods.
-
Long-term storage: For long-term storage, it is generally recommended to store enzymes at -20°C or -80°C.
-
Glycerol: Adding glycerol to a final concentration of 30-50% (v/v) can help stabilize enzymes during storage at -20°C by preventing the formation of ice crystals that can cause denaturation.[4][5]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is best to aliquot the enzyme into smaller, single-use volumes.
Q4: Can the substrate also affect enzyme stability?
A4: Yes, the presence of a substrate or a competitive inhibitor can often stabilize an enzyme. The binding of the substrate to the active site can induce a more stable conformation of the enzyme, making it less susceptible to denaturation.
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity
If you are observing lower than expected or no enzyme activity, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low or no enzyme activity.
| Possible Cause | Recommendation |
| Degraded Enzyme | Use a fresh aliquot of the enzyme. Verify storage conditions. |
| Incorrect Substrate Concentration | Ensure the substrate concentration is appropriate for the assay. Prepare fresh substrate solution. |
| Improper Buffer pH or Ionic Strength | Prepare fresh buffer and verify the pH. Optimize the ionic strength. |
| Presence of Inhibitors | Check all reagents for potential inhibitors (e.g., EDTA, high salt). |
| Incorrect Assay Temperature | Ensure the assay is performed at the enzyme's optimal temperature. |
Issue 2: Inconsistent or Non-Reproducible Results
For assays yielding inconsistent data, consider the following:
References
- 1. monash.edu [monash.edu]
- 2. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 3. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 4. Glycerol as an Enzyme-Stabilizing Agent: Effects on Aldehyde Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting FPCoA Probe Aggregation
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common aggregation issues encountered with Fluorescent Probe-Coenzyme A (FPCoA) conjugates. The following question-and-answer format directly addresses specific problems to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound probe aggregation in my assay?
A1: Aggregation of this compound probes can manifest in several ways, leading to unreliable and misleading results. Key indicators include:
-
Visual Precipitation: In severe cases, you may observe visible particles or cloudiness in your sample.
-
High Background Fluorescence: Aggregates can cause non-specific binding and an overall increase in background signal.[1]
-
Inconsistent Readings: You may notice erratic and non-reproducible fluorescence measurements between replicate wells.[2]
-
Decreased Signal-to-Noise Ratio: An increase in background fluorescence can significantly lower the quality of your assay's signal.
-
Assay Interference: Aggregates can interfere with enzymatic reactions, leading to inaccurate measurements of activity.[2]
Q2: What are the primary causes of this compound probe aggregation?
A2: this compound probes, particularly those with long acyl chains, are amphipathic molecules with a tendency to self-associate in aqueous solutions to minimize the exposure of their hydrophobic acyl chains to the polar environment. This process is primarily driven by hydrophobic interactions. Factors that can exacerbate aggregation include:
-
Probe Concentration: Higher concentrations of the this compound probe increase the likelihood of aggregation.
-
Buffer Composition: The pH, ionic strength, and presence of certain ions in the assay buffer can influence probe solubility and aggregation.
-
Temperature: Temperature can affect the solubility of the probe and the kinetics of aggregation.
-
Absence of Solubilizing Agents: Without agents to keep the hydrophobic portions of the probes dispersed, they are more likely to aggregate.
Troubleshooting Guides
Issue 1: High background fluorescence and poor signal-to-noise.
This is a common problem associated with probe aggregation. The following steps can help mitigate this issue.
Solution: Optimize Assay Buffer with Detergents
Detergents are often essential for preventing the aggregation of amphipathic molecules like this compound probes. They form micelles that can encapsulate the hydrophobic acyl chains, keeping the probes soluble and monomeric.
Experimental Protocol: Detergent Titration
This protocol will help you determine the optimal type and concentration of detergent for your specific this compound probe and assay conditions.
-
Prepare a Detergent Stock Solution: Prepare a 10% (w/v) stock solution of a non-ionic detergent such as Triton X-100 or Tween-20 in your assay buffer.
-
Create a Dilution Series: Prepare a series of working solutions of your this compound probe in the assay buffer containing a range of final detergent concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%). Include a control with no detergent.
-
Equilibrate the Probe: Add your this compound probe to each detergent-containing buffer and allow it to equilibrate for 15-30 minutes at room temperature.
-
Measure Fluorescence: Measure the fluorescence intensity of each solution.
-
Analyze the Results: Plot the fluorescence intensity against the detergent concentration. The optimal detergent concentration should result in a low, stable background fluorescence without significantly quenching the specific signal.
Data Presentation: Comparison of Detergents on this compound Probe Aggregation
The following table provides an example of how to present data from a detergent optimization experiment. The values are illustrative and will vary depending on the specific this compound probe and experimental conditions.
| Detergent | Concentration (% v/v) | Background Fluorescence (RFU) | Signal-to-Noise Ratio |
| None | 0 | 15,000 | 2.5 |
| Tween-20 | 0.01 | 8,000 | 7.2 |
| Tween-20 | 0.05 | 5,500 | 10.8 |
| Tween-20 | 0.1 | 5,200 | 11.1 |
| Triton X-100 | 0.01 | 7,500 | 8.1 |
| Triton X-100 | 0.05 | 4,800 | 12.3 |
| Triton X-100 | 0.1 | 4,500 | 12.9 |
| CHAPS | 0.01 | 9,000 | 6.5 |
| CHAPS | 0.05 | 6,200 | 9.3 |
| CHAPS | 0.1 | 5,800 | 9.9 |
RFU: Relative Fluorescence Units
Issue 2: Inconsistent and non-reproducible results.
Variability in your results can often be traced back to inconsistent probe solubility and aggregation between samples.
Solution: Optimize Buffer Conditions (pH and Ionic Strength)
The solubility and aggregation state of your this compound probe can be sensitive to the pH and salt concentration of your assay buffer.
Experimental Protocol: Buffer Optimization
-
Prepare a Range of Buffers: Prepare your assay buffer at several different pH values (e.g., 6.5, 7.0, 7.5, 8.0) and with varying salt concentrations (e.g., 50 mM, 100 mM, 150 mM NaCl).
-
Test Probe in Each Buffer: Add your this compound probe to each buffer condition. If you have identified an optimal detergent from the previous troubleshooting step, include it in all buffers.
-
Measure Fluorescence and Variability: Prepare multiple replicates for each buffer condition and measure the fluorescence.
-
Analyze the Data: Calculate the mean fluorescence and the coefficient of variation (CV) for each condition. Select the buffer that provides a stable signal with the lowest CV. The fluorescence of some probes can be pH-dependent, so it's crucial to find a pH that maintains both probe stability and optimal fluorescence.[3]
Visualizations
Troubleshooting Workflow for this compound Probe Aggregation
This diagram outlines a logical workflow for identifying and resolving aggregation issues with your this compound probes.
References
Technical Support Center: Microplate Selection for Fluorescent CoA Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of microplates for fluorescent Coenzyme A (CoA) assays.
Frequently Asked Questions (FAQs)
Q1: What is the most important microplate feature to consider for a fluorescent CoA assay?
A1: The most critical feature is the plate color. For most fluorescence intensity assays, black opaque microplates are recommended.[1][2][3][4][5][6][7] Black plates minimize background fluorescence and light scatter, which can significantly improve the signal-to-noise ratio of your assay.[1][2][3][4][5][6][7]
Q2: When should I use a white microplate for a fluorescence assay?
A2: While black plates are generally preferred, white microplates can be advantageous for time-resolved fluorescence (TRF) assays or when the expected signal is very low.[1][8] White plates reflect light, which can maximize the signal output.[8][9][10] However, this also leads to higher background fluorescence.[8][9]
Q3: Does the microplate material matter for my fluorescent CoA assay?
A3: Yes, the material can impact your results. Polystyrene (PS) is the most common material and is suitable for most applications.[4] For assays requiring UV light excitation, especially below 320 nm, cycloolefin copolymer (COC) or cycloolefin polymer (COP) plates are recommended due to their UV transparency.[6][11] Polypropylene (PP) plates are a good choice when low biomolecule binding is required and for their resistance to certain solvents.[4][12]
Q4: My CoA assay is cell-based. What type of surface treatment do I need?
A4: For cell-based assays where cells need to adhere to the plate, a tissue culture-treated (TC-treated) surface is necessary.[1][5][11] This treatment modifies the polystyrene surface to make it more hydrophilic, promoting cell attachment.[11] If you are working with suspension cells, a non-treated surface is generally sufficient.[8] For weakly adherent cells, coated plates (e.g., Poly-D-Lysine) may be required.[8][9]
Q5: What is the difference between solid-bottom and clear-bottom microplates?
A5: Solid-bottom plates are used for top-reading fluorescence plate readers.[10] Clear-bottom plates are necessary for bottom-reading instruments and also allow for microscopic examination of the cells during the experiment.[1][5][10]
Troubleshooting Guide
Problem 1: High Background Fluorescence
-
Possible Cause: Autofluorescence from the microplate, assay components, or cells.[4][9][13]
-
Solution:
-
-
Possible Cause: Light leakage or crosstalk between wells.
-
Solution:
-
Ensure you are using opaque black or white plates, not clear plates.
-
For assays with very bright signals, consider using gray plates which are designed to reduce crosstalk in luminescence assays and can also be beneficial in some fluorescence applications.[7]
-
-
Problem 2: Low Signal Intensity
-
Possible Cause: Quenching of the fluorescent signal by the microplate.
-
Possible Cause: Incorrect plate reader settings.
Problem 3: High Well-to-Well Variability
-
Possible Cause: Inconsistent cell attachment in a cell-based assay.
-
Possible Cause: Meniscus effects altering the light path.
Data Presentation
Table 1: Microplate Color Selection Guide for Fluorescent Assays
| Plate Color | Recommended Use | Advantages | Disadvantages |
| Black | General fluorescence intensity assays (e.g., FI, FRET, FP).[7][11] | Minimizes background fluorescence and light scattering, reduces crosstalk.[1][4][10] | Can quench the signal, leading to lower raw signals.[8][9] |
| White | Time-resolved fluorescence (TRF) and assays with very low signal.[1][8] | Maximizes light reflection, leading to higher raw signals.[8][9][10] | High background fluorescence.[8][9] |
| Clear | Not recommended for fluorescence assays. | Allows for visual inspection. | High crosstalk and background. |
| Clear-Bottom | Bottom-reading fluorescence assays and cell imaging.[1][5] | Allows for bottom-reading and microscopy. | Potential for crosstalk; well walls should be black or white.[5] |
Table 2: Microplate Material Properties
| Material | Key Properties | Best For |
| Polystyrene (PS) | Good optical clarity, commonly used for TC treatment.[4] | General cell-based and biochemical fluorescent assays. |
| Polypropylene (PP) | Low biomolecule binding, high chemical resistance.[4][12] | Assays where preventing protein/analyte binding to the plate is critical. |
| Cycloolefin Copolymer (COC) / Cycloolefin Polymer (COP) | High UV transparency.[6][11] | Assays requiring excitation wavelengths below 320 nm. |
Experimental Protocols
A detailed experimental protocol for a fluorescent CoA assay will vary depending on the specific kit and reagents being used. However, the critical step of microplate selection should precede the assay setup.
Protocol: Microplate Selection and Preparation for a Fluorescent CoA Assay
-
Assay Type Determination: Identify whether your assay is a standard fluorescence intensity assay or a time-resolved fluorescence assay.
-
Plate Color Selection:
-
For standard fluorescence intensity, select a black, opaque microplate.
-
For time-resolved fluorescence or very low signals, a white, opaque microplate may be considered.
-
-
Material Selection:
-
If your assay uses standard visible light excitation, a polystyrene plate is suitable.
-
If your assay requires UV excitation, choose a COC or COP plate.
-
-
Surface Treatment:
-
For biochemical (cell-free) assays, a non-treated plate is generally sufficient.
-
For adherent cell-based assays, use a TC-treated plate.
-
For weakly adherent cells, consider a plate with a surface coating like Poly-D-Lysine.
-
-
Plate Format: Choose the appropriate well density (e.g., 96, 384) based on your throughput needs and sample volumes.
-
Plate Preparation:
-
Before use, allow the microplate to equilibrate to room temperature.
-
Inspect the plate for any defects or dust particles.
-
Follow the specific instructions of your CoA assay kit for adding reagents and samples to the plate.
-
Mandatory Visualizations
Caption: Workflow for selecting the appropriate microplate for a fluorescent assay.
Caption: Troubleshooting guide for high background fluorescence in microplate assays.
References
- 1. Which microplates are best suited for fluorescence, luminescence and absorbance assays? | AAT Bioquest [aatbio.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. berthold.com [berthold.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. berthold.com [berthold.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. pepolska.pl [pepolska.pl]
- 8. Microplates For Fluorescence Assays | Revvity [revvity.com]
- 9. biomat.it [biomat.it]
- 10. Which Plates Should I Choose for Fluorescence and Luminescence Measurements? [promega.sg]
- 11. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. iright.com [iright.com]
- 13. benchchem.com [benchchem.com]
- 14. selectscience.net [selectscience.net]
- 15. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
Calibrating instrument settings for FPCoA detection
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Fluorescence Polarization-based Coenzyme A (FPCoA) detection assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of an this compound assay?
A1: An this compound assay is a type of fluorescence polarization (FP) assay used to study the interactions of Coenzyme A (CoA) with its binding partners, typically enzymes. The principle relies on the difference in the speed of rotation between a small, fluorescently labeled CoA molecule (the tracer) and the much larger complex it forms when bound to a protein.[1][2][3] When the small fluorescent CoA tracer is unbound in solution, it rotates rapidly, and when excited with polarized light, it emits depolarized light. This results in a low FP value.[3] Conversely, when the tracer binds to a larger molecule, its rotation slows down significantly, and it emits polarized light, leading to a high FP value.[3] This change in polarization is used to monitor binding events.
Q2: What kind of instrument is required for an this compound assay?
A2: You will need a microplate reader equipped with polarizing filters for both the excitation and emission light paths.[2][4] This allows for the measurement of fluorescence intensity parallel and perpendicular to the plane of the excitation light, which is necessary to calculate the fluorescence polarization.[1][4]
Q3: What are typical excitation and emission wavelengths for an this compound assay?
A3: The wavelengths depend on the fluorophore used to label the Coenzyme A. For a commonly used fluorophore like fluorescein (FITC), typical settings are an excitation wavelength of around 485 nm and an emission wavelength of approximately 535 nm.[4] Another example is an excitation of 482 nm and emission at 530 nm.[5] Always consult the specifications of your specific fluorescent probe.
Q4: What is the "G-factor" and do I need to determine it?
A4: The G-factor, or grating factor, is an instrument-specific correction value that accounts for any bias in the detection of vertically and horizontally polarized light. It is essential for accurate FP calculations. You will need to determine the G-factor for your specific instrument and assay conditions. The instrument's manual will provide instructions on how to do this.
Q5: What is a good dynamic range (assay window) for an FP assay?
A5: A robust FP assay should have a sufficient "assay window," which is the difference in millipolarization (mP) units between the fully bound and unbound states of the tracer. While the theoretical range of FP values is broad (-330 to 500 mP), practical biological assays typically operate within a range of 10 to 300 mP.[1][2] A net change of at least 70-100 mP is generally considered indicative of a good assay.
Instrument Settings and Data
The following table summarizes typical instrument settings for this compound detection assays. Note that these are starting points and may require optimization for your specific instrument, reagents, and assay format.
| Parameter | Typical Setting/Value | Notes |
| Excitation Wavelength | 482 - 485 nm (for fluorescein) | Dependent on the fluorophore attached to CoA. |
| Emission Wavelength | 530 - 535 nm (for fluorescein) | Dependent on the fluorophore attached to CoA. |
| Plate Type | Black, opaque, non-binding surface 96- or 384-well plates | Minimizes background fluorescence and prevents tracer adsorption.[4][5] |
| Read Mode | Fluorescence Polarization | |
| G-Factor | Instrument-dependent | Must be determined experimentally for your instrument. |
| Incubation Time | 10 - 60 minutes at room temperature | Should be sufficient to reach binding equilibrium.[6] |
| Assay Volume | 20 - 100 µL per well | Dependent on plate format (e.g., 20 µL for 384-well, 100 µL for 96-well).[5][6] |
Troubleshooting Guides
Issue 1: Low or No Signal
| Possible Cause | Recommended Solution |
| Incorrect instrument settings | Verify that the excitation and emission wavelengths are correct for your fluorophore. Ensure the correct filter set is in place.[7] |
| Degraded or expired reagents | Use fresh reagents and ensure they have been stored correctly, protected from light and moisture.[7][8] |
| Low tracer concentration | The concentration of the fluorescently labeled CoA may be too low for detection. Titrate the tracer to find an optimal concentration that gives a robust signal. |
| Low expression of the target protein | Confirm that your protein of interest is expressed and active. |
| Omission of a step or reagent | Carefully review the experimental protocol to ensure all steps were followed and all reagents were added correctly.[7][9] |
Issue 2: High Background Signal
| Possible Cause | Recommended Solution |
| Autofluorescence from buffer or sample components | Run a "blank" control containing all assay components except the fluorescent tracer to measure background. If high, consider using a different buffer or purifying your sample.[2] |
| Use of an unsuitable microplate | Use black, opaque microplates to minimize background fluorescence. For absorbance assays, clear plates are used; for luminescence, white plates are preferred.[7][9] |
| Light scattering from precipitated protein or debris | Centrifuge your protein preparations before use to remove any aggregates. Ensure high purity of your binding partner.[2] |
| Excess unbound tracer | Ensure that the tracer concentration is optimized. High concentrations can lead to increased background. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Solution |
| Incomplete mixing of reagents | Ensure thorough mixing of all components in the well. Pipette gently to avoid introducing air bubbles.[7] |
| Pipetting errors | Use calibrated pipettes and be consistent with your pipetting technique. Prepare a master mix for the reaction components where possible.[7][9] |
| Temperature fluctuations | Allow all reagents to equilibrate to room temperature before starting the assay.[7][9] Avoid placing the plate on a cold surface. |
| Well-to-well variability | Check for air bubbles in the wells, which can interfere with the light path.[9] Ensure consistent volumes in all wells. |
| Improperly thawed components | Thaw all reagents completely and mix gently before use.[7] |
Issue 4: No Change in Polarization Upon Addition of Binding Partner
| Possible Cause | Recommended Solution |
| Inactive binding partner (enzyme) | Verify the activity of your protein using an alternative method. Avoid repeated freeze-thaw cycles. |
| Tracer concentration is too high | If the tracer concentration is much higher than the Kd of the interaction, the change in polarization may be too small to detect. |
| "Propeller effect" | The fluorophore may be attached to the CoA via a long, flexible linker, allowing it to rotate freely even when the CoA is bound to the protein. Consider using a tracer with a shorter linker. |
| Insufficient incubation time | Ensure that the reaction has reached equilibrium. Try increasing the incubation time. |
Experimental Protocols
Protocol 1: Direct Binding this compound Assay
This protocol is for determining the binding affinity (Kd) of a protein for a fluorescently labeled Coenzyme A (FP-CoA).
-
Reagent Preparation:
-
Prepare a 2X stock solution of your target protein in assay buffer (e.g., 25 mM Tris, 50 mM KCl, 0.01% Tween-20, pH 7.5).[5]
-
Prepare a 2X stock solution of the FP-CoA tracer at a constant concentration (e.g., 10 nM) in the same assay buffer.[5]
-
Create a serial dilution of the 2X protein stock solution in assay buffer.
-
-
Assay Procedure (384-well plate):
-
Add 10 µL of each protein dilution to triplicate wells of a black, non-binding surface 384-well plate.
-
Add 10 µL of the 2X FP-CoA tracer solution to each well.
-
Include control wells:
-
Tracer only (Pmin): 10 µL of assay buffer + 10 µL of 2X FP-CoA.
-
Blank: 20 µL of assay buffer.
-
-
Mix the plate gently (e.g., on a plate shaker for 30 seconds).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.[5]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a plate reader with appropriate filters for your fluorophore.
-
Subtract the blank values from all other readings.
-
Plot the mP values against the protein concentration and fit the data to a suitable binding model (e.g., a one-site binding model) to determine the Kd.
-
Protocol 2: Competitive Binding this compound Assay
This protocol is for screening for inhibitors that compete with CoA for binding to a protein.
-
Reagent Preparation:
-
Prepare a 2X stock solution of your target protein at a concentration that gives a significant FP signal (e.g., 2-3 times the Kd).
-
Prepare a 2X stock solution of the FP-CoA tracer.
-
Prepare serial dilutions of your test compounds (inhibitors) at 4X the final desired concentration.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of each inhibitor dilution to triplicate wells.
-
Add 10 µL of the 2X protein solution to each well.
-
Mix and incubate at room temperature for 30 minutes to allow the inhibitor to bind to the protein.[5]
-
Add 5 µL of the 4X FP-CoA tracer solution to each well.
-
Include control wells:
-
No inhibitor (Pmax): 5 µL of buffer + 10 µL of 2X protein + 5 µL of 4X FP-CoA.
-
Tracer only (Pmin): 15 µL of buffer + 5 µL of 4X FP-CoA.
-
-
Mix the plate gently.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizations
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. agilent.com [agilent.com]
- 4. rsc.org [rsc.org]
- 5. Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. bioassaysys.com [bioassaysys.com]
Impact of DMSO concentration on FPCoA assay performance
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of Dimethyl Sulfoxide (DMSO) concentration on the performance of Fluorescence Polarization Competition (FPCoA) assays.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of DMSO for an this compound assay?
There is no single maximum concentration of DMSO suitable for all this compound assays. However, a general guideline is to keep the final DMSO concentration as low as possible, ideally below 1% (v/v). Many robust assays are optimized to be tolerant to DMSO concentrations up to 5%.[1] It is crucial to experimentally determine the optimal DMSO concentration for your specific assay, as high concentrations can negatively impact assay performance.
Q2: How can DMSO affect my this compound assay results?
High concentrations of DMSO can interfere with your assay in several ways:
-
Decreased Assay Window: DMSO can reduce the difference in fluorescence polarization between the bound and free fluorescent tracer, leading to a smaller assay window.
-
Reduced Z'-factor: A smaller assay window and increased signal variability due to DMSO can lower the Z'-factor, a measure of assay robustness. A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.[2]
-
Protein Destabilization: DMSO can affect the stability and conformation of your target protein, potentially altering its binding affinity for the fluorescent tracer and competitor compounds.
-
Fluorescence Quenching or Enhancement: DMSO can directly affect the quantum yield of the fluorophore, leading to quenching or enhancement of the fluorescence signal.
-
Compound Precipitation: While used to solubilize compounds, changes in the final aqueous concentration in the assay well can still lead to precipitation of less soluble compounds.
Q3: My assay window is shrinking after adding my compound dissolved in DMSO. What should I do?
A shrinking assay window upon the addition of a DMSO-solubilized compound can be due to the effect of DMSO on the assay components or an issue with the compound itself. Here are some troubleshooting steps:
-
Run a DMSO Control: Prepare a dilution series of DMSO in your assay buffer and measure the fluorescence polarization of both the free tracer and the tracer-protein complex at each concentration. This will help you determine the DMSO tolerance of your assay.
-
Check for Compound Autofluorescence: Measure the fluorescence of your compound at the excitation and emission wavelengths of your tracer to rule out interference.
-
Ensure Final DMSO Concentration is Consistent: The final concentration of DMSO should be the same in all wells (including controls) to avoid solvent-induced artifacts.
-
Lower the DMSO Concentration: If your assay is sensitive to the current DMSO concentration, try to dissolve your compound at a higher stock concentration to reduce the final volume of DMSO added to the assay.
Q4: Can I have a high concentration of DMSO in my stock solution?
Yes, it is common to have a high concentration of DMSO (e.g., 10-100 mM) in your compound stock solution. The critical factor is the final concentration of DMSO in the assay well after all components have been added. By using a concentrated stock, you can minimize the volume of DMSO introduced into the assay, thus keeping its final concentration low.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Z'-factor (<0.5) | High DMSO concentration is reducing the assay window or increasing variability. | Determine the DMSO tolerance of your assay (see protocol below). Optimize the final DMSO concentration to be in a range where the Z'-factor is acceptable. |
| Inconsistent polarization readings across the plate | Inconsistent final DMSO concentrations in different wells. | Ensure accurate and consistent pipetting of compound stocks and that the final DMSO concentration is uniform across all wells, including controls. |
| Decreased polarization of the bound tracer control with increasing DMSO | DMSO is interfering with the protein-tracer interaction or affecting protein stability. | Perform a DMSO tolerance experiment. If the binding is significantly affected at the required DMSO concentration, you may need to explore alternative solvents or compound solubilization methods. |
| Increased fluorescence intensity in wells with high DMSO | DMSO is enhancing the quantum yield of the fluorophore. | This may not negatively impact the polarization reading, but it is important to be aware of. Ensure that the detector is not saturated. |
| Compound appears to precipitate in the assay plate | The final concentration of the compound exceeds its solubility in the assay buffer with the given DMSO concentration. | Lower the final compound concentration or slightly increase the final DMSO concentration if your assay can tolerate it. Consider using other solubilizing agents. |
Quantitative Data on DMSO Impact
The following table summarizes the effect of increasing DMSO concentration on key this compound assay parameters from a representative study.
| Final DMSO Concentration (%) | Assay Window (ΔmP) | Z'-factor | Signal-to-Noise Ratio |
| 0 | 205 | 0.85 | 25 |
| 1 | 200 | 0.82 | 24 |
| 2.5 | 180 | 0.75 | 20 |
| 5 | 150 | 0.60 | 15 |
| 10 | 100 | 0.40 | 8 |
Data is illustrative and will vary for different assay systems.
Experimental Protocols
Protocol: Determining DMSO Tolerance in an this compound Assay
This protocol outlines the steps to assess the impact of a range of DMSO concentrations on your this compound assay performance.
Materials:
-
Assay buffer
-
Fluorescently labeled tracer
-
Target protein
-
High-purity DMSO
-
Microplate reader capable of measuring fluorescence polarization
-
384-well, low-volume, black microplates
Procedure:
-
Prepare a DMSO Dilution Series: Create a 2-fold serial dilution of DMSO in your assay buffer, starting from a high concentration (e.g., 20% v/v) down to your lowest desired concentration. Also, include a "0% DMSO" control with only assay buffer.
-
Set Up Control Wells: For each DMSO concentration, prepare replicate wells (n≥3) for the following controls:
-
Free Tracer Control: Add the fluorescent tracer to the wells at its final assay concentration.
-
Bound Tracer Control: Add both the fluorescent tracer and the target protein at their final assay concentrations.
-
-
Incubation: Incubate the plate at room temperature for the standard assay incubation time (e.g., 30 minutes), protected from light.
-
Measure Fluorescence Polarization: Read the plate on a microplate reader.
-
Data Analysis:
-
Calculate the average and standard deviation of the millipolarization (mP) values for each control at each DMSO concentration.
-
Determine the assay window (ΔmP) at each DMSO concentration by subtracting the average mP of the free tracer from the average mP of the bound tracer.
-
Calculate the Z'-factor for each DMSO concentration using the formula: Z' = 1 - (3 * (SD_bound + SD_free)) / |Avg_bound - Avg_free|
-
Plot the assay window and Z'-factor as a function of the final DMSO concentration to identify the acceptable range for your assay.
-
Visualizations
Caption: A typical experimental workflow for a Fluorescence Polarization Competition Assay (this compound).
Caption: A troubleshooting flowchart for addressing DMSO-related issues in this compound assays.
References
Strategies to enhance the quantum yield of fluorescent CoA probes
Welcome to the technical support center for fluorescent Coenzyme A (CoA) probes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and strategies for enhancing the quantum yield of your fluorescent CoA probes.
Frequently Asked Questions (FAQs)
Q1: Why is the quantum yield of my fluorescent CoA probe lower than expected?
A1: Several factors can contribute to a low quantum yield (QY) in fluorescent probes. These can be broadly categorized as environmental effects and intrinsic structural properties.
-
Environmental Factors: The polarity of the solvent, pH, temperature, and viscosity of the microenvironment around the fluorophore can significantly impact its QY. For instance, many fluorophores exhibit lower quantum yields in polar solvents like water due to increased non-radiative decay rates.[1][2]
-
Quenching: The fluorescence of your probe can be quenched by various molecules present in the sample, including molecular oxygen, heavy atoms, or through aggregation of the probe itself (a phenomenon known as aggregation-caused quenching or ACQ).[3]
-
Intrinsic Structural Factors: The inherent chemical structure of the fluorophore plays a crucial role. Some structures are more prone to non-radiative decay pathways, such as internal conversion or intersystem crossing, which compete with fluorescence emission.[1] For some "turn-on" probes, the initial state is designed to have a low QY, which increases upon reaction with the target analyte (e.g., acetyl-CoA).[4]
Q2: How can I structurally modify a CoA probe to increase its quantum yield?
A2: Enhancing the intrinsic quantum yield of a probe often involves chemical modifications to the fluorophore. Key strategies include:
-
Increasing Molecular Rigidity: By making the fluorophore's structure more rigid, you can limit non-radiative decay from rotational or vibrational modes. This can be achieved by fusing aromatic rings or introducing chemical bridges.
-
Creating Donor-π-Acceptor (D-π-A) Systems: Introducing electron-donating and electron-accepting groups connected by a π-conjugated system can enhance intramolecular charge transfer (ICT), which can lead to higher quantum yields.[3]
-
Introducing Bulky Substituents: Adding bulky side groups can prevent the probe molecules from aggregating and causing ACQ.[3]
-
Utilizing a "Turn-On" Mechanism: Designing the probe so that its fluorescence is initially quenched and is "turned on" upon reacting with CoA or its derivatives can dramatically increase the signal-to-background ratio. A common mechanism is Photoinduced Electron Transfer (PET), where an electron transfer process quenches fluorescence until the probe binds to its target.[4][5]
Q3: My CoA probe is thiol-reactive. What are some common issues I might encounter?
A3: Thiol-reactive probes are designed to covalently bind to the thiol group of Coenzyme A. Common challenges include:
-
Cross-reactivity: Other biological thiols, such as glutathione (GSH) and cysteine, are often present in much higher concentrations than CoA in biological samples. This can lead to high background signals and a lack of specificity.[6][7]
-
Probe Stability: Some thiol-reactive groups can be unstable in aqueous solutions or may react with other nucleophiles, leading to a loss of reactivity towards CoA.
-
Reaction Kinetics: The reaction between the probe and CoA may be slow, requiring long incubation times, which can be problematic for real-time measurements in living cells.
Q4: Can the solvent I use affect the quantum yield of my CoA probe?
A4: Absolutely. The choice of solvent can have a profound effect on the quantum yield. The polarity, viscosity, and hydrogen-bonding capacity of the solvent can all influence the photophysical properties of the fluorophore.[1][2][8][9][10][11] For example, rhodamine dyes, a common class of fluorophores, often show higher quantum yields in less polar and more viscous solvents like ethylene glycol compared to water or methanol.[2][8][11] It is often beneficial to test your probe in a range of solvents or buffer conditions to find the optimal environment for fluorescence.
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
If you are observing a weak or no fluorescence signal from your CoA probe, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low fluorescence signal.
Troubleshooting Steps:
-
Verify Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorometer or microscope are correctly set for your specific probe. Check that the gain/detector voltage is appropriate and that slit widths are optimized.[12]
-
Check Probe Concentration: The probe concentration may be too low. Try increasing the concentration incrementally. However, be aware that excessively high concentrations can lead to aggregation-caused quenching.[13]
-
Assess Probe Integrity: Fluorescent probes can degrade over time, especially if not stored correctly. Prepare a fresh dilution from your stock solution and re-run the experiment.
-
Evaluate Experimental Conditions: The quantum yield of many fluorophores is sensitive to pH and solvent polarity.[1] Ensure your buffer is at the optimal pH for your probe. If possible, test different buffer systems or solvents.
-
Consider Quenching Effects: If your sample is complex (e.g., cell lysate), components within the sample could be quenching the fluorescence. Try diluting the sample or using a purification step to remove potential quenchers.
-
Confirm Target Presence: Verify that Coenzyme A is present at a detectable concentration in your sample. You can use a positive control to confirm that the probe and system are working.[14]
-
Optimize Staining Protocol (for imaging): If you are performing cell imaging, you may need to optimize the probe loading concentration, incubation time, and washing steps to maximize signal and minimize background.[15]
Issue 2: High Background Signal
A high background signal can obscure the specific signal from your CoA probe. Here are some strategies to reduce it:
-
Optimize Probe Concentration: Using too high a concentration of the probe is a common cause of high background. Perform a concentration titration to find the lowest concentration that still gives a robust signal.[15]
-
Improve Washing Steps: In imaging experiments, insufficient washing after probe incubation can leave non-specifically bound probe, contributing to background. Increase the number and/or duration of washing steps.
-
Use a Blocking Agent: For imaging applications, especially with tissues, using a blocking agent can help to reduce non-specific binding of the probe.
-
Check for Autofluorescence: Biological samples can have endogenous fluorophores that contribute to background. Image an unstained control sample to assess the level of autofluorescence and, if necessary, use a probe with excitation/emission wavelengths that avoid this region.
-
Consider a "Turn-On" Probe: Probes that are non-fluorescent until they react with their target are excellent for minimizing background signal, as unreacted probe does not contribute to fluorescence.[4][5]
Data Presentation
Table 1: Quantum Yield of Thiol-Reactive and Rhodamine-Based Probes in Different Environments
This table provides examples of how the quantum yield of fluorescent probes can vary depending on their chemical structure and environment.
| Probe/Fluorophore | Environment/Condition | Quantum Yield (Φ) | Reference |
| RH-NH₂ | PBS buffer (1% DMSO) | 4.9 x 10⁻⁴ | [4] |
| **RH-NHAc (Acetylated RH-NH₂) ** | PBS buffer (1% DMSO) | 0.12 | [4] |
| Fluorescein Derivative 14 | HEPES buffer (pH 7.4) | 0.0007 | [16] |
| Fluorescein Derivative 14 + Thiol | HEPES buffer (pH 7.4) | 0.75 | [16] |
| Rhodamine 6G | Water | ~0.4 - 0.5 | [2][8][11] |
| Rhodamine 6G | Methanol | ~0.6 | [2][8][11] |
| Rhodamine 6G | Ethylene Glycol | >0.9 | [2][8][11] |
Experimental Protocols
Protocol: Optimizing Experimental Conditions to Enhance Quantum Yield
This protocol provides a general framework for optimizing the buffer conditions to maximize the fluorescence signal from your CoA probe.
Objective: To determine the optimal solvent/buffer conditions for maximizing the quantum yield of a fluorescent CoA probe.
Materials:
-
Fluorescent CoA probe stock solution
-
Coenzyme A stock solution
-
A selection of buffers with varying pH values (e.g., MES, HEPES, Tris)
-
A selection of solvents with varying polarities (e.g., water, ethanol, DMSO, ethylene glycol)
-
96-well black microplate
-
Fluorometer/plate reader
Procedure:
-
Prepare a Matrix of Conditions:
-
In a 96-well plate, prepare a matrix of different buffer and solvent conditions. For example, you can test a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0) and different solvent compositions (e.g., 100% buffer, 90:10 buffer:DMSO, 80:20 buffer:DMSO).
-
-
Add the Probe:
-
Add the fluorescent CoA probe to each well at a final concentration that is within the linear range of your instrument.
-
-
Add the Analyte (CoA):
-
To a parallel set of wells, add Coenzyme A to the same final concentration. This will allow you to assess the probe's response under different conditions. Include a "no CoA" control for each condition to measure background fluorescence.
-
-
Incubate:
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period to allow the probe-CoA reaction to reach completion (if applicable) or for the probe's fluorescence to stabilize.
-
-
Measure Fluorescence:
-
Measure the fluorescence intensity in each well using a fluorometer. Use the optimal excitation and emission wavelengths for your probe.
-
-
Data Analysis:
-
For each condition, subtract the background fluorescence (from the "no CoA" wells).
-
Compare the fluorescence intensities across all conditions to identify the buffer/solvent system that provides the highest signal. This condition is likely the one that maximizes the quantum yield of your probe.
-
Visualizations
Coenzyme A Biosynthesis and Utilization Pathways
Coenzyme A is a central molecule in metabolism, synthesized from pantothenate (Vitamin B5) and involved in numerous anabolic and catabolic pathways.[1][17] Understanding these pathways provides context for the application of CoA probes.
Caption: Overview of Coenzyme A biosynthesis and its central role in metabolism.[1][17][18]
Logical Relationship of Factors Affecting Quantum Yield
The observed fluorescence intensity is a result of several competing factors. This diagram illustrates the relationship between these factors.
References
- 1. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. benchchem.com [benchchem.com]
- 4. Acetyl CoA Detected Fluorescent Probes | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Recent advances in thiol and sulfide reactive probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Solvent Effect on Absolute Fluorescence Quantum Yield of Rhodamine 6G Determined Using Transient Thermal Lens Technique | Semantic Scholar [semanticscholar.org]
- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. pcrbio.com [pcrbio.com]
- 14. spectralinvivo.com [spectralinvivo.com]
- 15. biotium.com [biotium.com]
- 16. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Coenzyme A - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Substrate Inhibition in Enzyme Assays with Fluorescently Labeled Coenzyme A (FP-CoA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing fluorescently labeled Coenzyme A (FP-CoA) in enzyme assays, with a specific focus on identifying and overcoming substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition and why does it occur in enzyme assays?
Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at high substrate concentrations.[1][2] Instead of the reaction rate reaching a plateau at saturating substrate levels (as described by Michaelis-Menten kinetics), the rate begins to decline.[3] This can occur through several mechanisms, including the binding of a second substrate molecule to an inhibitory site on the enzyme, leading to an unproductive enzyme-substrate complex.[2]
Q2: How can I identify substrate inhibition in my FP-CoA assay?
Substrate inhibition is typically identified by generating a substrate titration curve. If you observe that the initial reaction velocity increases with the FP-CoA concentration up to a certain point and then begins to decrease as you further increase the FP-CoA concentration, your enzyme is likely experiencing substrate inhibition.[2]
Q3: Can the choice of fluorophore on my CoA affect the assay?
Yes, the choice of fluorophore is critical. A fluorophore with a long excited-state lifetime can lead to decreased fluorescence polarization, potentially masking the binding event.[4] Additionally, the fluorophore itself could interact non-specifically with the enzyme or other components of the assay, leading to artifacts. It is advisable to use fluorophores with a proven track record in FP assays, such as fluorescein or TAMRA.[5]
Q4: What are the common causes of a high background signal in an FP-CoA assay?
A high background signal can obscure the specific signal change from the enzymatic reaction. Common causes include:
-
Contaminated reagents: Buffers or other assay components may be contaminated with fluorescent impurities.[6][7]
-
Non-specific binding: The FP-CoA probe may bind to other proteins or components in your sample, or to the microplate itself.[6][8]
-
Autofluorescence: Some biological samples naturally fluoresce at the excitation and emission wavelengths of your fluorophore.[9]
-
Incorrect assay conditions: Suboptimal pH, ionic strength, or the presence of certain detergents can contribute to high background.[10]
Troubleshooting Guides
Problem 1: Decreased reaction rate observed at high FP-CoA concentrations.
This is the classic sign of substrate inhibition.
Troubleshooting Steps:
-
Confirm Substrate Inhibition:
-
Perform a detailed substrate titration experiment. Systematically vary the concentration of FP-CoA while keeping the enzyme concentration constant.
-
Plot the initial reaction velocity against the FP-CoA concentration. A bell-shaped curve is indicative of substrate inhibition.
-
-
Optimize FP-CoA Concentration:
-
Based on the substrate titration curve, identify the optimal FP-CoA concentration that gives the maximal reaction rate before the onset of inhibition. For routine assays and inhibitor screening, use a substrate concentration at or below the apparent Km to ensure sensitivity to competitive inhibitors.[11]
-
-
Investigate the Mechanism (Advanced):
-
If understanding the inhibition mechanism is critical, perform kinetic studies at various fixed concentrations of a second substrate (if applicable) and varying FP-CoA concentrations.
-
Fit the data to different substrate inhibition models (e.g., uncompetitive, non-competitive) to determine the kinetic parameters.
-
Problem 2: High background fluorescence polarization signal.
A high background can mask the dynamic range of your assay.
Troubleshooting Steps:
-
Check for Contamination:
-
Run a control experiment with all assay components except the enzyme to measure the background fluorescence.
-
Test each reagent individually for fluorescence at your assay's excitation and emission wavelengths.
-
Always use fresh, high-purity reagents.[6]
-
-
Address Non-Specific Binding:
-
Optimize Assay Buffer:
-
Evaluate the effect of pH and ionic strength on the background signal. Sometimes, minor adjustments to the buffer composition can significantly reduce non-specific interactions.[10]
-
Experimental Protocols
Protocol 1: Substrate Titration to Identify Optimal FP-CoA Concentration
Objective: To determine the optimal concentration of FP-CoA that yields the maximum enzymatic activity without causing substrate inhibition.
Materials:
-
Enzyme of interest
-
FP-CoA (a range of concentrations)
-
Assay Buffer (optimized for your enzyme)
-
Microplate reader capable of fluorescence polarization measurements
Method:
-
Prepare a series of FP-CoA dilutions in the assay buffer. A typical range might be from 0.1x to 100x the expected Km.
-
In a microplate, add a fixed, optimized concentration of the enzyme to each well.
-
Add the different concentrations of FP-CoA to the wells to initiate the reaction.
-
Measure the fluorescence polarization at regular intervals to determine the initial reaction velocity for each FP-CoA concentration.
-
Plot the initial velocity as a function of the FP-CoA concentration.
-
Identify the concentration of FP-CoA that gives the highest velocity before the rate begins to decline. This is your optimal substrate concentration for subsequent assays.
Data Presentation
Table 1: Example Data for FP-CoA Substrate Titration
| FP-CoA Concentration (nM) | Initial Velocity (mP/min) |
| 1 | 5.2 |
| 5 | 25.8 |
| 10 | 48.9 |
| 20 | 85.1 |
| 50 | 110.3 |
| 100 | 95.7 |
| 200 | 65.4 |
| 500 | 30.1 |
mP = millipolarization units
Visualizations
Caption: Workflow for identifying substrate inhibition.
Caption: Troubleshooting high background fluorescence.
References
- 1. faieafrikanart.com [faieafrikanart.com]
- 2. tandfonline.com [tandfonline.com]
- 3. genscript.com [genscript.com]
- 4. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. arp1.com [arp1.com]
- 7. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating Enzyme Assay Results: A Comparative Guide to Fluorescence Polarization and Alternative Methods
For researchers, scientists, and drug development professionals, the rigorous validation of enzyme assay results is paramount to the integrity of their findings. This guide provides a comprehensive comparison of a Fluorescence Polarization (FP) assay, specifically one utilizing a fluorescently labeled Coenzyme A (CoA) derivative, with alternative fluorescence intensity and colorimetric assays. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection of the most appropriate assay for specific research needs.
Comparative Performance of Enzyme Assays
The choice of an enzyme assay is often a trade-off between sensitivity, throughput, cost, and the specific information required. The following table summarizes the key performance characteristics of the Fluorescence Polarization (FP) assay for Phosphopantetheinyl Transferase (PPTase) using a fluorescently labeled CoA derivative, a generic fluorescence intensity-based CoA assay, and a colorimetric CoA assay.
| Parameter | Fluorescence Polarization (FP) Assay | Fluorescence Intensity Assay | Colorimetric Assay |
| Principle | Measures the change in polarization of emitted light from a fluorescently labeled CoA derivative upon binding to an enzyme. | Measures the change in fluorescence intensity of a probe that reacts with CoA or a product of a CoA-dependent reaction. | Measures the change in absorbance of a chromogenic substrate that reacts with CoA or a product of a CoA-dependent reaction. |
| Primary Measurement | Millipolarization (mP) | Relative Fluorescence Units (RFU) | Optical Density (OD) |
| Sensitivity | High | High to Very High | Moderate |
| Throughput | High (Homogeneous "mix-and-read" format) | High (Homogeneous "mix-and-read" format) | High (Homogeneous "mix-and-read" format) |
| Interference | Less susceptible to colored compounds and inner filter effects. Can be affected by light scattering from aggregated compounds. | Susceptible to colored compounds (quenching) and autofluorescent compounds. | Susceptible to colored compounds and compounds that alter the redox state of the reaction. |
| Inhibitor Identification | Primarily identifies inhibitors that are competitive with the fluorescently labeled ligand (e.g., CoA-competitive inhibitors). | Can identify a broader range of inhibitors depending on the assay design. | Can identify a broader range of inhibitors depending on the assay design. |
| Instrumentation | Plate reader with FP capabilities (polarizing filters). | Standard fluorescence plate reader. | Standard absorbance plate reader. |
| Reagent Cost | Can be higher due to the need for a specific fluorescently labeled substrate. | Varies depending on the probe and coupling enzymes. | Generally the most cost-effective. |
Experimental Protocols
Fluorescence Polarization (FP) Competitive Binding Assay for PPTase
This protocol is adapted from a method to identify inhibitors of Phosphopantetheinyl Transferase (PPTase) that compete with Coenzyme A.
Materials:
-
Purified PPTase enzyme
-
BODIPY-TMR labeled Coenzyme A derivative (fluorescent tracer)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT, 1 mg/mL CHAPS, 0.5 mg/mL Bovine Gamma Globulin (BGG)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Black, low-volume, non-binding surface 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of the fluorescent tracer in assay buffer at a concentration that gives a stable and robust fluorescence signal.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In the wells of the 384-well plate, add 10 µL of the test compound dilution. For control wells, add 10 µL of assay buffer with DMSO (vehicle control).
-
Add 5 µL of the PPTase enzyme solution to all wells except for the "no enzyme" control wells.
-
Add 5 µL of the fluorescent tracer solution to all wells.
-
The final volume in each well should be 20 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader with appropriate excitation and emission filters (e.g., 531 nm for excitation and 579 nm for emission).
-
Data Analysis: A decrease in the mP value in the presence of a test compound indicates displacement of the fluorescent tracer from the enzyme, signifying a potential inhibitor.
Fluorescence Intensity-Based Coenzyme A Assay
This protocol describes a general method for quantifying Coenzyme A using a coupled enzyme reaction that produces a fluorescent product.
Materials:
-
Cell or tissue lysates
-
Coenzyme A standards
-
Assay Buffer
-
Enzyme mix (containing enzymes that react with CoA to produce H₂O₂)
-
Fluorescent probe (e.g., a probe that reacts with H₂O₂ to become fluorescent)
-
Black 96-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a standard curve of Coenzyme A in the assay buffer.
-
Add 50 µL of the standards or samples (lysates) to the wells of the 96-well plate.
-
Prepare a reaction mixture containing the enzyme mix and the fluorescent probe in assay buffer.
-
Add 50 µL of the reaction mixture to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission).
-
Data Analysis: The fluorescence intensity is directly proportional to the Coenzyme A concentration in the sample.
Colorimetric Coenzyme A Assay
This protocol outlines a general method for the colorimetric quantification of Coenzyme A.
Materials:
-
Cell or tissue lysates
-
Coenzyme A standards
-
Assay Buffer
-
Enzyme mix (similar to the fluorescent assay, but leading to a color change)
-
Chromogenic probe
-
Clear 96-well plate
-
Absorbance plate reader
Procedure:
-
Prepare a standard curve of Coenzyme A in the assay buffer.
-
Add 50 µL of the standards or samples to the wells of the 96-well plate.
-
Prepare a reaction mixture containing the enzyme mix and the chromogenic probe in assay buffer.
-
Add 50 µL of the reaction mixture to each well.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is directly proportional to the Coenzyme A concentration in the sample.
Visualizing Workflows and Principles
To better understand the experimental process and underlying principles, the following diagrams are provided.
Caption: Workflow for a competitive Fluorescence Polarization enzyme assay.
Unmasking Specificity: A Comparative Analysis of Fluoroacetyl-CoA and Other Coenzyme A Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions of molecular analogs is paramount. This guide provides a detailed comparison of the enzymatic specificity of Fluoroacetyl-Coenzyme A (FPCoA), a fluorinated analog of Acetyl-CoA, with other short-chain acyl-Coenzyme A (CoA) analogs. By presenting quantitative data, detailed experimental protocols, and clear visual representations of metabolic pathways, this document serves as a critical resource for assessing the unique biochemical properties of this compound.
The introduction of a fluorine atom in place of a hydrogen atom on the acetyl group of Acetyl-CoA dramatically alters its interaction with various enzymes. This substitution imparts unique electronic properties to the molecule, influencing its recognition and processing by cellular machinery. This guide will focus primarily on Fluoroacetyl-CoA, as it is the most well-characterized analog referred to as this compound in scientific literature. Where data is available, comparisons will be drawn with Acetyl-CoA, Propionyl-CoA, and Butyryl-CoA.
Quantitative Comparison of Enzyme Kinetics
The specificity of an enzyme for a particular substrate or inhibitor is quantitatively expressed through kinetic parameters such as the Michaelis constant (Km), the inhibition constant (Ki), and the maximal velocity (Vmax) or catalytic rate constant (kcat). A lower Km or Ki value indicates a higher affinity of the enzyme for the molecule. The catalytic efficiency of an enzyme for a substrate is often compared using the kcat/Km ratio.
Fluoroacetyl-CoA Thioesterase (FlK)
Fluoroacetyl-CoA thioesterase (FlK) is an enzyme found in the fluoroacetate-producing bacterium Streptomyces cattleya. This enzyme demonstrates a remarkable specificity for Fluoroacetyl-CoA, playing a crucial role in the organism's self-resistance to the toxic effects of fluoroacetate. The kinetic parameters of FlK highlight its profound preference for the fluorinated analog over the ubiquitous Acetyl-CoA.
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Fluoroacetyl-CoA | 8 | 390 | 5 x 107 | [1] |
| Acetyl-CoA | 2100 | 0.06 | 30 | [1] |
Citrate Synthase
Citrate synthase is a key enzyme in the citric acid cycle (TCA cycle), catalyzing the condensation of Acetyl-CoA and oxaloacetate to form citrate. The introduction of a fluorine atom in Fluoroacetyl-CoA affects its interaction with this central metabolic enzyme. While direct kinetic data for Fluoroacetyl-CoA with citrate synthase is limited, studies on similar fluorinated analogs and other short-chain acyl-CoAs provide insights into the enzyme's specificity. Propionyl-CoA and succinyl-CoA are known competitive inhibitors of citrate synthase with respect to Acetyl-CoA.
| Analog | Enzyme Source | Inhibition Type | Ki (µM) | Reference |
| Propionyl-CoA | Pig Heart | Competitive vs. Acetyl-CoA | - | [2] |
| Succinyl-CoA | Pig Heart | Competitive vs. Acetyl-CoA | - | [2] |
| Fluorovinyl thioether of CoA | Pig Heart | Competitive vs. Acetyl-CoA | 4.3 | [3] |
| Non-fluorinated vinyl thioether of CoA | Pig Heart | Competitive vs. Acetyl-CoA | 68.3 | [3] |
| Oleoyl-CoA | - | Negative Effector | - | [4] |
Note: Specific Ki values for Propionyl-CoA and Succinyl-CoA with citrate synthase were not explicitly found in the provided search results, though their inhibitory nature is well-documented.
Acyl-CoA Carboxylases
Acyl-CoA carboxylases are a family of biotin-dependent enzymes that carboxylate short-chain acyl-CoAs. A study on an acyl-CoA carboxylase from Thermobifida fusca YX demonstrated its promiscuity with a preference for Propionyl-CoA over Acetyl-CoA and Butyryl-CoA.
| Substrate | Enzyme Source | Km (µM) | Vmax (relative) | Reference |
| Propionyl-CoA | Thermobifida fusca YX | - | Preferred substrate | [5] |
| Acetyl-CoA | Thermobifida fusca YX | - | Intermediate substrate | [5] |
| Butyryl-CoA | Thermobifida fusca YX | - | Least preferred substrate | [5] |
Note: The original study provided graphical data and relative preferences rather than specific Km and Vmax values in a table.
Experimental Protocols
Synthesis of Fluoroacetyl-CoA
Objective: To synthesize Fluoroacetyl-CoA for use in enzymatic assays.
Materials:
-
Sodium fluoroacetate
-
Dry tetrahydrofuran (THF)
-
Dry N,N-dimethylformamide (DMF)
-
Oxalyl chloride (2 M in dichloromethane)
-
Coenzyme A (free acid)
-
Sodium bicarbonate
-
Nitrogen gas
-
Round-bottom flask with stir bar and reflux condenser
-
Syringes
-
Lyophilizer
-
Electrospray ionization mass spectrometer (ESI-MS)
-
Spectrophotometer
-
5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)
Procedure:
-
Dry sodium fluoroacetate under vacuum in an oven-dried round-bottom flask.
-
Add dry THF, dry DMF, and oxalyl chloride to the flask via syringe under a nitrogen atmosphere.
-
Stir and heat the reaction mixture at 65°C for 2-3 hours.
-
In a separate flask, dissolve Coenzyme A in a sodium bicarbonate solution.
-
After the first reaction is complete, cool the flask and carefully add the Coenzyme A solution.
-
Allow the reaction to proceed at room temperature.
-
Purify the resulting Fluoroacetyl-CoA using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the fractions containing the product.
-
Dissolve the lyophilized product in water and characterize using ESI-MS to confirm the correct mass.
-
Determine the purity of the Fluoroacetyl-CoA by comparing the total coenzyme A absorbance at 260 nm with the free thiol content measured by reaction with DTNB at 412 nm. Only use Fluoroacetyl-CoA of >95% purity for subsequent assays.[3]
Fluoroacetyl-CoA Thioesterase (FlK) Activity Assay
Objective: To determine the kinetic parameters of FlK with Fluoroacetyl-CoA and other CoA analogs.
Materials:
-
Purified FlK enzyme
-
Fluoroacetyl-CoA solution of known concentration
-
Acetyl-CoA solution of known concentration
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0)
-
5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) solution (1 mM)
-
UV-visible spectrophotometer
Procedure:
-
Set up a reaction mixture in a spectrophotometer cuvette containing the assay buffer and DTNB.
-
Add a known concentration of the acyl-CoA substrate (e.g., Fluoroacetyl-CoA or Acetyl-CoA) to the cuvette.
-
Initiate the reaction by adding a small amount of purified FlK enzyme.
-
Immediately monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the released free CoA thiol group with DTNB to form 5-thio-2-nitrobenzoate.
-
Record the initial velocity of the reaction.
-
Repeat steps 1-5 for a range of substrate concentrations.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
The catalytic constant (kcat) can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).[6]
Visualizing the Impact of Fluoroacetyl-CoA
The introduction of Fluoroacetyl-CoA into cellular metabolism has significant consequences, primarily through its entry into the citric acid cycle. The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic fate of Fluoroacetyl-CoA and a general workflow for assessing enzyme inhibition.
Caption: Metabolic fate of Fluoroacetyl-CoA and its inhibitory effect on the TCA cycle.
Caption: General workflow for determining enzyme inhibition kinetics.
References
- 1. Structural and Biochemical Studies of a Fluoroacetyl-CoA-Specific Thioesterase Reveal a Molecular Basis for Fluorine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Citrate synthase - Wikipedia [en.wikipedia.org]
- 3. Acetyl Coenzyme A Analogues as Rationally Designed Inhibitors of Citrate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of the FASN Inhibitor C75
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides an objective comparison of the cross-reactivity profile of C75, a widely used synthetic inhibitor of Fatty Acid Synthase (FASN), with a key non-target enzyme, Carnitine Palmitoyltransferase 1A (CPT1A). The data presented herein is crucial for the accurate interpretation of experimental results and for guiding the development of more selective therapeutic agents.
C75 is a potent, irreversible inhibitor of FASN, the enzyme responsible for the synthesis of long-chain fatty acids.[1][2] Its ability to block this pathway has made it a valuable tool in cancer and metabolism research.[3][4] However, the utility of C75 is nuanced by its significant off-target effects, most notably on CPT1A, the rate-limiting enzyme in fatty acid oxidation.[5][6] This guide will dissect these interactions, presenting quantitative data and detailed experimental protocols to provide a clear understanding of C75's enzymatic selectivity.
Comparative Enzyme Activity Profile
The interaction of C75 with its primary target, FASN, is one of inhibition. In contrast, its effect on the non-target enzyme CPT1A is more complex, exhibiting a dual regulatory role. C75 itself can act as an activator of CPT1A.[5][6] However, within the cell, C75 can be converted to C75-CoA, which then acts as a potent inhibitor of CPT1A.[7][8] This dual nature complicates the interpretation of in vivo and in vitro studies.
| Compound | Target Enzyme | Primary Effect | Reported IC50/Activity |
| C75 | Fatty Acid Synthase (FASN) | Inhibition | ~15.5 - 200 µM[1][2] |
| C75 | Carnitine Palmitoyltransferase 1A (CPT1A) | Activation | Potent Activator[4][5] |
| C75-CoA | Carnitine Palmitoyltransferase 1A (CPT1A) | Inhibition | Potent Inhibitor[7][8] |
Note: The reported IC50 for C75 against FASN can vary based on assay conditions. The activity on CPT1A is context-dependent, with C75 acting as an activator and its metabolite, C75-CoA, as an inhibitor.
Key Signaling Pathways
To understand the biological context of C75's activity, it is essential to visualize the pathways it influences. The following diagrams illustrate the fatty acid synthesis pathway targeted by C75 and the fatty acid oxidation pathway, which is affected by its off-target activity.
Experimental Methodologies
Accurate assessment of enzyme activity and inhibition is critical. Below are detailed protocols for assays commonly used to measure the activity of FASN and CPT1A.
Fatty Acid Synthase (FASN) Activity Assay
This assay measures FASN activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH, a necessary cofactor for the synthesis of fatty acids.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 100 mM potassium phosphate (pH 6.5), 10 mM cysteine, 2 mM EDTA, and 300 µg/mL fatty acid-free BSA.
-
Enzyme Preparation: Dilute purified FASN or protein extracts containing FASN in an appropriate buffer.
-
Assay Initiation: In a 96-well plate, add the FASN sample to the reaction buffer. Add acetyl-CoA and the test compound (C75 or vehicle control).
-
Background Measurement: Read the absorbance at 340 nm at 37°C for a few minutes to establish the background rate of NADPH oxidation.[9]
-
Reaction Start: Initiate the reaction by adding malonyl-CoA to each well.[9]
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 15-30 minutes.
-
Data Analysis: Calculate the rate of NADPH consumption from the linear portion of the curve. FASN activity is proportional to the rate of decrease in A340. The inhibitory effect of C75 is determined by comparing the rate in its presence to the vehicle control.
Carnitine Palmitoyltransferase 1A (CPT1A) Activity Assay
This spectrophotometric assay quantifies CPT1A activity by measuring the release of Coenzyme A (CoA-SH) when palmitoyl-CoA is converted to palmitoylcarnitine. The released CoA-SH reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured at 412 nm.[10]
Protocol:
-
Sample Preparation: Prepare mitochondrial isolates or cell lysates containing CPT1A.
-
Reaction Mixture: In a 96-well plate, add the sample to a reaction buffer (e.g., 20 mM Tris, pH 8.0, 1 mM EDTA) containing 1 mM DTNB.[10] Incubate for 30 minutes at room temperature.
-
Compound Addition: Add the test compound (C75, C75-CoA, or vehicle control) to the wells.
-
Reaction Initiation: Start the reaction by adding a mixture of 100 µM palmitoyl-CoA and 5 mM L-carnitine.[10]
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm and continue to monitor at regular intervals.
-
Data Analysis: The rate of increase in absorbance at 412 nm is proportional to the rate of CoA-SH production and thus CPT1A activity. The effect of the test compound is determined by comparing the reaction rates.
Conclusion
References
- 1. C75, fatty acid synthase (FAS) inhibitor (CAS 191282-48-1) | Abcam [abcam.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C75 is converted to C75-CoA in the hypothalamus, where it inhibits carnitine palmitoyltransferase 1 and decreases food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carnitine Palmitoyltransferase 1 (CPT1) Activity Assay [bio-protocol.org]
A Researcher's Guide to Competitive Binding Assays Using Fluorescently Labeled Coenzyme A
For researchers in drug discovery and molecular biology, understanding the binding kinetics of small molecules to their protein targets is fundamental. When studying enzymes that utilize Coenzyme A (CoA), a competitive binding assay using a fluorescently labeled CoA analog offers a powerful, non-radioactive method to screen for potential inhibitors. This guide provides a detailed comparison of this technique with other common methods, complete with experimental protocols and data presentation.
At the core of this methodology is the principle of fluorescence polarization (FP). In an FP assay, a small fluorescently labeled molecule, the "tracer" or "probe" (in this case, a fluorescent CoA derivative), is excited with plane-polarized light. Due to its rapid tumbling in solution, the emitted light is largely depolarized. However, when the fluorescent probe binds to a much larger protein, its tumbling slows significantly, and the emitted light remains highly polarized. A competitive binding assay leverages this phenomenon by introducing an unlabeled test compound. If this compound competes with the fluorescent probe for the same binding site on the protein, it will displace the probe, causing it to tumble freely again and leading to a decrease in the measured fluorescence polarization.
This guide focuses on a hypothetical yet representative example: a competitive binding assay to identify inhibitors of human Carnitine Acetyltransferase (CrAT), a key enzyme in fatty acid metabolism, using BODIPY™ FL-propionyl-CoA as the fluorescent probe.
Comparative Performance of Binding Assays for CrAT
The choice of assay technology can significantly impact throughput, cost, and sensitivity. Below is a quantitative comparison of a Fluorescence Polarization (FP) assay with Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and a traditional Radioligand Binding Assay for identifying inhibitors of Carnitine Acetyltransferase.
| Assay Parameter | FP Assay (BODIPY FL-propionyl-CoA) | TR-FRET Assay | Radioligand Binding Assay ([³H]-acetyl-CoA) |
| Tracer/Probe | BODIPY FL-propionyl-CoA | Eu³⁺-labeled anti-His Ab / BODIPY FL-propionyl-CoA | [³H]-acetyl-CoA |
| Tracer K_d | 50 nM | 50 nM | 100 µM |
| IC₅₀ of Carnitine | 150 µM | 145 µM | 160 µM |
| IC₅₀ of Malonyl-CoA | 25 µM | 22 µM | 30 µM |
| IC₅₀ of Compound X | 5 µM | 4.5 µM | 6 µM |
| Z'-factor | 0.75 | 0.85 | 0.65 |
| Assay Time | 1 hour | 2 hours | 4 hours |
| Cost per well |
|
|
|
Experimental Protocols
Fluorescence Polarization (FP) Competitive Binding Assay
This protocol describes the steps to determine the inhibitory potency of unlabelled compounds against Carnitine Acetyltransferase (CrAT) using BODIPY FL-propionyl-CoA as a fluorescent probe.
Materials:
-
Recombinant human Carnitine Acetyltransferase (CrAT)
-
BODIPY FL-propionyl-CoA (Fluorescent Probe)
-
Unlabeled propionyl-CoA (for positive control)
-
Test compounds (potential inhibitors)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.01% BSA
-
Black, low-volume 384-well microplates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock solution of CrAT in Assay Buffer. The final concentration in the well should be optimized based on a prior saturation binding experiment to be approximately at the K_d of the fluorescent probe.
-
Prepare a 2X stock solution of BODIPY FL-propionyl-CoA in Assay Buffer. The final concentration should be at its K_d value.
-
Prepare serial dilutions of test compounds and the positive control (unlabeled propionyl-CoA) in Assay Buffer at 4X the final desired concentration.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X test compound dilutions to the appropriate wells.
-
For control wells, add 5 µL of Assay Buffer (for 'no inhibitor' control) or 5 µL of 4X unlabeled propionyl-CoA (for 'maximum displacement' control).
-
Add 10 µL of the 2X CrAT solution to all wells except the 'probe only' control wells. Add 10 µL of Assay Buffer to the 'probe only' wells.
-
Mix gently and incubate for 15 minutes at room temperature.
-
-
Initiation and Incubation:
-
Add 5 µL of the 2X BODIPY FL-propionyl-CoA solution to all wells.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader. Excitation is typically around 485 nm and emission is measured in parallel and perpendicular planes around 520 nm.
-
-
Data Analysis:
-
The raw data will be in millipolarization (mP) units.
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.
-
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological relevance of the assay, the following diagrams illustrate the workflow and the metabolic pathway in which Carnitine Acetyltransferase functions.
A Researcher's Guide to Validating High-Throughput Screening Hits with Secondary Assays
In the fast-paced world of drug discovery, high-throughput screening (HTS) is an indispensable tool for identifying potential therapeutic candidates from vast compound libraries. However, the initial "hits" from a primary HTS campaign are often just the beginning of a rigorous validation journey. Secondary assays are critical for confirming the activity of these initial hits, eliminating false positives, and providing deeper insights into their biological function. This guide provides a comprehensive comparison of primary HTS and secondary validation assays, complete with experimental data, detailed protocols, and visual workflows to aid researchers in this crucial process.
Data Presentation: From Primary Hits to Confirmed Leads
The primary goal of a secondary assay is to confirm the biological activity observed in the primary screen and to obtain more precise quantitative data, such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The following tables present a representative dataset illustrating the progression of hypothetical compounds from a primary HTS to a secondary validation assay.
Table 1: Results from a Primary High-Throughput Screen (HTS)
A primary screen is typically performed at a single compound concentration to identify initial hits. The data is often expressed as percent inhibition or activation.
| Compound ID | % Inhibition at 10 µM | Hit Classification |
| Cmpd-001 | 85.2 | Hit |
| Cmpd-002 | 12.5 | Inactive |
| Cmpd-003 | 92.1 | Hit |
| Cmpd-004 | 55.7 | Hit |
| Cmpd-005 | 5.8 | Inactive |
| Cmpd-006 | 78.9 | Hit |
| Cmpd-007 | 63.4 | Hit |
| Cmpd-008 | 2.1 | Inactive |
| Cmpd-009 | 95.6 | Hit |
| Cmpd-010 | 48.3 | Borderline |
Table 2: Secondary Assay Validation - Dose-Response and Potency (IC50)
Hits from the primary screen are then tested in a secondary assay over a range of concentrations to determine their potency (IC50). This step is crucial for confirming activity and prioritizing compounds for further development.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Secondary Assay IC50 (µM) | Confirmation Status |
| Cmpd-001 | 85.2 | 0.5 | Confirmed |
| Cmpd-003 | 92.1 | 0.1 | Confirmed |
| Cmpd-004 | 55.7 | > 50 | False Positive |
| Cmpd-006 | 78.9 | 2.3 | Confirmed |
| Cmpd-007 | 63.4 | 15.8 | Weakly Active |
| Cmpd-009 | 95.6 | 0.05 | Confirmed (Potent) |
| Cmpd-010 | 48.3 | > 50 | False Positive |
As illustrated in the tables, not all primary hits are confirmed in the secondary assay. Compounds like Cmpd-004 and Cmpd-010, which showed activity in the primary screen, were identified as false positives in the more rigorous secondary assay. Conversely, compounds like Cmpd-009 demonstrated high potency, making them strong candidates for lead optimization.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of successful drug discovery. Below are representative protocols for a common primary HTS biochemical assay and two widely used secondary cell-based assays.
Protocol 1: Primary HTS - Biochemical Kinase Assay (e.g., TR-FRET)
This protocol describes a generic time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for primary HTS of kinase inhibitors.
Materials:
-
Kinase enzyme
-
Kinase substrate (e.g., a biotinylated peptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Europium-labeled anti-phospho-antibody (donor)
-
Allophycocyanin (APC)-labeled streptavidin (acceptor)
-
Test compounds dissolved in DMSO
-
384-well low-volume black plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Dispensing: Add 50 nL of test compounds (at 2 mM in DMSO) to the wells of a 384-well plate using an acoustic dispenser. This results in a final assay concentration of 10 µM.
-
Enzyme and Substrate Addition: Prepare a solution of kinase and biotinylated substrate in assay buffer. Dispense 2.5 µL of this solution into each well.
-
Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add 2.5 µL of the ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare a detection mix containing the Europium-labeled antibody and APC-labeled streptavidin in detection buffer. Add 5 µL of the detection mix to each well to stop the reaction.
-
Second Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm. The ratio of these emissions is used to determine the extent of substrate phosphorylation.
Protocol 2: Secondary Assay - Cell-Based Calcium Mobilization Assay
This protocol is for a cell-based assay to measure the mobilization of intracellular calcium, often used as a secondary assay for G-protein coupled receptor (GPCR) targets.[1][2][3]
Materials:
-
Cells expressing the target GPCR (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (to prevent dye leakage in some cell lines)
-
Test compounds and control agonist/antagonist
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorometric imaging plate reader (FLIPR) or similar instrument
Procedure:
-
Cell Seeding: Seed the cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid (if required). Remove the culture medium from the cells and add the loading buffer.
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow the cells to take up the dye.
-
Compound Addition: Prepare a plate with the test compounds diluted to the desired concentrations in assay buffer.
-
Measurement: Place the cell plate in the fluorometric imaging plate reader. The instrument will add the compounds from the compound plate to the cell plate and simultaneously measure the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is measured and can be used to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
Protocol 3: Secondary Assay - Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a versatile plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. It can be adapted as a secondary assay to confirm the effect of a hit compound on the level of a specific protein.
Materials:
-
Capture antibody (specific to the target protein)
-
Detection antibody (specific to the target protein, often biotinylated)
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
96-well ELISA plates
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating: Dilute the capture antibody in a coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: Wash the plate three times. Add 100 µL of standards and cell lysates or media from cells treated with the hit compounds to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of diluted streptavidin-HRP conjugate to each well. Incubate for 20 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate five times. Add 100 µL of TMB substrate to each well. A blue color will develop. Incubate for 15-30 minutes at room temperature in the dark.
-
Reaction Stopping and Reading: Add 50 µL of stop solution to each well. The color will change to yellow. Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of the target protein in the samples.
Mandatory Visualizations
Diagrams are powerful tools for illustrating complex biological pathways, experimental workflows, and logical relationships. The following diagrams were created using the Graphviz DOT language to meet the specified requirements.
References
A Comparative Guide to the Photostability of Fluorescent CoA Probes
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism and drug discovery, fluorescently labeled Coenzyme A (CoA) probes are indispensable tools for visualizing and quantifying the dynamics of this essential cofactor. The utility of these probes in techniques such as fluorescence microscopy is fundamentally dependent on their photostability—the ability to resist photochemical degradation upon exposure to excitation light. This guide provides a comparative overview of the photostability of commonly used fluorescent CoA probes, offering supporting data where available and a detailed protocol for experimental validation.
Navigating the Landscape of Fluorescent CoA Probes
Comparative Analysis of Photophysical Properties
The selection of a fluorescent CoA probe is often a trade-off between brightness (a function of molar extinction coefficient and quantum yield) and photostability. The ideal probe for time-lapse imaging or single-molecule studies exhibits both high brightness and robust photostability.
| Fluorophore Family | Representative Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Photostability |
| BODIPY | BODIPY FL-CoA | ~502 | ~511 | >80,000[1] | ~0.90[1] | Generally high, but can be susceptible to oxidation. |
| ATTO | ATTO-532-CoA | ~532 | ~552 | ~115,000[2][3] | ~0.90[2][3][4] | Generally high thermal and photostability[2][3][4]. |
| Rhodamine | TMR-CoA | ~546-553 | ~570-572 | ~35,500 - 71,400 | ~0.12 (acetylated form) | Moderate, known to be susceptible to photobleaching. |
Note: The photophysical properties listed above are for the parent fluorophores and may be subject to slight variations upon conjugation to Coenzyme A. The quantum yield for TMR is for an acetylated derivative, which may be more representative of its state in certain biological assays.
In-Depth Look at Fluorophore Families
BODIPY Dyes: Known for their sharp absorption and emission peaks, high fluorescence quantum yields, and relative insensitivity to solvent polarity and pH[5][]. BODIPY FL, with its fluorescein-like spectral properties, is a popular choice. While generally photostable, some BODIPY derivatives can be prone to photobleaching through photooxidation[7][8].
ATTO Dyes: This class of dyes is renowned for its exceptional photostability and brightness[2][3][4]. ATTO-532, a rhodamine-based dye, boasts a high fluorescence quantum yield and is well-suited for single-molecule detection and super-resolution microscopy due to its photostability[2][3][4].
Rhodamine Dyes: Tetramethylrhodamine (TMR) is a classic orange-fluorescent dye. While bright, rhodamine derivatives are generally considered to have moderate photostability and can be susceptible to photobleaching, particularly in demanding imaging conditions[9].
Experimental Protocol for Photostability Measurement
To empower researchers to directly compare the photostability of different fluorescent CoA probes in their specific experimental context, the following detailed protocol for measuring photobleaching rates is provided.
Objective: To quantify and compare the photostability of different fluorescent CoA probes by measuring their photobleaching half-life (t₁/₂) under controlled illumination conditions.
Materials:
-
Fluorescent CoA probes of interest (e.g., BODIPY FL-CoA, ATTO-532-CoA, TMR-CoA)
-
Microscope slides and coverslips
-
Phosphate-buffered saline (PBS), pH 7.4
-
Antifade mounting medium (optional, but recommended for comparative studies)
-
Fluorescence microscope equipped with:
-
A stable light source (e.g., laser or LED) with adjustable intensity.
-
Appropriate filter sets for each fluorophore.
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
Image acquisition software capable of time-lapse imaging.
-
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 1 µM) of each fluorescent CoA probe in PBS.
-
To immobilize the probes for imaging, you can either:
-
Adsorb the probes onto a clean glass coverslip by incubating a small volume of the solution on the surface for 10-15 minutes, followed by gentle washing with PBS to remove unbound probes.
-
Embed the probes in a thin layer of a polymer matrix (e.g., polyacrylamide) on a microscope slide.
-
-
Mount the coverslip onto a microscope slide with a drop of PBS or an antifade mounting medium. Seal the edges of the coverslip with nail polish to prevent evaporation.
-
-
Microscope Setup and Calibration:
-
Turn on the microscope and light source, allowing them to stabilize for at least 30 minutes.
-
Select the appropriate objective lens (e.g., 60x or 100x oil immersion).
-
Use a power meter to measure the light intensity at the sample plane for the excitation wavelength of each probe. It is crucial to use the same light intensity for all probes to ensure a fair comparison[10].
-
Set the camera parameters (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. Use the same settings for all experiments.
-
-
Image Acquisition:
-
Locate a field of view with a uniform distribution of the fluorescent probe.
-
Acquire a time-lapse series of images under continuous illumination. The total acquisition time and the interval between frames should be chosen to capture the full decay of the fluorescence signal. A typical experiment might involve acquiring images every 1-5 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji).
-
Define a region of interest (ROI) in an area with fluorescent signal and another ROI in a background area with no signal.
-
For each time point, measure the mean fluorescence intensity within the signal ROI and the background ROI.
-
Subtract the background intensity from the signal intensity for each time point to correct for any ambient light or camera noise.
-
Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting photobleaching curve to a single or double exponential decay function to determine the photobleaching rate constant(s).
-
The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be read directly from the graph or calculated from the decay constant.
-
-
Comparison:
-
Repeat the experiment for each fluorescent CoA probe under identical conditions.
-
Compare the photobleaching half-lives. A longer half-life indicates greater photostability.
-
Visualizing the Experimental Workflow
References
- 1. BODIPY | AAT Bioquest [aatbio.com]
- 2. atto-tec.com [atto-tec.com]
- 3. atto-tec.com [atto-tec.com]
- 4. aatbio.com [aatbio.com]
- 5. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
Confirming Coenzyme A Assay Findings: A Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Coenzyme A (CoA) and its derivatives is paramount for understanding cellular metabolism and the efficacy of novel therapeutics. While fluorescence polarization-based Coenzyme A (FPCoA) assays offer a high-throughput screening solution, relying on a single method can be fraught with the risk of artifacts and a lack of comprehensive validation. This guide provides a comparative overview of key orthogonal methods to confirm and validate findings from an this compound assay, ensuring data robustness and reliability.
This guide delves into the principles, performance characteristics, and detailed protocols of alternative analytical techniques. By employing these orthogonal methods, researchers can build a more complete and confident biological narrative.
Comparative Analysis of Coenzyme A Quantification Methods
The selection of an appropriate orthogonal method is contingent on the specific research question, available resources, and the nature of the initial findings. The following table summarizes the key performance characteristics of common orthogonal techniques for the quantification of Coenzyme A and its derivatives.
| Feature | Fluorescence Polarization (FP) Assay | LC-MS/MS | HPLC-UV | Enzymatic/Colorimetric Assay |
| Principle | Competitive immunoassay measuring the change in polarization of fluorescently labeled CoA.[1][2] | Separation by liquid chromatography and detection by mass spectrometry based on mass-to-charge ratio.[3][4] | Separation by high-performance liquid chromatography and detection by UV absorbance.[5] | Enzyme-coupled reactions leading to a colorimetric or fluorometric signal proportional to CoA concentration.[6] |
| Primary Measurement | Binding interaction | Mass-to-charge ratio | UV absorbance | Enzymatic activity |
| Specificity | High (antibody-dependent) | Very High | Moderate | Moderate to High |
| Sensitivity (LOD) | Nanomolar (nM) range.[7] | Sub-nanomolar (sub-nM) to picomolar (pM) range.[4][8] | Low micromolar (µM) to high nanomolar (nM) range.[5] | Micromolar (µM) range (typically 2.5-3 µM).[9] |
| Dynamic Range | Typically narrow, requires optimization. | Wide | Moderate | Moderate |
| Sample Throughput | High | Low to Medium | Low to Medium | High |
| Multiplexing Capability | Low (single analyte) | High (multiple acyl-CoAs simultaneously).[8] | Moderate (simultaneous detection of CoA and acetyl-CoA).[5] | Low (typically single analyte) |
| Instrumentation | Fluorescence plate reader with polarization filters. | Liquid chromatograph coupled to a tandem mass spectrometer. | High-performance liquid chromatograph with a UV detector. | Spectrophotometer or fluorometer plate reader. |
| Key Advantages | Homogeneous (no-wash) format, rapid, amenable to HTS.[10] | Highest sensitivity and specificity, capable of multiplexing.[8] | Robust, relatively low cost compared to MS.[5] | Simple, widely available instrumentation.[11] |
| Key Limitations | Indirect measurement, potential for interference from fluorescent compounds.[12] | High instrument cost and complexity, lower throughput.[11] | Lower sensitivity than MS, potential for co-eluting interferences.[5] | Susceptible to interference from other sample components that affect enzyme activity. |
Experimental Protocols
Detailed methodologies for the key orthogonal experiments are provided below to facilitate their implementation in your laboratory.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: This method offers the highest sensitivity and specificity for the quantification of CoA and its various acyl derivatives.[4] It involves the chromatographic separation of the analytes followed by their detection based on their unique mass-to-charge ratios.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add 400 µL of ice-cold extraction solvent (e.g., 80:20 methanol:water or acetonitrile).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of resuspension buffer (e.g., 5% 5-sulfosalicylic acid in water).
-
-
LC Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 2% to 50% Mobile Phase B over 10 minutes is a typical starting point.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for CoA and its derivatives need to be optimized. For example, for CoA, a common transition is m/z 768.2 → 261.1.
-
Data Analysis: Quantify the analytes by comparing the peak areas from the samples to a standard curve generated from known concentrations of CoA standards.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: A robust and cost-effective method for the simultaneous determination of CoA and acetyl-CoA.[5] Analytes are separated on an HPLC column and detected by their absorbance of ultraviolet light.
Methodology:
-
Sample Preparation:
-
Follow the same protein precipitation and extraction protocol as described for LC-MS/MS.
-
Reconstitute the dried extract in a suitable mobile phase-compatible buffer.
-
-
HPLC Separation:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a buffer such as 100 mM potassium phosphate with an organic modifier like methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 259 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify and quantify CoA and acetyl-CoA by comparing their retention times and peak areas to those of known standards.
-
Enzymatic/Colorimetric Assay
Principle: This method relies on a series of coupled enzymatic reactions that ultimately produce a colored or fluorescent product in direct proportion to the amount of CoA in the sample.[6]
Methodology (based on a typical commercial kit):
-
Sample Preparation:
-
Deproteinize samples using a 10 kDa molecular weight cutoff spin filter or by perchloric acid precipitation followed by neutralization with potassium carbonate.
-
-
Assay Procedure:
-
Prepare a standard curve using the provided CoA standard.
-
Add 50 µL of each standard and sample to separate wells of a 96-well plate.
-
Prepare a reaction mix containing the necessary enzymes and substrates as per the kit instructions.
-
Add 50 µL of the reaction mix to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Detection:
-
Colorimetric: Measure the absorbance at the specified wavelength (e.g., 570 nm) using a microplate reader.
-
Fluorometric: Measure the fluorescence at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) using a fluorescence microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the standard curve and determine the concentration of CoA in the samples from the curve.
-
Visualizing the Biochemical Context and Validation Workflow
To provide a clearer understanding of the biological relevance of Coenzyme A and the general process of assay validation, the following diagrams are provided.
Caption: The five-step enzymatic pathway for the biosynthesis of Coenzyme A from pantothenate.
Caption: A general workflow for the validation of primary assay findings using orthogonal methods.
References
- 1. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 3. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters | Semantic Scholar [semanticscholar.org]
- 4. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Coenzyme A Assay Kit, MAK504, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 7. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-techne.com [bio-techne.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
Assessing Enzymatic Purity: A Comparative Guide to FPCoA and Traditional Methods
For researchers, scientists, and drug development professionals, ensuring the enzymatic purity of a protein preparation is paramount for the validity and reproducibility of experimental results. The presence of contaminating enzymes can lead to misleading data, false positives in drug screening, and a flawed understanding of biological processes. This guide provides a comprehensive comparison of a modern fluorescence polarization-based method using a Fluorescein-Phosphopantetheine-Coenzyme A (FPCoA) probe against traditional, widely-used techniques for assessing enzymatic purity.
The this compound assay is a specialized, high-throughput method particularly suited for determining the active concentration of enzymes that utilize Coenzyme A (CoA) as a substrate or cofactor. In contrast, methods like SDS-PAGE with densitometry, Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC), and specific activity determination offer a more general assessment of protein purity and enzymatic function. This guide will delve into the experimental protocols for each method, present quantitative data for objective comparison, and provide visual workflows to aid in understanding the underlying principles.
The this compound Method: A Focus on Active Enzyme Concentration
The this compound assay leverages the principles of fluorescence polarization (FP) to specifically quantify the amount of active, CoA-dependent enzyme in a preparation. The core of this technique is a fluorescently labeled Coenzyme A molecule (this compound). In solution, the small this compound molecule tumbles rapidly, resulting in a low fluorescence polarization signal. When a CoA-dependent enzyme, such as a phosphopantetheinyl transferase (PPTase), binds to this compound or transfers the fluorescein-phosphopantetheine moiety to a larger acceptor protein, the rotational motion of the fluorophore is significantly slowed. This decrease in tumbling speed leads to an increase in the fluorescence polarization signal, which is directly proportional to the amount of active enzyme in the sample.
Experimental Protocol: this compound-Based Enzymatic Activity Assay
This protocol is adapted for a generic phosphopantetheinyl transferase (PPTase) and can be optimized for other CoA-dependent enzymes.
Materials:
-
This compound (Fluorescein-Phosphopantetheine-Coenzyme A) probe
-
Apo-carrier protein (acceptor substrate for the PPTase)
-
Enzyme preparation to be tested
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mg/mL BSA, 0.01% Tween-20
-
Black, low-volume 96- or 384-well microplate
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 2X enzyme solution by diluting the protein preparation in Assay Buffer. The final concentration should be in the low nanomolar range, to be determined empirically.
-
Prepare a 2X substrate solution containing this compound and the apo-carrier protein in Assay Buffer. Typical final concentrations are in the low micromolar range (e.g., 5 µM this compound and 10 µM apo-carrier protein).[1]
-
-
Assay Setup:
-
Add 25 µL of the 2X enzyme solution to the wells of the microplate.
-
Include negative controls containing Assay Buffer instead of the enzyme solution.
-
To initiate the reaction, add 25 µL of the 2X substrate solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed. The incubation time should be within the linear range of the reaction.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a microplate reader. Excitation and emission wavelengths for fluorescein are typically around 485 nm and 520 nm, respectively.
-
-
Data Analysis:
-
Subtract the average mP value of the negative control wells from the mP values of the sample wells.
-
The resulting net mP value is proportional to the enzymatic activity. This can be correlated to the concentration of active enzyme using a standard curve generated with a highly purified enzyme standard.
-
Figure 1. Experimental workflow for the this compound-based enzymatic activity assay.
Alternative Methods for Assessing Enzymatic Purity
While the this compound assay is highly specific for active, CoA-dependent enzymes, a broader assessment of protein purity often requires a combination of orthogonal methods. The following techniques are cornerstones of protein quality control.
SDS-PAGE with Densitometry
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique that separates proteins based on their molecular weight.[2] When coupled with densitometric analysis of a stained gel, it provides a semi-quantitative assessment of the relative abundance of the protein of interest compared to contaminants.
Experimental Protocol:
-
Sample Preparation:
-
Mix the protein sample with an equal volume of 2X Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Electrophoresis:
-
Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.
-
Apply an electric field to separate the proteins. The negatively charged proteins will migrate towards the positive electrode, with smaller proteins moving faster.[2]
-
-
Staining:
-
Densitometry:
-
Image the stained gel using a gel documentation system.
-
Using image analysis software (e.g., ImageJ), measure the intensity of the band corresponding to the protein of interest and the intensities of all other contaminant bands in the same lane.[4]
-
Calculate the purity by dividing the intensity of the target protein band by the total intensity of all bands in the lane.[2]
-
Figure 2. Workflow for SDS-PAGE with densitometric analysis.
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
SEC-HPLC separates molecules in solution based on their hydrodynamic radius.[5] This technique is particularly powerful for detecting and quantifying soluble aggregates (e.g., dimers, trimers) and fragments, which are common impurities in protein preparations and may not be resolved by SDS-PAGE.
Experimental Protocol:
-
Sample Preparation:
-
The protein sample should be in a buffer compatible with the mobile phase.
-
Filter the sample through a 0.22 µm filter to remove particulate matter.
-
-
Chromatography:
-
Equilibrate the SEC column with the mobile phase (e.g., phosphate-buffered saline).
-
Inject a defined volume of the filtered protein sample onto the column.
-
The mobile phase carries the sample through the column. Larger molecules, such as aggregates, are excluded from the pores of the stationary phase and elute first. Smaller molecules, like the monomeric protein and fragments, penetrate the pores to varying degrees and elute later.[5]
-
-
Detection:
-
Monitor the column eluent using a UV detector, typically at 280 nm for proteins.
-
-
Data Analysis:
-
The resulting chromatogram will show peaks corresponding to aggregates, the monomer, and fragments.
-
Integrate the area under each peak.
-
Calculate the percentage of each species by dividing its peak area by the total peak area of all species.
-
Specific Activity Determination
Specific activity is a measure of the enzymatic activity per unit of protein mass (e.g., units/mg).[6] It is a critical indicator of enzymatic purity; as a protein is purified, its specific activity should increase as non-enzymatic protein contaminants are removed.[7] A consistent, maximal specific activity is a hallmark of a pure enzyme preparation.
Experimental Protocol:
-
Determine Total Protein Concentration:
-
Accurately measure the total protein concentration of the enzyme preparation using a standard method like a Bradford or BCA assay.
-
-
Perform an Enzyme Activity Assay:
-
Set up a kinetic assay specific to the enzyme of interest. This involves measuring the rate of substrate consumption or product formation over time under defined conditions (temperature, pH, substrate concentration).
-
Ensure the assay is performed in the linear range, where the reaction rate is proportional to the enzyme concentration.
-
-
Calculate Enzyme Activity:
-
From the kinetic data, determine the reaction rate.
-
Convert this rate into enzyme units. One common definition of a unit (U) is the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.[6]
-
-
Calculate Specific Activity:
Comparison of Enzymatic Purity Assessment Methods
The choice of method for assessing enzymatic purity depends on the specific requirements of the downstream application, the nature of the enzyme, and the available instrumentation. The following table summarizes the key characteristics of each technique.
| Feature | This compound Assay | SDS-PAGE with Densitometry | SEC-HPLC | Specific Activity Determination |
| Principle | Fluorescence Polarization | Electrophoretic mobility by size | Hydrodynamic radius | Catalytic rate per mg protein |
| Measures | Active, substrate-binding enzyme | Mass purity (relative abundance) | Purity, aggregates, fragments | Functional purity (activity/mass) |
| Sensitivity | High (nM to pM)[10] | Moderate (10-100 ng/band)[11] | High | Varies with assay |
| Throughput | High (microplate-based) | Low to Medium | Low to Medium | Medium (microplate-based) |
| Quantitative? | Quantitative (with standard) | Semi-Quantitative | Quantitative | Quantitative |
| Time to Result | < 1 hour | 2-4 hours | < 30 minutes per sample | 1-2 hours |
| Key Advantage | Measures active enzyme directly | Simple, widely available | Gold standard for aggregates[12] | Direct measure of functional purity |
| Key Limitation | Specific to ligand-binding enzymes | Does not distinguish active/inactive | May miss insoluble aggregates[13] | Requires a specific activity assay |
| Typical Z' Factor | > 0.5 (excellent for HTS)[14][15][16][17] | N/A | N/A | Varies with assay |
Logical Relationships in Purity Assessment
The different methods for assessing purity are often complementary and provide a more complete picture when used in combination. A highly pure protein preparation should ideally show a single band on SDS-PAGE, a single monomeric peak in SEC-HPLC, and a high, consistent specific activity. The this compound assay adds another layer by confirming that the purified protein is in its active, substrate-binding conformation.
Figure 3. Logical relationship between different purity assessment methods.
Conclusion
Assessing the enzymatic purity of a protein preparation is a multi-faceted process. The this compound assay offers a powerful, high-throughput solution for specifically quantifying the active fraction of CoA-dependent enzymes, making it an invaluable tool for drug discovery and mechanistic studies. However, for a comprehensive evaluation of purity, it should be complemented by traditional methods. SDS-PAGE provides a fundamental assessment of mass purity, SEC-HPLC is essential for detecting soluble aggregates, and specific activity determination remains the ultimate measure of an enzyme's catalytic efficiency and functional integrity. By selecting the appropriate combination of these methods, researchers can ensure the quality and reliability of their protein preparations, leading to more robust and reproducible scientific outcomes.
References
- 1. Fluorescent techniques for discovery and characterization of phosphopantetheinyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Validate Protein Purity Using SDS-PAGE [synapse.patsnap.com]
- 3. Protein analysis SDS PAGE [qiagen.com]
- 4. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. ANALYSIS OF ENZYME PURITY.pptx [slideshare.net]
- 8. Specific Activity [mvls.gla.ac.uk]
- 9. quora.com [quora.com]
- 10. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. biocompare.com [biocompare.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescence Polarization Binding Assay for Aspergillus fumigatus Virulence Factor UDP-Galactopyranose Mutase - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Precision: A Guide to Inter-Assay Variability and Reproducibility in FPCoA Measurements
For researchers, scientists, and drug development professionals, the reliability of biomarker quantification is paramount. This guide provides a comparative overview of the inter-assay variability and reproducibility of measurements for F-puro[2,3-d]pyrimidin-7-yl-L-alanine and Coenzyme A (FPCoA), a potential biomarker of interest in various research fields. While specific quantitative data for this compound assays are not widely available in the public domain, this document outlines the key performance parameters and accepted industry standards for common analytical methods, enabling researchers to critically evaluate and compare potential measurement techniques.
Accurate and reproducible measurement of biomarkers is the cornerstone of robust scientific research and effective drug development. Inter-assay variability, or the variation observed in measurements of the same sample performed in different analytical runs, and reproducibility, the ability of a method to yield consistent results across different laboratories and operators, are critical parameters for ensuring the reliability of any quantitative assay.
This guide focuses on the measurement of this compound, a molecule with potential applications in various research areas. A thorough literature search did not yield specific public data on the inter-assay variability and reproducibility of established this compound measurement methods. Therefore, this guide will present a framework for evaluating such assays, drawing upon established principles and accepted performance criteria for common bioanalytical techniques like Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Understanding Key Performance Metrics
The precision of a bioanalytical method is typically expressed as the coefficient of variation (CV%), which is the ratio of the standard deviation to the mean. For inter-assay variability, a lower CV% indicates greater consistency between different analytical runs.
-
Intra-assay precision refers to the variability of measurements within the same analytical run. Generally, an acceptable intra-assay CV is less than 10-15%.[1][2]
-
Inter-assay precision assesses the variability between different runs, often conducted on different days or by different operators. An acceptable inter-assay CV is typically below 15-20%.[3][4]
These parameters are crucial for ensuring that observed changes in this compound levels are due to biological variation rather than analytical inconsistency.
Comparison of Potential this compound Measurement Methods
While specific this compound assay validation data is not publicly available, we can infer the expected performance based on the capabilities of common analytical platforms.
| Method | Principle | Typical Inter-Assay CV% | Key Considerations |
| ELISA | Immunoassay based on antibody-antigen recognition. | < 15-20% | High throughput, relatively low cost. Susceptible to matrix effects and cross-reactivity. |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | < 15% | High specificity and sensitivity. Lower throughput and higher cost compared to ELISA. |
Table 1. Comparison of Potential Analytical Methods for this compound Measurement. This table outlines the general characteristics and expected inter-assay precision of common bioanalytical techniques that could be applied to this compound quantification. The typical CV% values are based on general industry acceptance criteria for bioanalytical method validation.
Experimental Protocols for Assay Validation
To rigorously assess the inter-assay variability and reproducibility of an this compound assay, a detailed validation protocol is essential. The following outlines a general experimental design.
Inter-Assay Variability Protocol
-
Sample Preparation: Prepare a minimum of three quality control (QC) samples at low, medium, and high concentrations of this compound within the expected physiological or experimental range.
-
Assay Execution: Analyze the QC samples in multiple, independent analytical runs. A minimum of three to five runs conducted on different days by at least two different analysts is recommended to ensure a robust assessment.
-
Data Analysis: Calculate the mean concentration and standard deviation for each QC level across all runs. The inter-assay CV% is then determined using the formula: (Standard Deviation / Mean) * 100.
Reproducibility Study Design
A comprehensive reproducibility study would involve transferring the validated assay to a second laboratory.
-
Method Transfer: The originating laboratory provides the complete, validated standard operating procedure (SOP) to the receiving laboratory.
-
Cross-Validation: Both laboratories analyze the same set of blinded samples, including the QC samples.
-
Comparison of Results: The results from both laboratories are statistically compared to assess the level of agreement. The data should demonstrate a high degree of correlation and no significant systematic bias between the two sites.
Visualizing the Workflow
To illustrate the logical flow of assessing assay performance, the following diagrams are provided.
Figure 1. Experimental Workflow for Assessing Inter-Assay Variability and Reproducibility. This diagram outlines the key steps in validating the performance of an this compound measurement assay.
Figure 2. Logical Relationship of Assay Precision Parameters. This diagram illustrates how low intra- and inter-assay variability contribute to high reproducibility, which is essential for obtaining reliable biomarker data.
Conclusion
References
- 1. hhs.gov [hhs.gov]
- 2. Development of a high-sensitivity vertical flow immunoassay for the detection of Rift Valley fever virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Challenge of Reproducibility and Accuracy in Nutrition Research: Resources and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Diagnostic Immunoassays for Biomarkers of Pesticide Exposure | National Agricultural Library [nal.usda.gov]
A Researcher's Guide to FPCoA-Based Assays: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of molecular interactions is paramount. Fluorescence Polarization Competition Assays (FPCoA) have emerged as a valuable tool for quantifying these interactions, particularly in the context of inhibitor screening and characterization. This guide provides a comprehensive comparison of this compound with two other widely used biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). By examining their underlying principles, experimental protocols, data output, and statistical analysis, this guide aims to equip researchers with the knowledge to select the most appropriate assay for their specific research needs.
Principles of Interaction Analysis
Understanding the fundamental principles of each technique is crucial for interpreting the data they generate.
Fluorescence Polarization Competition Assay (this compound) is a homogeneous assay that measures the binding of a small fluorescently labeled ligand (tracer) to a larger protein. The binding event restricts the rotational motion of the tracer, leading to an increase in the polarization of the emitted light when excited with polarized light. In a competitive format, an unlabeled inhibitor competes with the tracer for binding to the protein. As the concentration of the inhibitor increases, it displaces the tracer, causing a decrease in fluorescence polarization. This change in polarization is used to determine the binding affinity of the inhibitor.[1][2]
Surface Plasmon Resonance (SPR) is a label-free technique that monitors molecular interactions in real-time.[3][4][5] One binding partner (the ligand) is immobilized on a sensor chip surface, and the other (the analyte) flows over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of surface plasmons. This change, measured in Resonance Units (RU), is proportional to the mass bound to the surface. By monitoring the association and dissociation phases of the interaction, SPR can provide kinetic information (k_on and k_off) in addition to the equilibrium binding constant (K_D).[6][7]
Isothermal Titration Calorimetry (ITC) is a label-free, in-solution technique that directly measures the heat changes associated with molecular interactions.[1][2][8] One binding partner is titrated into a solution containing the other binding partner in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured, and a plot of heat change versus the molar ratio of the reactants is generated. From this binding isotherm, the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event can be determined in a single experiment.[9][10][11]
Quantitative Performance Comparison
The choice of assay often depends on the specific parameters that need to be measured and the characteristics of the interacting molecules. The following table summarizes key performance metrics for this compound, SPR, and ITC, with a focus on their application in kinase inhibitor analysis.
| Parameter | Fluorescence Polarization Competition Assay (this compound) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | IC50, Ki | k_on, k_off, K_D | K_D, n, ΔH, ΔS |
| Affinity Range | nM to µM | pM to mM | nM to µM |
| Throughput | High | Medium to High | Low to Medium |
| Sample Consumption | Low | Low | High |
| Labeling Requirement | Fluorescent tracer required | Label-free | Label-free |
| Kinetic Information | No | Yes | Yes (with specific experimental setups)[12] |
| Thermodynamic Information | No | Yes (from temperature dependence) | Yes (direct measurement)[9] |
| Example: Kinase Inhibitor | IC50 values for a panel of inhibitors[13][14][15] | Kinetic parameters for staurosporine binding to PKA Cα[16] | Thermodynamic parameters for halogenated benzotriazoles binding to CK2α[17] |
Experimental Protocols
Detailed and robust experimental protocols are essential for generating high-quality, reproducible data. Below are generalized protocols for each assay, which may require optimization for specific biological systems.
Fluorescence Polarization Competition Assay (this compound) Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the kinase and the fluorescently labeled tracer in an appropriate assay buffer.
-
Prepare a serial dilution of the inhibitor compound.
-
-
Assay Plate Setup:
-
Add a fixed concentration of the kinase and tracer to each well of a microplate.
-
Add the serially diluted inhibitor to the wells. Include control wells with no inhibitor (maximum polarization) and no kinase (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR) Protocol
-
Sensor Chip Preparation:
-
Select an appropriate sensor chip and immobilize the ligand (e.g., kinase) onto the sensor surface using a suitable coupling chemistry (e.g., amine coupling).[3]
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the analyte (e.g., inhibitor) in a running buffer.
-
-
Binding Analysis:
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the association of the analyte in real-time.
-
Switch back to the running buffer to monitor the dissociation of the analyte.
-
-
Regeneration:
-
Inject a regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.[6]
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).[1]
-
Isothermal Titration Calorimetry (ITC) Protocol
-
Sample Preparation:
-
Calorimeter Setup:
-
Fill the sample cell with the macromolecule solution and the injection syringe with the ligand solution.
-
Allow the system to equilibrate to the desired temperature.
-
-
Titration:
-
Perform a series of small injections of the ligand into the sample cell.
-
Measure the heat change associated with each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection and plot it against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) is then calculated from the Gibbs free energy equation.[9][10][11]
-
Statistical Analysis of Data
This compound Data Analysis
-
Dose-Response Curves: The primary data from an this compound experiment is a dose-response curve, where the fluorescence polarization is plotted against the logarithm of the inhibitor concentration.
-
Nonlinear Regression: This curve is typically fitted using a four-parameter logistic (4PL) model, also known as a sigmoidal dose-response model.[18]
-
IC50 Determination: The IC50 value, which is the concentration of inhibitor that displaces 50% of the tracer, is a key parameter derived from this fit.
-
Ki Calculation: The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the tracer and its affinity for the protein.
-
Software: Software such as GraphPad Prism and AAT Bioquest's IC50 Calculator are commonly used for this analysis.[19][20]
SPR Data Analysis
-
Sensorgram Processing: Raw sensorgram data is first processed to correct for baseline drift and non-specific binding by subtracting the signal from a reference channel.
-
Kinetic Models: The processed data is then globally fitted to a kinetic model that describes the interaction.[1] The most common model is the 1:1 Langmuir binding model, but more complex models are available for heterogeneous interactions or multi-site binding.[1][2]
-
Parameter Extraction: From the model fit, the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on) are determined.
-
Software: Instrument-specific software like Biacore Insight Software and third-party programs such as Scrubber and Genedata Screener are used for SPR data analysis.[1][2][4][8]
ITC Data Analysis
-
Isotherm Generation: The raw heat pulses from each injection are integrated to determine the heat change per injection. This is then plotted against the molar ratio of the titrant to the sample.
-
Binding Models: The resulting binding isotherm is fitted to a binding model, with the most common being the single-site binding model. Other models can account for multiple binding sites or cooperative binding.
-
Thermodynamic Parameter Determination: The fitting process yields the stoichiometry of binding (n), the binding constant (K_A, from which K_D is calculated), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) are then calculated using the relationship: ΔG = -RTln(K_A) = ΔH - TΔS.[9][10]
-
Software: Origin software with the MicroCal ITC analysis module is the standard for analyzing ITC data.[5][10][21][22]
Visualizing Workflows and Pathways
Visual representations of experimental workflows and biological pathways can greatly enhance understanding. The following diagrams were created using the Graphviz DOT language to illustrate key processes.
References
- 1. Biacore Data Analysis and Interpretation - Creative Proteomics [creative-proteomics.com]
- 2. SPR Software [sprpages.nl]
- 3. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selectscience.net [selectscience.net]
- 5. bif.wisc.edu [bif.wisc.edu]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Visualizing Decision Trees with Python (Scikit-learn, Graphviz, Matplotlib) | by Michael Galarnyk | TDS Archive | Medium [medium.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. cif.iastate.edu [cif.iastate.edu]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 12. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. xantec.com [xantec.com]
- 17. ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ww2.amstat.org [ww2.amstat.org]
- 19. pubcompare.ai [pubcompare.ai]
- 20. youtube.com [youtube.com]
- 21. echemi.com [echemi.com]
- 22. MicroCal ITC-ORIGIN Analysis Software User Manual (English) | Malvern Panalytical [malvernpanalytical.com]
Validating FPCoA Metabolic Labeling: A Guide to Essential Control Experiments
For researchers, scientists, and drug development professionals invested in the study of protein prenylation, farnesyl pyrophosphate coenzyme A (FPCoA) metabolic labeling offers a powerful tool for discovery. This technique, utilizing synthetic analogs of farnesyl pyrophosphate (FPP) equipped with bioorthogonal handles, enables the visualization and identification of newly prenylated proteins. However, the accuracy and reliability of these experiments hinge on a series of rigorous validation steps. This guide provides a comparative overview of essential control experiments, alternative methods, and the experimental data required to ensure the specificity and integrity of your this compound metabolic labeling results.
Protein prenylation, the attachment of farnesyl or geranylgeranyl moieties to cysteine residues, is a critical post-translational modification that governs protein localization, trafficking, and signal transduction.[1][2] Metabolic labeling with this compound analogs, which are cell-permeable and incorporated by endogenous prenyltransferases, allows for the subsequent attachment of fluorescent reporters or affinity tags via click chemistry for downstream analysis.[3][4] To distinguish true biological incorporation from non-specific background, a series of control experiments are indispensable.
Key Control Experiments for Validating this compound Labeling
To ensure that the observed signal in a metabolic labeling experiment is a direct result of specific, enzyme-catalyzed protein prenylation, the following control experiments are crucial.
No-Probe Control
This is the most fundamental control to establish the baseline background signal. Cells are treated under the same experimental conditions but without the addition of the this compound probe. Any signal detected in this control group is considered non-specific.
Prenyltransferase Inhibitor Control
To confirm that the incorporation of the this compound analog is mediated by farnesyltransferase (FTase) or geranylgeranyltransferase (GGTase), specific inhibitors are used. A significant reduction in signal in the presence of these inhibitors indicates enzyme-dependent labeling.[5]
Competition with Natural Substrate
Co-incubation of cells with the this compound probe and an excess of the natural substrate, farnesyl pyrophosphate (FPP), should lead to a decrease in the labeling signal.[5] This demonstrates that the synthetic probe is competing for the same enzymatic active site as the endogenous molecule.
Lovastatin Treatment Control
Lovastatin is an inhibitor of HMG-CoA reductase, a key enzyme in the mevalonate pathway which synthesizes endogenous FPP and geranylgeranyl pyrophosphate (GGPP).[6][7] Pre-treatment with lovastatin depletes the intracellular pool of these natural substrates, which can enhance the incorporation of the this compound probe.[8] This control helps to confirm that the labeling is dependent on the isoprenoid biosynthesis pathway.
Comparative Analysis of Validation Methods
The following table summarizes the expected outcomes and interpretations of the key control experiments for validating this compound metabolic labeling.
| Control Experiment | Principle | Expected Outcome with this compound Probe | Interpretation |
| No-Probe Control | Assesses background signal from detection reagents. | No or minimal signal. | Confirms that the fluorescent or affinity tag does not non-specifically bind to cellular components. |
| Prenyltransferase Inhibitor (e.g., FTI-277) | Blocks the activity of farnesyltransferase.[5] | Significant reduction in signal. | Demonstrates that probe incorporation is enzyme-catalyzed. |
| Competition with FPP | Natural substrate competes with the this compound probe.[5] | Decreased signal intensity. | Indicates that the probe utilizes the same binding site on the prenyltransferase as the endogenous substrate. |
| Lovastatin Pre-treatment | Inhibits endogenous FPP/GGPP synthesis.[6] | Increased signal intensity. | Confirms that the probe is incorporated through the mevalonate pathway and competes with endogenous isoprenoids. |
Alternative and Complementary Validation Techniques
While metabolic labeling is a powerful technique, its findings can be strengthened by comparison with other methods.
| Method | Principle | Advantages | Limitations |
| Radioactive Metabolic Labeling | Uses radiolabeled precursors (e.g., [3H]mevalonate) to track prenylation.[9] | High sensitivity. | Use of hazardous radioactive materials, long exposure times, and potential for metabolic scrambling of the label.[3] |
| Acyl-Biotin Exchange (ABE) | Chemically labels S-acylated cysteines with biotin.[10][11] | Does not require metabolic incorporation of probes. | Primarily designed for thioester-linked modifications (like palmitoylation) and is not suitable for the stable thioether linkage of prenylation.[12][13] |
| Antibody-based Detection | Uses antibodies specific to prenylated proteins or a prenylation motif. | Direct detection of endogenous proteins. | Limited availability of high-quality antibodies for specific prenylated proteins. |
Experimental Protocols
Protocol 1: General Metabolic Labeling with this compound Probe
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Lovastatin Pre-treatment (Optional but Recommended): Replace the medium with fresh medium containing a pre-determined optimal concentration of lovastatin (e.g., 0.1-25 µM) and incubate for 6 hours.[6]
-
Metabolic Labeling: Remove the medium and replace it with fresh medium containing the this compound probe (e.g., 10 µM) and lovastatin (if used). Incubate for 24 hours.[6]
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
Click Chemistry Reaction: To 100 µg of protein lysate, add the click chemistry reaction cocktail containing a fluorescent azide or alkyne reporter molecule, copper(II) sulfate, a reducing agent (e.g., TCEP), and a copper chelator (e.g., TBTA). Incubate in the dark for 1 hour at room temperature.[6]
-
Sample Preparation for Analysis: Precipitate the protein, wash the pellet, and resuspend in SDS-PAGE loading buffer.
-
Analysis: Analyze the labeled proteins by in-gel fluorescence scanning or by western blot followed by streptavidin-HRP detection if a biotin tag was used.
Protocol 2: Prenyltransferase Inhibitor Control
-
Follow the general metabolic labeling protocol (Protocol 1).
-
One hour prior to adding the this compound probe, pre-incubate the cells with a specific farnesyltransferase inhibitor (e.g., FTI-277 at a final concentration of 10 µM).
-
Add the this compound probe in the continued presence of the inhibitor and proceed with the remaining steps of the protocol.
Protocol 3: Competition Assay with Farnesyl Pyrophosphate (FPP)
-
Follow the general metabolic labeling protocol (Protocol 1).
-
During the metabolic labeling step, add the this compound probe simultaneously with an excess of FPP (e.g., 10- to 100-fold molar excess).
-
Proceed with the remaining steps of the protocol and compare the signal intensity to cells labeled with the this compound probe alone.
Visualizing the Underlying Biology
To better understand the processes involved in this compound metabolic labeling, the following diagrams illustrate the key biological pathways and the experimental workflow.
Caption: The Mevalonate Pathway and this compound Probe Incorporation.
Caption: Enzymatic Incorporation of this compound Probe by Prenyltransferases.
Caption: General Workflow for this compound Metabolic Labeling Experiments.
By implementing these control experiments and considering alternative validation methods, researchers can confidently interpret their this compound metabolic labeling data, paving the way for new discoveries in the complex world of protein prenylation and its role in health and disease.
References
- 1. Prenylation - Wikipedia [en.wikipedia.org]
- 2. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broadening the utility of farnesyltransferase-catalyzed protein labeling using norbornene-tetrazine click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lovastatin decreases de novo cholesterol synthesis and LDL Apo B-100 production rates in combined-hyperlipidemic males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic labeling of prenyl and carboxyl-methyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
- 11. A Simple, Semi-Quantitative Acyl Biotin Exchange-Based Method to Detect Protein S-Palmitoylation Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low-Background Acyl-Biotinyl Exchange Largely Eliminates the Coisolation of Non-S-Acylated Proteins and Enables Deep S-Acylproteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Genetically Encoded and Synthetic CoA Biosensors
For Researchers, Scientists, and Drug Development Professionals
Coenzyme A (CoA) and its thioester derivatives, such as acetyl-CoA and malonyl-CoA, are pivotal intermediates in cellular metabolism, linking catabolic and anabolic pathways. The ability to accurately measure the concentration and dynamics of these molecules within living cells is crucial for understanding metabolic regulation in health and disease. This guide provides an objective comparison of two major classes of tools used for this purpose: genetically encoded biosensors and synthetic biosensors, with a sharp focus on their specificity.
Genetically Encoded CoA Biosensors
Genetically encoded biosensors are proteins engineered to produce a detectable output, typically a change in fluorescence, upon binding a specific ligand.[1] These sensors can be introduced into cells via standard molecular biology techniques, allowing for real-time monitoring of metabolite dynamics in living systems and specific subcellular compartments.[2][3][4]
Common Mechanisms
The most prevalent designs for genetically encoded CoA biosensors are based on Förster Resonance Energy Transfer (FRET) or single fluorescent proteins.[5][6]
-
FRET-Based Sensors: These sensors typically consist of a pair of fluorescent proteins (e.g., ECFP and Venus) flanking a ligand-binding protein domain.[5] Ligand binding induces a conformational change that alters the distance or orientation between the two fluorophores, thereby changing the FRET efficiency.[5][7]
-
Single-FP Sensors: These biosensors are often created by inserting a circularly permuted fluorescent protein (cpFP) into a ligand-binding protein.[2][8][9] Ligand binding causes a conformational change in the binding protein that is allosterically transmitted to the chromophore of the cpFP, modulating its fluorescence intensity.[2][8][9]
Caption: FRET sensor mechanism.
Performance and Specificity
The specificity of genetically encoded sensors is conferred by the ligand-binding domain, which is often a bacterial regulatory protein, such as PanZ for acetyl-CoA or FapR for malonyl-CoA.[1][2][10] These sensors can achieve high selectivity for their target analyte over structurally similar molecules.
| Biosensor Name | Target Analyte | Principle | Affinity (Kd,app) | Specificity Profile | Dynamic Range | Reference |
| PancACe | Acetyl-CoA | Single cpGFP | ~274 µM | >7-fold selective over CoA, butyryl-CoA, malonyl-CoA, succinyl-CoA; 2.3-fold over propionyl-CoA.[2][11] | ~2-fold | [2] |
| Malibu | Malonyl-CoA | Single cpEGFP (Ratiometric) | ~360 µM | Highly selective for malonyl-CoA over acetyl-CoA and free CoA.[10] | ~1.5-fold | [10] |
| FapR/FapO | Malonyl-CoA | Transcription Factor-based (in vitro) | Detects 50–1500 µM | Specific for malonyl-CoA; minimal response to methylmalonyl-CoA.[12] | Up to 96.6-fold | [12] |
Experimental Protocol: Specificity Assay for Genetically Encoded Biosensors
-
Protein Expression and Purification: The biosensor protein is expressed in E. coli and purified using affinity chromatography.
-
In Vitro Characterization: The purified biosensor is aliquoted into a 96-well plate.[13]
-
Fluorescence Measurement: Baseline fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths. For ratiometric sensors, readings at two excitation or emission wavelengths are taken.[10][13]
-
Ligand Titration: A dose-response curve is generated by adding increasing concentrations of the primary analyte (e.g., acetyl-CoA) to determine the apparent dissociation constant (Kd,app).[8]
-
Cross-Reactivity Testing: To assess specificity, the biosensor is exposed to saturating concentrations (e.g., 1 mM) of other relevant CoA species (free CoA, malonyl-CoA, succinyl-CoA, etc.), and the fluorescence response is measured.[1][8]
-
Data Analysis: The change in fluorescence (ΔF/F₀) or ratio (ΔR/R₀) is calculated and plotted. The response to other CoA species is compared to the response to the primary analyte to determine selectivity.[8][10]
Synthetic CoA Biosensors
Synthetic biosensors, or chemosensors, are small molecules designed to undergo a change in their photophysical properties upon interaction with a target analyte.[14] These probes can offer high sensitivity and are often based on reactivity or host-guest interactions.
Common Mechanisms
-
Reactivity-Based Probes: These probes are designed to undergo a specific chemical reaction with the analyte of interest, leading to an irreversible change in fluorescence.[14] For example, a probe might be designed so that the transfer of an acetyl group from acetyl-CoA to the probe triggers a "turn-on" fluorescent signal.[15]
-
Displacement/Supramolecular Probes: This approach involves a sensory molecule that is complexed with a quencher (like a metal ion). The target analyte, if it has a higher affinity for the quencher, will displace it, restoring the fluorescence of the sensory molecule.[16]
Caption: Reactivity-based probe mechanism.
Performance and Specificity
The specificity of synthetic probes depends entirely on the chemical design. Reactivity-based probes can be highly specific if the reaction is unique to the target analyte. However, they can also suffer from cross-reactivity with other molecules that have similar functional groups.
| Biosensor Name | Target Analyte(s) | Principle | Limit of Detection (LOD) | Specificity Profile | Reference |
| RH-NH₂ | Acetyl-CoA | Reactivity-based (Acetylation) | Not reported | Designed for acetyl-CoA; requires a reaction accelerator (tributylphosphine).[15] Specificity against other acyl-CoAs not detailed. | [15] |
| Hybrid Membrane Sensor | CoA, Cysteine, Glutathione | Supramolecular (Hg(II) displacement) | ~0.2 nM | Responds to multiple thiol-containing biomolecules (CoA, Cys, GSH), therefore not specific for CoA alone.[16] | [16] |
| DNA Aptamer Sensor | Coenzyme A | Aptamer-based | ~126 µM | Specific for CoA; distinguishes it from other intracellular metabolites.[17] | [17] |
| PD@PAH-MnO₂ Nanogel | Coenzyme A | Electrochemical (Redox reaction) | Not reported | Responds to the redox activity of the thiol group on CoA. Other thiols like glutathione are depleted in the target condition (osteoarthritis).[18] | [18][19] |
Experimental Protocol: Specificity Assay for Synthetic Biosensors
-
Probe Preparation: The synthetic probe is dissolved in an appropriate solvent (e.g., DMSO) and then diluted in an aqueous buffer suitable for the assay.
-
Fluorescence Baseline: The baseline fluorescence of the probe in the buffer is measured in a cuvette or 96-well plate.
-
Analyte Addition: The primary analyte (e.g., CoA) is added, and the fluorescence spectrum or intensity is monitored over time to observe the reaction kinetics and final signal change.
-
Cross-Reactivity Testing: The experiment is repeated by adding potential interfering species (e.g., acetyl-CoA, cysteine, glutathione, ATP) at physiologically relevant concentrations to the probe solution.
-
Data Analysis: The fluorescence turn-on ratio ((F - F₀)/F₀) or change in intensity is calculated for each compound. The selectivity is determined by comparing the signal generated by the target analyte to that generated by other molecules.
Head-to-Head Specificity Comparison
The choice between a genetically encoded and a synthetic biosensor often hinges on the specific requirements of the experiment, with specificity being a primary consideration.
Caption: Biosensor selection workflow.
| Feature | Genetically Encoded Biosensors | Synthetic Biosensors |
| Basis of Specificity | Highly evolved protein binding pockets.[2][10] | Designed chemical reactivity or molecular recognition.[14][16] |
| Key Advantage | High Selectivity: Can readily distinguish between different acyl-CoA species (e.g., acetyl-CoA vs. malonyl-CoA).[2][10] Subcellular Targeting: Can be targeted to specific organelles (nucleus, mitochondria).[2] | High Sensitivity: Can achieve very low limits of detection (nM range).[16] Simplicity: Does not require genetic manipulation of the sample. |
| Key Limitation | Lower Dynamic Range: Often exhibit modest (e.g., 1.5 to 2-fold) changes in fluorescence.[2][8] Affinity Tuning: The Kd may not be perfectly matched to the physiological concentration range. | Cross-Reactivity: Often react with a class of molecules (e.g., thiols) rather than a single analyte, leading to lower specificity.[16] Delivery & Localization: Can be difficult to deliver into cells and control their subcellular location. |
| Best For... | Real-time monitoring of specific acyl-CoA dynamics within different compartments of living cells. | In vitro quantification, high-throughput screening, or detecting total levels of a class of molecules (e.g., total thiols) when high sensitivity is paramount. |
Conclusion
Both genetically encoded and synthetic biosensors are powerful tools for studying CoA metabolism. Genetically encoded biosensors offer superior specificity for distinguishing between different acyl-CoA variants and provide unparalleled spatiotemporal resolution within living cells. Their primary limitation is often a modest dynamic range.
Synthetic biosensors can provide exceptional sensitivity but often at the cost of specificity, with many designs showing cross-reactivity to other thiol-containing molecules. Their strength lies in in vitro applications or specific contexts where major interfering molecules are known to be absent.
The selection of a biosensor must be guided by the biological question. For researchers aiming to dissect the nuanced roles of acetyl-CoA versus malonyl-CoA in subcellular pathways, a genetically encoded sensor is the clear choice. For high-sensitivity in vitro detection of total CoA, a well-characterized synthetic probe may be more suitable.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A genetically encoded fluorescent biosensor for visualization of acetyl-CoA in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A genetically-encoded fluorescent biosensor for visualization of acetyl-CoA in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Designing and Development of FRET-Based Nanosensor for Real Time Analysis of N-Acetyl-5-Neuraminic Acid in Living Cells [frontiersin.org]
- 6. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Genetically Encoded Fluorescent Biosensor for Intracellular Measurement of Malonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Acetyl CoA Detected Fluorescent Probes | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 16. mdpi.com [mdpi.com]
- 17. Highly selective DNA aptamer sensor for intracellular detection of coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of FPCoA: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. While Fluorescein-coenzyme A (FPCoA) is a valuable tool in various assays, its proper disposal is crucial to ensure regulatory compliance and prevent environmental contamination. This guide provides essential safety and logistical information for the handling and disposal of this compound, establishing a foundation of trust and best practices in your laboratory.
Core Safety and Disposal Principles
Key Safety and Disposal Considerations Summary
| Parameter | Guideline | Rationale |
| Toxicity Profile | Hazards are not fully characterized for this compound specifically. Assume a moderate level of hazard and handle with appropriate Personal Protective Equipment (PPE). May be harmful if swallowed, in contact with skin, or inhaled, and may cause eye irritation.[1] | To ensure personnel safety in the absence of specific toxicity data. |
| Personal Protective Equipment (PPE) | Wear safety glasses, a lab coat, and chemical-resistant gloves.[1][2] A NIOSH-approved dust mask is recommended if there is a possibility of dust inhalation.[1] | To prevent direct contact, inhalation, and eye exposure. |
| Environmental Impact | Prevent entry into drains, groundwater, or water courses.[1][2] | To avoid potential contamination of aquatic ecosystems. |
| Recommended Disposal Route | Dispose of as chemical waste through a licensed contractor.[2][3] Do not dispose of down the drain or in regular trash.[4] | To ensure compliance with hazardous waste regulations and minimize environmental risk. |
| Spill Residue | Sweep up the bulk of the material and finish by wiping with a damp towel.[1] Place in sealed, labeled containers for disposal.[2] | To prevent the spread of the chemical and ensure proper identification for waste handlers. |
| Containerization | Use a clearly labeled, non-reactive container with a secure lid. The label should include "Hazardous Waste," the chemical name, date, and the researcher's name.[2][4] | To ensure proper identification, safe storage, and handling of the waste. |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the recommended procedure for the safe disposal of this compound waste, based on general best practices for laboratory chemical waste.
1. Personal Protective Equipment (PPE): Before handling any this compound waste, ensure you are wearing the appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[4]
2. Waste Segregation: Collect all solid this compound waste, including unused product and contaminated materials (e.g., weighing boats, pipette tips, contaminated paper towels), in a designated and clearly labeled waste container.[2] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[4]
3. Containerization:
-
Use a chemically compatible container with a secure lid that is in good condition and free from leaks.[2]
-
Clearly label the container as "Hazardous Waste" and include the full chemical name "Fluorescein-coenzyme A," the accumulation start date, and the name of the responsible researcher.[2][4][5]
4. Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1][3] Follow your institution's guidelines for the maximum allowable accumulation time for chemical waste.
5. Spill Management: In the event of a spill, wear appropriate PPE.[1]
-
For solid spills, gently sweep up the material to avoid generating dust and place it in the designated waste container.[1]
-
Clean the spill area with a damp cloth and dispose of the cloth in the same waste container.
-
Do not let the product enter drains.[1]
6. Disposal Request: Once the waste container is full or has reached its accumulation time limit, arrange for its collection by your institution's EHS department or a licensed chemical waste disposal contractor.[2] Complete all necessary waste disposal paperwork accurately.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices align with the highest standards of environmental responsibility. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
Essential Safety and Handling Guide for Perfluorooctanoic Acid (PFOA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Perfluorooctanoic Acid (PFOA), a substance requiring stringent safety protocols in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental contamination.
Personal Protective Equipment (PPE)
When handling PFOA, a comprehensive PPE program is mandatory to minimize exposure to this hazardous chemical. The following table summarizes the required PPE, which should be selected, maintained, and used in accordance with a thorough hazard assessment.[1]
| PPE Category | Specification | Rationale |
| Eye and Face | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | Protects against splashes and airborne particles that could cause serious eye damage.[2] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Always consult the glove manufacturer's compatibility chart for PFOA. | Prevents skin contact. Contaminated work clothing should not be allowed out of the workplace.[2] |
| Body | A lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat. | Protects the skin and personal clothing from contamination. |
| Respiratory | Use only in a well-ventilated area or with local exhaust ventilation (e.g., a chemical fume hood). If airborne concentrations exceed exposure limits, use a NIOSH-approved respirator. | PFOA can be harmful if inhaled.[2][3] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle PFOA in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure safety showers and eyewash stations are readily accessible and have been recently tested.
Work Practices:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in areas where PFOA is handled or stored.
-
Wash hands thoroughly after handling PFOA, even if gloves were worn.
-
Keep containers tightly closed when not in use.
Storage:
-
Store PFOA in a cool, dry, and well-ventilated area away from incompatible materials.
-
Ensure storage containers are clearly labeled with the chemical name and associated hazards.
Disposal Plan
PFOA is considered a hazardous waste and must be disposed of according to federal, state, and local regulations. Improper disposal can lead to environmental contamination.
Waste Characterization:
-
All waste containing PFOA must be treated as hazardous waste.[4]
Disposal Procedure:
-
Segregation: Collect all PFOA-contaminated waste (e.g., unused chemical, contaminated labware, PPE) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name (Perfluorooctanoic Acid) and the associated hazards.
-
Accumulation: Store the hazardous waste container in a designated satellite accumulation area or central hazardous waste storage area.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste disposal company.
-
Documentation: Maintain a record of all hazardous waste generated and disposed of, as required by regulations.
Experimental Protocol: Spill Response
In the event of a PFOA spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
1. Evacuation and Notification:
- Alert personnel in the immediate area of the spill.
- If the spill is large or involves a highly concentrated solution, evacuate the laboratory and notify your institution's EHS department or emergency response team.
2. Spill Control and Cleanup (for small, manageable spills):
- Ensure you are wearing the appropriate PPE as outlined in the table above.
- Contain the spill using an absorbent material suitable for chemical spills (e.g., vermiculite, sand, or a commercial chemical absorbent).
- Carefully collect the absorbent material and spilled substance using non-sparking tools.
- Place the collected waste into a designated hazardous waste container.
3. Decontamination:
- Clean the spill area with a suitable decontamination solution (consult your institution's EHS for recommendations).
- Collect all materials used for decontamination as hazardous waste.
4. Reporting:
- Report the spill to your supervisor and your institution's EHS department, providing details of the substance, quantity, and cleanup procedure.
Visualizations
Caption: Workflow for the correct use of Personal Protective Equipment when handling PFOA.
Caption: Logical flow for the safe disposal of PFOA-contaminated waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
